Product packaging for Humulone(Cat. No.:CAS No. 26472-41-3)

Humulone

货号: B191422
CAS 编号: 26472-41-3
分子量: 362.5 g/mol
InChI 键: VMSLCPKYRPDHLN-OAQYLSRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Humulone is an optically active cyclic ketone consisting of 3,5,6-trihydroxycyclohexa-2,4-dien-1-one bearing two 3-methylbut-2-en-1-yl substituents at positions 4 and 6 as well as a 3-methylbutanoyl group at the 2-position. It has a role as an antibacterial drug, an antioxidant, a cyclooxygenase 2 inhibitor and a metabolite. It is a diketone, a triol, a cyclic ketone, an aromatic ketone and a tertiary alpha-hydroxy ketone.
Humulon has been reported in Humulus lupulus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O5 B191422 Humulone CAS No. 26472-41-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSLCPKYRPDHLN-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019081
Record name (-)-(R)-Humulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26472-41-3
Record name Humulone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26472-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-(R)-Humulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-3,5,6-trihydroxy-2-isovaleryl-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dienone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Humulone from Humulus lupulus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of humulone, a key alpha-acid derived from the hop plant (Humulus lupulus). The document details the historical context of its discovery, its physicochemical properties, and modern experimental protocols for its extraction and purification.

Introduction and Historical Context

The use of hops as a preservative and flavoring agent in brewing dates back centuries, with the first documented cultivation in Germany in 736 AD.[1] For a long time, the chemical basis for the characteristic bitterness and preservative qualities of hops remained unknown. The scientific investigation into these properties began in the 19th century.

The initial isolation of the bitter-tasting compound this compound, also known as α-lupulic acid, was achieved by H. Bungener in 1886 from commercial hops.[2][3] However, the complete and correct molecular structure of this compound was not fully elucidated until nearly a century later. In 1970, D. DeKeukeleire and M. Verzele determined its absolute configuration, a landmark achievement that paved the way for a deeper understanding of hop chemistry and its impact on brewing science.[2][3] this compound is a member of a class of compounds known as alpha-acids, which are primarily responsible for the bitterness in beer after undergoing isomerization during the brewing process.[4]

Physicochemical Properties of this compound

This compound is a phloroglucinol derivative with two prenyl and one isovaleryl side chains.[2][4] Its chemical and physical properties are crucial for its behavior during extraction and in aqueous solutions like beer wort.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₂₁H₃₀O₅[4]
Molar Mass 362.466 g·mol⁻¹[4]
Aqueous Solubility ~6 mg/L at 25°C[5][6]
Wort Solubility Up to 84 ppm when heated at pH 5.2[5][6]
pKa ~5.5[7]

This compound and its analogues are weak acids and are poorly soluble in acidic aqueous solutions.[7] During the boiling stage of brewing, this compound undergoes a chemical rearrangement to form isothis compound, which is significantly more soluble and contributes the majority of the bitter taste to beer.[4]

Alpha-Acid Analogues in Hops

This compound is the most abundant of the five major alpha-acids found in the resin of hop cones.[2] These analogues differ slightly in their acyl side-chain structure, which influences their bitterness and other properties.

Table 2: Major Alpha-Acids in Hops and Their Relative Abundance

Alpha-Acid AnalogueAcyl Side ChainTypical % of Total Alpha-AcidsReferences
This compound Isovaleryl35 - 70%[5][6]
Cothis compound Isobutyryl20 - 65%[5][6]
Adthis compound 2-Methylbutyryl10 - 15%[5][6]
Prethis compound Isohexanoyl1 - 10%[5][6]
Postthis compound Propionyl1 - 3%[5][6]

The relative proportions of these alpha-acids vary depending on the hop variety.[2] For instance, "aroma" hop varieties like Saaz and Hallertauer generally have lower total alpha-acid content (2.5-6%) but maintain similar relative proportions of the analogues compared to "high alpha" varieties such as Columbus and Chinook (>12% total alpha-acids).[2]

Experimental Protocols for Isolation and Purification

The isolation of this compound from hops is a multi-step process involving extraction, separation of alpha- and beta-acids, and purification of the individual alpha-acid analogues.

Extraction of Hop Resins

The initial step is to extract the soft resins, which contain the alpha- and beta-acids, from the hop cones.

  • Supercritical CO₂ Extraction: This is the most common modern industrial method. It is highly efficient and uses a non-toxic, non-flammable solvent. Typical conditions involve liquid or supercritical CO₂ at temperatures between 40°C and 50°C and pressures ranging from 150 to 400 bar.[8] Lower temperatures help preserve volatile aroma compounds, while higher pressures and temperatures favor the extraction of bitter acids.[8]

  • Solvent Extraction: Organic solvents such as hexane, methanol, or dichloromethane can also be used to extract the non-polar soft resins.[9] However, due to their potential toxicity, these methods are more suited for laboratory-scale isolation for research purposes rather than for producing food-grade extracts.[9]

Separation of Alpha-Acids from Beta-Acids

Once the crude extract is obtained, the alpha-acids must be separated from the beta-acids (lupulones) and other components like oils and waxes. A common laboratory and industrial method leverages the difference in acidity between the two classes of compounds.

Protocol: pH-Mediated Separation

  • Alkaline Extraction: The crude hop extract is mixed with an aqueous alkali solution (e.g., potassium hydroxide or sodium hydroxide). The pH is raised to a range of 9.6 to 13.[10] At this high pH, the more acidic alpha-acids are deprotonated and dissolve in the aqueous phase as their corresponding salts. The less acidic beta-acids, along with hop oils and waxes, remain in the organic layer.

  • Phase Separation: The mixture is allowed to settle, and the aqueous layer containing the alpha-acid salts is separated from the organic layer.[10]

  • Precipitation of Beta-Acids (from organic layer if desired): This step is not directly for this compound isolation but for purifying the beta-acid fraction.

  • Precipitation of Alpha-Acids: To isolate the alpha-acids from the aqueous solution, the pH is carefully lowered. This can be achieved by bubbling CO₂ through the solution, which forms carbonic acid and reduces the pH to a range of 8.5 to 9.5.[10] This protonates the alpha-acids, causing them to precipitate out of the solution.

  • Collection: The precipitated alpha-acids are then collected by filtration or centrifugation.

Purification of this compound

The collected precipitate contains a mixture of alpha-acid analogues. High-purity this compound can be isolated from this mixture using chromatographic techniques.

Protocol: Chromatographic Purification

  • Flash Chromatography: This is often used as an initial purification step to separate the bulk of the alpha-acids from the beta-acids and other impurities, and to begin the separation of the alpha-acid analogues from each other.[11]

  • High-Performance Liquid Chromatography (HPLC): For obtaining high-purity standards of individual alpha-acids, preparative HPLC is the method of choice. A C18 reversed-phase column is typically used with a mobile phase consisting of an acidified methanol/water gradient.[12]

  • Purity Analysis: The purity of the isolated this compound fractions is confirmed using analytical HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

G cluster_extraction Extraction cluster_separation Separation cluster_purification Purification Hops Dried Hop Cones Extract Crude Hop Extract Hops->Extract Supercritical CO₂ or Solvent Aqueous Aqueous Phase (Alpha-Acid Salts) Extract->Aqueous Aqueous Alkali (pH 9.6-13) Organic Organic Phase (Beta-Acids, Oils) Precipitate Alpha-Acid Mixture (Precipitate) Aqueous->Precipitate pH Reduction (e.g., CO₂) HPLC Preparative HPLC Precipitate->HPLC This compound Pure this compound HPLC->this compound

Fig 1. Experimental workflow for the isolation of this compound.

Chemical Transformations and Biosynthesis

Isomerization to Isothis compound

During the wort boiling process in brewing, this compound undergoes an acyloin-type ring contraction to form two stereoisomers: cis- and trans-isothis compound.[7] These isomerized alpha-acids are the primary source of bitterness in beer and are more soluble in the final product than their precursors.[4]

G This compound This compound Transition Heat (Wort Boiling) This compound->Transition cis_Iso cis-Isothis compound Transition->cis_Iso trans_Iso trans-Isothis compound Transition->trans_Iso

Fig 2. Thermal isomerization of this compound to isohumulones.
Biosynthesis of this compound

The biosynthesis of this compound in the lupulin glands of the hop plant begins with precursors from primary metabolism. The process involves the condensation of isovaleryl-CoA with three molecules of malonyl-CoA, followed by prenylation steps.

G IV_CoA Isovaleryl-CoA Phlorovalerophenone 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one IV_CoA->Phlorovalerophenone Mal_CoA 3x Malonyl-CoA Mal_CoA->Phlorovalerophenone Phlorovalerophenone synthase This compound This compound Phlorovalerophenone->this compound DMAPP 2x Dimethylallyl pyrophosphate (DMAPP) DMAPP->this compound Prenylation

Fig 3. Simplified biosynthetic pathway of this compound.

The elucidation of this pathway has been crucial for efforts in hop breeding and metabolic engineering to produce varieties with specific alpha-acid profiles.[13]

References

The Bitter Gold: A Technical Guide to the Biosynthesis of Humulone in Humulus lupulus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of humulone, a key alpha-acid responsible for the characteristic bitterness of beer, produced in the glandular trichomes of Humulus lupulus (hops). This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway elucidation, and provides visualizations of the core processes.

The Biosynthesis Pathway of this compound: An Overview

The formation of this compound is a specialized metabolic pathway localized within the lupulin glands of the female hop cone. It involves the convergence of three primary precursor pathways: the degradation of branched-chain amino acids (BCAAs), the synthesis of malonyl-CoA, and the methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid precursors. The overall pathway can be segmented into three main stages: initiation, core structure formation, and modification.

The biosynthesis begins with the production of isovaleryl-CoA, derived from the degradation of leucine.[1] This acyl-CoA starter unit is then condensed with three molecules of malonyl-CoA to form the central phloroglucinol ring structure. Subsequent prenylation events, utilizing dimethylallyl pyrophosphate (DMAPP) from the MEP pathway, and a final hydroxylation step complete the synthesis of this compound.[2][3]

Humulone_Biosynthesis cluster_precursors Precursor Supply cluster_core Core Pathway in Lupulin Gland Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA BCAT, BCKDH Malonyl-CoA (x3) Malonyl-CoA (x3) PIVP Phlorisovalerophenone (PIVP) Malonyl-CoA (x3)->PIVP Pyruvate + G3P Pyruvate + Glyceraldehyde-3-P DMAPP DMAPP (x2) Pyruvate + G3P->DMAPP MEP Pathway Isovaleryl-CoA->PIVP VPS Deoxythis compound Deoxythis compound PIVP->Deoxythis compound HlPT1L, HlPT2 This compound This compound Deoxythis compound->this compound this compound Synthase DMAPP->Deoxythis compound caption Fig. 1: Overview of the this compound biosynthesis pathway.

Fig. 1: Overview of the this compound biosynthesis pathway.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and regulation of the this compound biosynthesis pathway are dictated by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes in the pathway are not yet available, studies on Valerophenone Synthase (VPS), a key enzyme, have provided valuable insights.

EnzymeSubstrateKm (µM)Notes
Valerophenone Synthase (VPS) Isovaleryl-CoA4VPS is a homodimeric enzyme with subunits of 45 kDa and a pI of 6.1. It catalyzes the condensation of the starter CoA unit with three molecules of malonyl-CoA.[1][4]
Isobutyryl-CoA10The lower Km for isovaleryl-CoA suggests a preference for the precursor of this compound over that of cothis compound.[1][4]
Malonyl-CoA33The relatively higher Km for malonyl-CoA indicates that its concentration could be a significant factor in the overall rate of reaction.[1][4]
Carboxyl CoA Ligase (HlCCL2/HlCCL4) Isovaleric acidN/AHlCCL2 shows high specific activity for isovaleric acid, while HlCCL4 has high specific activity for isobutyric acid, channeling precursors towards this compound and cothis compound synthesis, respectively.
Prenyltransferases (HlPT1L/HlPT2) PIVP, DMAPPN/AThese membrane-bound enzymes work as a complex to catalyze the sequential prenylation steps. HlPT1L is responsible for the first prenylation, and HlPT2 for the subsequent ones.[5]

Experimental Protocols

Elucidating the this compound biosynthetic pathway has required a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Total RNA Isolation from Hop Lupulin Glands

High-quality RNA is essential for gene expression studies, such as qRT-PCR and RNA-seq, to identify and characterize genes involved in the biosynthesis pathway. The high concentration of secondary metabolites in lupulin glands presents a challenge for RNA isolation.

Protocol: Modified from a study on efficient RNA extraction from hop tissues.

  • Tissue Collection: Harvest fresh female hop cones and immediately freeze them in liquid nitrogen to prevent RNA degradation.

  • Lupulin Gland Isolation: Manually dissect the frozen cones to enrich for lupulin glands.

  • Homogenization: Grind the isolated glands to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the frozen powder to a pre-chilled tube containing an extraction buffer (e.g., from a commercial kit like the RNeasy Plant Mini Kit, with modifications such as the addition of PVPP to bind polyphenols).

    • Vortex vigorously to ensure complete lysis.

  • Purification:

    • Follow the manufacturer's protocol for the chosen RNA isolation kit, which typically involves a combination of organic extraction and silica membrane-based purification.

    • Include an on-column DNase digestion step to remove contaminating genomic DNA.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

    • Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer), looking for distinct ribosomal RNA bands.

Heterologous Expression and Purification of Valerophenone Synthase (VPS)

To characterize the enzymatic activity of VPS, it is necessary to produce a pure, recombinant protein. This is typically achieved through heterologous expression in Escherichia coli.

Protocol: Based on general protocols for recombinant protein expression and purification.

  • Cloning:

    • Amplify the full-length coding sequence of the VPS gene from hop lupulin gland cDNA using PCR with primers that add appropriate restriction sites.

    • Clone the PCR product into a bacterial expression vector (e.g., pET series) that allows for the production of a tagged protein (e.g., with a polyhistidine-tag) for simplified purification.

  • Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a large-scale culture of the transformed bacteria at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

  • Purification:

    • Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the soluble fraction to an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA) pre-equilibrated with binding buffer.

    • Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged VPS protein with an elution buffer containing a high concentration of imidazole.

  • Verification:

    • Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the recombinant VPS.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry RNA_Isolation RNA Isolation (Lupulin Glands) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of VPS Gene cDNA_Synthesis->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification IMAC Purification Lysis->Purification Assay Enzyme Assay Purification->Assay caption Fig. 2: Workflow for VPS expression and characterization.

Fig. 2: Workflow for VPS expression and characterization.
Valerophenone Synthase (VPS) Enzyme Assay

This assay measures the activity of VPS by quantifying the formation of its product, phlorisovalerophenone (PIVP), from isovaleryl-CoA and malonyl-CoA.

Protocol: A generalized protocol based on assays for similar polyketide synthases.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • In a microcentrifuge tube, combine the reaction buffer, purified VPS enzyme, and malonyl-CoA.

  • Initiation:

    • Initiate the reaction by adding the starter substrate, isovaleryl-CoA.

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Termination:

    • Stop the reaction by adding an acid (e.g., HCl) to denature the enzyme.

  • Product Extraction:

    • Extract the product, PIVP, from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent to dryness.

  • Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample by reverse-phase HPLC with UV detection. PIVP can be identified and quantified by comparing its retention time and peak area to a known standard.

Quantification of this compound by HPLC

Accurate quantification of the final product, this compound, is crucial for assessing the overall efficiency of the biosynthetic pathway in different hop cultivars or under various growth conditions.

Protocol: Based on established HPLC methods for hop acid analysis.[6][7][8]

  • Sample Preparation:

    • Grind dried hop cones to a homogenous powder.

    • Extract the hop acids using a suitable organic solvent mixture (e.g., diethyl ether and methanol) under acidic conditions.[9]

    • Prepare a dilution of the extract in methanol for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: An isocratic or gradient mixture of methanol and water, acidified with formic or phosphoric acid. A typical isocratic mobile phase is 85:15 (v/v) methanol:water with 0.025% formic acid.[6]

    • Flow Rate: 0.8 - 1.0 mL/min.[6][7]

    • Detection: UV detection at a wavelength where this compound has strong absorbance, typically around 325-330 nm.[9]

    • Temperature: Maintain a constant column temperature (e.g., 40°C).

  • Quantification:

    • Inject the prepared sample and a series of this compound standards of known concentrations.

    • Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve. The results are typically expressed as a percentage of the dry weight of the hops.

This guide provides a comprehensive overview of the biosynthesis of this compound in Humulus lupulus, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers investigating plant secondary metabolism, scientists involved in brewing science, and professionals in drug development exploring the pharmacological potential of hop-derived compounds.

References

Spectroscopic Characterization of Humulone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize humulone, a key bitter compound derived from hops (Humulus lupulus). The following sections detail the principles and experimental data associated with Ultraviolet-Visible (UV-Vis) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within this compound's chromophore. The position and intensity of the absorption maxima are sensitive to the solvent, pH, and the presence of metal ions, providing insights into its chemical environment and potential for isomerization.

UV-Vis Absorption Data

The UV-Vis absorption maxima of this compound have been reported under various conditions. In a this compound/water solution, characteristic wavelength maxima are observed at 225, 285, 325, and 365 nm. The presence of magnesium ions can influence these absorption bands. The pH of the solution also significantly affects the UV-Vis spectrum of this compound and its analogues.

ConditionWavelength Maxima (λmax, nm)Reference
This compound in water225, 285, 325, 365
This compound with Mg²⁺256, and shifts in other bands
pH-dependent shifts (pH 2.99 to 5.59)Dramatic changes at 298, 330, and 372
Experimental Protocol: UV-Vis Spectroscopy of this compound

This protocol outlines the steps for obtaining UV-Vis spectra of this compound to investigate its properties.

Materials:

  • This compound crystals

  • Methanol (ACS grade)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Magnesium salt solution (e.g., MgCl₂) (optional)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Stock Solution Preparation: Dissolve approximately 0.1 g of this compound crystals in 20 mL of methanol. This compound is not readily soluble in water, so methanol is used as the initial solvent.

  • Working Solution Preparation: Add the methanolic this compound solution to 400 mL of deionized water to create a stock solution. For spectral measurements, it is often necessary to dilute this stock solution further to ensure that the absorbance values fall within the linear range of the instrument. A 100-mL portion of the stock solution can be diluted with an additional 400 mL of water.

  • pH Adjustment: To study the effect of pH, aliquot the working solution and adjust the pH using dropwise addition of 0.1 M HCl or 0.1 M NaOH. Monitor the pH using a calibrated pH meter. Prepare a series of solutions covering the desired pH range (e.g., pH 3 to 6).

  • Spectral Measurement:

    • Use a quartz cuvette for all measurements.

    • Record a baseline spectrum using the corresponding solvent (e.g., water or methanol/water mixture at the appropriate pH) as a blank.

    • Rinse the cuvette with the this compound solution to be measured before filling.

    • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-450 nm).

  • Analysis with Metal Ions (Optional): To investigate the effect of metal ions, add a controlled amount of a magnesium salt solution to the this compound working solution and repeat the spectral measurements.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation, identification, and quantification of this compound and its isomers in complex matrices like beer. Electrospray ionization (ESI) in negative mode is commonly employed for the analysis of these acidic compounds.

LC-MS Data

In LC-MS analysis, this compound and its homologs are typically monitored by their deprotonated molecular ions.

CompoundDeprotonated Molecular Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
This compound361.2025277.1445, 235.1341
Cothis compound347Not specified
Adthis compound361Not specified

A possible fragmentation pathway for this compound in MS/MS involves the loss of specific side chains, leading to the observed fragment ions.

Experimental Protocol: LC-MS Analysis of this compound

This protocol describes a rapid method for the analysis of this compound using LC-MS with electrospray ionization.

Instrumentation and Conditions:

  • Liquid Chromatograph: A system equipped with a C18 column (e.g., Poroshell 120, 30 x 2.1 mm, 2.7 µm particle size) is suitable.

  • Mass Spectrometer: A mass spectrometer capable of electrospray ionization (ESI) is required.

  • Ionization Mode: ESI in negative mode.

  • Capillary Voltage: ~1250 V.

  • Source Temperature: ~275 °C.

  • Desolvation Temperature: ~250 °C.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (1:1) with 2 mM ammonium formate.

  • Flow Rate: ~0.20 mL/min.

  • Detection Mode: Selected Ion Monitoring (SIM) for the deprotonated molecular ions of this compound and its homologs (e.g., m/z 347 and 361).

Sample Preparation:

  • For analysis of beer samples, simple decarbonation and filtration are typically sufficient prior to injection.

  • Standard solutions of this compound can be prepared in an appropriate solvent, such as unhopped beer, for calibration purposes.

Procedure:

  • Equilibrate the LC-MS system with the mobile phase.

  • Inject a small volume (e.g., 5 µL) of the prepared sample.

  • Acquire data in SIM mode, monitoring for the specific m/z values of interest.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing information on the connectivity and chemical environment of each proton and carbon atom.

¹H and ¹³C NMR Data

Complete assignment of the ¹H and ¹³C NMR spectra of this compound has been achieved. The chemical shifts are influenced by the complex stereochemistry and tautomeric forms of the molecule.

¹H NMR Chemical Shifts for this compound (Data to be populated from further targeted searches)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
e.g., H-XX.XXd, t, q, mX.X
............

¹³C NMR Chemical Shifts for this compound (Data to be populated from further targeted searches)

CarbonChemical Shift (ppm)
e.g., C-XXXX.X
......
Experimental Protocol: NMR Spectroscopy of this compound

Sample Preparation:

  • Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent can influence the chemical shifts.

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR: To aid in the complete and unambiguous assignment of all signals, a suite of two-dimensional NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Characteristic IR Absorption Bands for this compound (Data to be populated from further targeted searches)

Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)
e.g., ~3400Broad, StrongO-H stretch (hydroxyl groups)
e.g., ~1650StrongC=O stretch (carbonyl groups)
.........
Experimental Protocol: FTIR Spectroscopy of this compound

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry the purified this compound sample to remove any residual water, which has a strong IR absorption.

  • In an agate mortar and pestle, grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

FTIR Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Visualizations

Workflow for Spectroscopic Characterization of this compound

Spectroscopic_Workflow_this compound cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Purified this compound Dissolution Dissolution in Appropriate Solvent Start->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis LC_MS LC-MS Analysis Dissolution->LC_MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Data λmax, pH Effects UV_Vis->UV_Data MS_Data m/z, Fragmentation LC_MS->MS_Data NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Structure Structural Elucidation UV_Data->Structure MS_Data->Structure NMR_Data->Structure IR_Data->Structure Humulone_Fragmentation cluster_fragments Major Fragments parent This compound [M-H]⁻ m/z 361.2025 frag1 Fragment 1 m/z 277.1445 parent:ion->frag1:ion - C₅H₉O frag2 Fragment 2 m/z 235.1341 parent:ion->frag2:ion - C₈H₁₄O

An In-depth Technical Guide to Humulone Analogs and Their Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of humulone and its naturally occurring analogs. It delves into their distribution in nature, with a focus on quantitative data, and provides detailed experimental protocols for their analysis. Furthermore, this guide elucidates the key signaling pathways through which these compounds exert their biological effects, offering valuable insights for research and drug development.

Natural Occurrence of this compound and Its Analogs

This compound is a prominent member of a class of compounds known as alpha acids, which are bitter-tasting chemicals found in the resin of the mature hops (Humulus lupulus)[1]. These compounds are the primary source of bitterness in beer. This compound and its analogs are phloroglucinol derivatives with isoprenoid side-chains[1]. The major naturally occurring analogs of this compound include cothis compound and adthis compound, which differ in the structure of their acyl side chain attached to the phloroglucinol ring[2][3]. Other minor analogs such as postthis compound, prethis compound, and adprethis compound have also been identified in hops[2][4][5].

The relative proportion of these analogs is a distinct characteristic of different hop varieties and is influenced by genetics, growing conditions, and harvesting time[4][6]. Cothis compound content, for instance, can range from 16% to 50% of the total alpha-acids, while adthis compound typically constitutes 10% to 15%[2][7].

Hop VarietyThis compound (% of total α-acids)Cothis compound (% of total α-acids)Adthis compound (% of total α-acids)Reference
Cascade45-5538-40~15[6]
CentennialNot specifiedNot specified~15[6]
AmarilloNot specifiedNot specified~15[6]
Noble Hops (e.g., Hallertau, Tettnang)Not specified16-24~15[6]
TopazNot specified48-54~10-15[7]
BullionNot specified48-54~10-15[7]
Vic SecretNot specified48-54~10-15[7]
VanguardNot specifiedHigh teens~10-15[7]

Note: The values for this compound are often calculated as the remainder after accounting for cothis compound and adthis compound.

Biosynthesis of this compound Analogs

The biosynthesis of this compound in Humulus lupulus begins with the condensation of an isovaleryl-CoA unit and three malonyl-CoA units, a reaction catalyzed by phlorovalerophenone synthase[1]. This process yields the intermediate 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one. Subsequent prenylation of this benzenoid with dimethylallyl pyrophosphate, derived from the deoxyxylulose pathway, leads to the formation of this compound[1]. The biosynthesis of cothis compound and adthis compound follows a similar pathway, utilizing isobutyryl-CoA and 2-methylbutyryl-CoA, respectively, as starter units.

Experimental Protocols

The analysis of this compound and its analogs is predominantly carried out using High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on established methods for the extraction and quantification of these compounds from hops[8][9][10][11].

  • Sample Preparation: A representative sample of hop cones or pellets is finely ground to a homogenous powder.

  • Solvent Extraction: A known weight of the ground hop material is extracted with an organic solvent. A common extraction solvent is a mixture of methanol and formic acid[10]. Toluene has also been used for initial extraction, followed by dilution in methanol[11]. The mixture is typically stirred for a defined period (e.g., 60 minutes) to ensure complete extraction[10].

  • Filtration: The extract is then filtered to remove solid plant material. This can be achieved through vacuum filtration or by using syringe filters (e.g., 0.45 µm) prior to HPLC analysis[10][12].

  • Dilution: The filtered extract is diluted with the mobile phase or a suitable solvent to a concentration within the linear range of the HPLC calibration curve[10].

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Column: A C18 reversed-phase column is most commonly used for the separation of alpha-acids[8][10].

  • Mobile Phase: The mobile phase is typically a gradient or isocratic mixture of an acidified aqueous solution (e.g., water with phosphoric acid or formic acid) and an organic solvent such as methanol or acetonitrile[10][12]. A common isocratic mobile phase is a mixture of methanol and water (e.g., 85:15 v/v) acidified with formic acid[10].

  • Detection: The this compound analogs are detected by their UV absorbance, typically at a wavelength of 270 nm or 326 nm[10][12].

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample chromatogram to those of a certified reference standard (e.g., ASBC International Calibration Standard)[10][12]. Calibration curves are constructed by injecting a series of standard solutions of known concentrations.

Experimental_Workflow HopSample Ground Hop Sample SolventExtraction Solvent Extraction (e.g., Methanol/Formic Acid) HopSample->SolventExtraction Filtration Filtration SolventExtraction->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC Analysis (C18 column, UV detection) Dilution->HPLC DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis

Figure 1. A generalized workflow for the extraction and analysis of this compound analogs from hops.

Signaling Pathways Modulated by this compound Analogs

This compound and its analogs have been shown to possess a range of biological activities, with their anti-inflammatory properties being of significant interest to the scientific community. A key mechanism underlying these effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[4][13][14].

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins[15][16].

This compound has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators[13][14]. This inhibition can occur at multiple levels of the signaling cascade.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters IkB_P Phosphorylated IκB IkB->IkB_P Phosphorylation NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binds ProInflammatoryGenes Pro-inflammatory Gene Transcription (COX-2, TNF-α, etc.) DNA->ProInflammatoryGenes Promotes

Figure 2. The canonical NF-κB signaling pathway and the inhibitory action of this compound.

This guide provides a foundational understanding of this compound analogs, their natural occurrence, analytical methodologies, and their interaction with key inflammatory signaling pathways. This information is intended to support further research and development in the fields of natural product chemistry, pharmacology, and therapeutics.

References

Pioneering Research: Unveiling the Antimicrobial Power of Humulone in the Early 20th Century

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Deep Dive into the Foundational Studies that Established Humulone as a Potent Antibacterial Agent

For researchers, scientists, and drug development professionals vested in the exploration of novel antimicrobial compounds, the historical context of natural product discovery offers invaluable insights. The journey of this compound, the characteristic alpha-acid of hops (Humulus lupulus), from a brewing component to a recognized bacteriostatic agent is a compelling narrative of early scientific inquiry. This technical guide illuminates the seminal studies of the 1930s that first systematically characterized the antimicrobial properties of this compound, with a particular focus on the work of Walker, Parker, and Shimwell. Their pioneering research laid the groundwork for decades of subsequent investigation into the therapeutic potential of hop-derived compounds.

The Dawn of Discovery: Selective Action and Bacteriostatic Potency

The year 1937 marked a watershed moment in the understanding of hop antiseptics. J.L. Shimwell's qualitative observations revealed a fundamental characteristic of hopped wort: its pronounced inhibitory effect on Gram-positive bacteria, while Gram-negative bacteria remained largely unaffected. This discovery of selective antimicrobial action was a crucial first step in defining the therapeutic window of hop-derived compounds.

Contemporaneously, T.K. Walker and A. Parker embarked on a more quantitative investigation, culminating in their landmark paper, "Report on the preservative principles of hops. Part XVIII. The theoretical basis of the log phase method for the evaluation of bacteriostatic power, and the procedure in using phenol as a standard of value." This work not only quantified the bacteriostatic power of this compound but also introduced a novel methodology for its assessment.

Quantitative Analysis of this compound's Antimicrobial Activity

Walker and Parker's research provided the first concrete data on the concentration-dependent inhibitory effects of this compound against specific bacterial strains. Their findings, meticulously documented, are summarized below. It is important to note that the concentrations are expressed as parts per million (ppm), which is equivalent to mg/L.

MicroorganismGram StainThis compound Concentration (ppm) for 50% Inhibition of Acid Production
Lactobacillus speciesPositive0.8

Caption: Table summarizing the concentration of this compound required to achieve 50% inhibition of acid production by a Lactobacillus species, as determined by Walker and Parker (1937).

Deconstructing the Early Experimental Protocols

To fully appreciate the rigor of these early investigations, a detailed examination of their experimental methodologies is essential. The protocols employed by Walker and Parker, particularly their innovative "Log-Phase Method," represent a significant advancement in the study of bacteriostatic agents.

The Log-Phase Method for Evaluating Bacteriostatic Power

This method was designed to provide a more dynamic and reproducible measure of a substance's ability to inhibit bacterial growth, moving beyond simple endpoint assays.

Experimental Workflow: The Log-Phase Method

LogPhaseMethod cluster_prep Preparation cluster_incubation Incubation and Measurement cluster_analysis Data Analysis A Bacterial Culture (e.g., Lactobacillus) D Inoculate Broth with Log-Phase Culture A->D B Growth Medium (e.g., Malt Extract Broth) B->D C This compound Solution (in Ethanol) E Add Varying Concentrations of this compound C->E D->E F Incubate at Controlled Temperature E->F G Measure Acid Production (Titration with NaOH) at Regular Intervals F->G H Plot Acid Production vs. Time for Each This compound Concentration G->H I Determine Rate of Acid Production during Logarithmic Phase H->I J Calculate Percentage Inhibition Compared to Control I->J ShimwellObservation cluster_medium Growth Medium GramPos Gram-Positive Bacteria HoppedWort Hopped Wort GramPos->HoppedWort Inoculated into GrowthInhibited Growth Inhibited GramNeg Gram-Negative Bacteria GramNeg->HoppedWort Inoculated into GrowthUninhibited Growth Uninhibited HoppedWort->GrowthInhibited Leads to HoppedWort->GrowthUninhibited Leads to

The Pivotal Role of Humulone in Hop Resin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core contribution of humulone to the chemical composition of hop resin. It details the quantitative analysis of this compound and its analogues, outlines the biosynthetic pathways, and delves into its significant anti-inflammatory properties through the modulation of key signaling pathways. This document serves as a comprehensive resource for professionals in brewing science, natural product chemistry, and pharmacology.

Quantitative Composition of Alpha-Acids in Hop Resins

This compound is a principal member of the alpha-acids, a class of compounds that are the primary precursors to the bitter flavors in beer. The soft resin of hop cones contains two main groups of bitter acids: alpha-acids (humulones) and beta-acids (lupulones). Alpha-acids can constitute between 5% and 13% of the hop's dry matter.[1] The alpha-acid fraction is predominantly composed of three major analogues: this compound, cothis compound, and adthis compound.[2] The relative proportion of these analogues is a distinguishing characteristic of different hop varieties.[2]

The following table summarizes the quantitative contribution of this compound and its main analogues to the total alpha-acid content in various hop varieties. Understanding these compositions is crucial for predicting the bitterness profile and potential biological activity of hop-derived extracts.

Hop VarietyThis compound (% of total α-acids)Cothis compound (% of total α-acids)Adthis compound (% of total α-acids)
Cascade~40-42%38-40%~15%
CentennialNot specifiedNot specifiedNot specified
AmarilloNot specifiedNot specifiedNot specified
TopazNot specified48-54%Not specified
BullionNot specified48-54%Not specified
Vic SecretNot specified48-54%Not specified
Noble Hops (e.g., Hallertau, Tettnang, Saaz)Not specified16-24%Not specified
VanguardNot specifiedhigh teens %Not specified

Note: Data is compiled from multiple sources.[3][4] The exact percentages can vary depending on growing conditions, harvest time, and storage.[3] Adthis compound content is generally consistent across most varieties, typically ranging from 10-15% of the total alpha-acids.[4]

Experimental Protocol: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of alpha-acids in hops and hop products.[5][6][7] This section provides a generalized, robust protocol for this analysis.

2.1. Sample Preparation

  • Grinding: Homogenize a representative sample of hop cones or pellets by grinding to a fine powder.

  • Extraction:

    • Accurately weigh approximately 2.5 g of the ground hop material into a suitable flask.

    • Add 50 mL of a suitable organic solvent, such as a mixture of diethyl ether and methanol.

    • Stopper the flask and shake vigorously for 30-60 minutes at room temperature.

    • Allow the solid material to settle.

  • Dilution:

    • Carefully withdraw a 5 mL aliquot of the supernatant.

    • Dilute the aliquot to 50 mL with methanol in a volumetric flask.

  • Filtration: Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.

2.2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 85:15 v/v) acidified with formic acid (to ~pH 2.8) is effective.[7] Alternatively, a mobile phase of 70% methanol and 30% water containing 0.015 M sodium acetate adjusted to pH 5.2 can be used.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: Set the UV detector to a wavelength of 314 nm or 325 nm for optimal detection of alpha-acids.[6]

  • Injection Volume: Inject 10-20 µL of the filtered sample.

2.3. Calibration and Quantification

  • Standard: Use a certified international calibration extract (ICE), such as ICE-3 or ICE-4, which contains known concentrations of alpha- and beta-acids.[9]

  • Calibration Curve: Prepare a series of dilutions of the ICE standard to create a calibration curve.

  • Quantification: Calculate the concentration of this compound, cothis compound, and adthis compound in the hop sample by comparing the peak areas from the sample chromatogram to the calibration curve.

2.4. Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Grinding Hop Grinding Extraction Solvent Extraction Grinding->Extraction Dilution Dilution Extraction->Dilution Filtration Filtration Dilution->Filtration Injection Sample Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (314 nm) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Calibration Calibration with ICE Standard Calibration->Quantification

Figure 1: HPLC Analysis Workflow for Hop Alpha-Acids.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that occurs within the lupulin glands of the hop cone.[10][11] It involves precursors from both amino acid and isoprenoid metabolism.[10]

The initial step is the formation of the aromatic core, a phloroglucinol derivative. This is achieved through the condensation of an acyl-CoA (derived from a branched-chain amino acid) with three molecules of malonyl-CoA, a reaction catalyzed by valerophenone synthase (VPS).[11][12] Specifically for this compound, the precursor is isovaleryl-CoA, derived from the amino acid leucine.[12]

Following the formation of the phloroglucinol ring, two prenylation steps occur, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. These reactions are catalyzed by aromatic prenyltransferases. Finally, a deoxythis compound hydroxylase is thought to catalyze the final step to produce this compound.[11][13]

biosynthesis_pathway Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Phlorisovalerophenone Phlorisovalerophenone Isovaleryl_CoA->Phlorisovalerophenone VPS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Phlorisovalerophenone VPS Monoprenylated_intermediate Monoprenylated Intermediate Phlorisovalerophenone->Monoprenylated_intermediate DMAPP1 DMAPP DMAPP1->Monoprenylated_intermediate Prenyltransferase Deoxythis compound Deoxythis compound Monoprenylated_intermediate->Deoxythis compound DMAPP2 DMAPP DMAPP2->Deoxythis compound Prenyltransferase This compound This compound Deoxythis compound->this compound Deoxythis compound Hydroxylase Hydroxylation Hydroxylation cox2_inhibition cluster_invisible Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX2 Inhibits nfkb_pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Proinflammatory_Genes Pro-inflammatory Gene Expression This compound This compound This compound->IKK Inhibits

References

An In-depth Technical Guide to the Alpha-Acids in Hops

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the alpha-acids found in hops (Humulus lupulus), intended for researchers, scientists, and drug development professionals. The document details their chemical nature, biosynthesis, analytical quantification, and significant biological activities, with a focus on their potential therapeutic applications.

Introduction to Hop Alpha-Acids

Alpha-acids, primarily humulone, cothis compound, and adthis compound, are a class of prenylated phloroglucinol derivatives synthesized in the lupulin glands of female hop cones.[1] These compounds are of paramount importance in the brewing industry as they are the precursors to iso-alpha-acids, the primary source of bitterness in beer.[2] Beyond their role in brewing, alpha-acids and their derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and potential metabolic regulatory properties.

The general structure of alpha-acids consists of a phloroglucinol ring with two prenyl groups and an acyl side chain. The variation in this acyl side chain distinguishes the different alpha-acid analogues.[1][3]

Chemical Structures and Isomerization

The three principal alpha-acids found in hops are:

  • This compound: The most abundant alpha-acid in many hop varieties.

  • Cothis compound: Differs from this compound by having one less methylene group in its acyl side chain.

  • Adthis compound: Possesses the same number of carbon atoms as this compound in its side chain but with a different branching structure.[1]

During the boiling process in brewing, alpha-acids undergo a thermal isomerization to form iso-alpha-acids.[2] This chemical rearrangement involves an acyloin-type ring contraction, converting the six-membered ring of the alpha-acid into a five-membered ring in the iso-alpha-acid.[4] This transformation results in two diastereomeric forms for each iso-alpha-acid: cis- and trans-isomers.[5][6] The cis-isomers are generally more stable and are found in higher proportions in beer under typical brewing conditions.[6]

Quantitative Composition of Alpha-Acids in Hop Varieties

The concentration and relative proportion of the different alpha-acid analogues are varietal characteristics of hops and are influenced by growing conditions, harvesting time, and storage.[2][7] The total alpha-acid content is a critical parameter for brewers, while the relative percentage of cothis compound is also of interest, as it is sometimes associated with a harsher bitterness.[8][9]

Hop VarietyTotal Alpha-Acids (% w/w)Cothis compound (% of total α-acids)Adthis compound (% of total α-acids)This compound (% of total α-acids)
Cascade4.5 - 8.033 - 40~10 - 15~45 - 57
Centennial9.0 - 11.528 - 30~10 - 15~55 - 62
Chinook12.0 - 14.029 - 35~10 - 15~50 - 61
Fuggle3.5 - 5.025 - 30~10 - 15~55 - 65
Hallertauer Hersbrucker2.5 - 5.020 - 28~10 - 15~57 - 70
Mt. Hood3.5 - 8.022 - 28~10 - 15~57 - 68
Northern Brewer6.0 - 10.020 - 30~10 - 15~55 - 70
Saaz2.0 - 5.023 - 28~10 - 15~57 - 67
Styrian Goldings4.5 - 7.026 - 32~10 - 15~53 - 64
Willamette4.0 - 7.030 - 35~10 - 15~50 - 60

Note: The values for adthis compound and this compound are often grouped or estimated, as adthis compound content is relatively consistent across varieties at approximately 10-15% of the total alpha-acids.[3]

Experimental Protocols: Quantification of Alpha-Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of alpha-acids in hops and hop products.

Sample Preparation
  • Standard Preparation: Prepare working standards by accurately weighing and dissolving an international calibration extract (e.g., ICE-3 or ICE-2) in the mobile phase to achieve a known concentration range (e.g., 0.005–0.05 mg/mL).[10] Filter the standard solutions through a 0.45 µm syringe filter.

  • Hop Sample Preparation:

    • Grind hop pellets or cones to a fine powder.

    • Accurately weigh a representative sample of the ground hops.

    • Extract the alpha-acids by stirring the hop powder in an appropriate solvent (e.g., a mixture of methanol and water with 0.1% formic acid) for a set period (e.g., one hour).[1]

    • Perform a vacuum filtration to separate the extract from the solid hop material.

    • Dilute the filtrate with the mobile phase to a concentration within the calibration range.

    • Filter the final diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

HPLC Conditions
  • Column: C18 reverse-phase column (e.g., Cogent Bidentate C18™, 4μm, 100Å, 4.6 x 75mm).[10]

  • Mobile Phase: An isocratic or gradient mixture of methanol and water, acidified with formic or phosphoric acid. A common mobile phase is 80:20 (v/v) methanol:water with 0.1% formic acid.[10]

  • Flow Rate: Typically 0.5 to 1.0 mL/min.[1][10]

  • Injection Volume: 5-20 µL.[1][10]

  • Detection: UV detector set at a wavelength of 326 nm.[1][10]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Data Analysis

The concentrations of cothis compound, and the combined peak of this compound and adthis compound, are determined by comparing their peak areas to the calibration curve generated from the standards. The total alpha-acid content is calculated as the sum of these components.

Biosynthesis of Alpha-Acids

The biosynthesis of alpha-acids occurs in the lupulin glands of the hop cone and involves precursors from both amino acid and isoprenoid metabolism.[11] The acyl side chains are derived from the degradation of branched-chain amino acids (leucine for this compound, valine for cothis compound, and isoleucine for adthis compound).[11] These acyl-CoAs are then condensed with three molecules of malonyl-CoA by valerophenone synthase to form the phloroglucinol ring.[12] Subsequent prenylation steps, utilizing dimethylallyl pyrophosphate (DMAPP) from the methylerythritol 4-phosphate (MEP) pathway, complete the formation of the alpha-acid molecule.[11]

Alpha-Acid Biosynthesis Pathway cluster_amino_acid Branched-Chain Amino Acid Degradation cluster_polyketide Polyketide Synthesis cluster_isoprenoid Isoprenoid Biosynthesis (MEP Pathway) cluster_final_assembly Final Assembly Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Valerophenone Synthase (VPS) Valerophenone Synthase (VPS) Isovaleryl-CoA->Valerophenone Synthase (VPS) Isobutyryl-CoA->Valerophenone Synthase (VPS) 2-Methylbutyryl-CoA->Valerophenone Synthase (VPS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Valerophenone Synthase (VPS) Phloroglucinol Ring Formation Phloroglucinol Ring Formation Valerophenone Synthase (VPS)->Phloroglucinol Ring Formation Prenyltransferase (PT) Prenyltransferase (PT) Phloroglucinol Ring Formation->Prenyltransferase (PT) Pyruvate + GAP Pyruvate + GAP DMAPP DMAPP Pyruvate + GAP->DMAPP DMAPP->Prenyltransferase (PT) This compound This compound Prenyltransferase (PT)->this compound Cothis compound Cothis compound Prenyltransferase (PT)->Cothis compound Adthis compound Adthis compound Prenyltransferase (PT)->Adthis compound

Biosynthesis of the main alpha-acids in hops.

Thermal Isomerization of Alpha-Acids

The conversion of alpha-acids to the bitter-tasting iso-alpha-acids is a critical reaction in brewing. This isomerization is typically induced by heating in an aqueous solution (wort boiling).[2] The reaction proceeds through an acyloin rearrangement, leading to the formation of a five-membered ring structure.[4]

Isomerization of this compound This compound This compound Intermediate Acyloin Rearrangement Intermediate This compound->Intermediate Heat (Wort Boiling) cis-Isothis compound cis-Isothis compound Intermediate->cis-Isothis compound trans-Isothis compound trans-Isothis compound Intermediate->trans-Isothis compound

Thermal isomerization of this compound to its cis- and trans-isomers.

Biological Activities and Signaling Pathways

Beyond their contribution to beer flavor, alpha-acids and their derivatives exhibit a range of biological activities that are of interest for drug development.

Anti-inflammatory Properties and NF-κB Signaling

Certain derivatives of iso-alpha-acids, such as rho iso-alpha-acids (RIAA), have demonstrated potent anti-inflammatory effects.[13] These compounds have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[13] The mechanism involves the inhibition of GSK-3α/β kinase activity, which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[13]

NF-kB Inhibition by Rho Iso-alpha-acids Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex IκBα-NF-κB Complex IκBα NF-κB IKK Complex->IκBα-NF-κB Complex Phosphorylation IκBα IκBα NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Ubiquitination & Degradation Ubiquitination & Degradation IκBα-NF-κB Complex->Ubiquitination & Degradation leads to Ubiquitination & Degradation->NF-κB releases Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators RIAA Rho Iso-alpha-acids GSK-3α/β GSK-3α/β RIAA->GSK-3α/β GSK-3α/β->IKK Complex activates

Inhibition of the NF-κB pathway by rho iso-alpha-acids.
Metabolic Regulation and PPAR Signaling

Iso-alpha-acids have been reported to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[14] These nuclear receptors are key regulators of lipid and glucose metabolism. Activation of PPARα stimulates fatty acid oxidation, while PPARγ is a master regulator of adipogenesis and insulin sensitivity.[14][15] The ability of iso-alpha-acids to modulate PPAR activity suggests their potential in the management of metabolic disorders.

PPAR Activation by Iso-alpha-acids Iso-alpha-acids Iso-alpha-acids PPARα PPARα Iso-alpha-acids->PPARα binds to PPARγ PPARγ Iso-alpha-acids->PPARγ binds to PPAR-RXR Complex PPAR RXR PPARα->PPAR-RXR Complex PPARγ->PPAR-RXR Complex RXR RXR RXR->PPAR-RXR Complex PPRE Peroxisome Proliferator Response Element PPAR-RXR Complex->PPRE binds to Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Metabolic Effects Metabolic Effects Target Gene Expression->Metabolic Effects

Modulation of PPAR signaling by iso-alpha-acids.

Conclusion

The alpha-acids from hops represent a fascinating class of natural products with a well-established role in the brewing industry and emerging potential in the pharmaceutical and nutraceutical sectors. Their complex chemistry, biosynthesis, and diverse biological activities, particularly their influence on key signaling pathways like NF-κB and PPARs, make them compelling targets for further research and development. The analytical methods outlined in this guide provide a robust framework for the accurate quantification and characterization of these valuable compounds.

References

Methodological & Application

Application Notes and Protocols for Humulone Extraction from Hops using Supercritical CO2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulone, a member of the α-acids found in the hop plant (Humulus lupulus), is a key contributor to the bitterness and aroma of beer. Beyond its role in brewing, this compound and its derivatives have garnered significant interest in the pharmaceutical and drug development sectors due to their diverse biological activities. These include anti-inflammatory, antioxidant, and potential anticancer properties.[1][2] Supercritical fluid extraction (SFE) using carbon dioxide (CO2) has emerged as a superior method for isolating this compound from hops.[3][4][5] This technique offers several advantages over traditional solvent extraction, including higher selectivity, shorter extraction times, and the use of a non-toxic, environmentally friendly solvent that is easily removed from the final product.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from hops using supercritical CO2, as well as its subsequent quantification.

Data Presentation: Supercritical CO2 Extraction Parameters for this compound

The efficiency of this compound extraction is highly dependent on the parameters of the supercritical CO2 extraction process. The following table summarizes key quantitative data from various studies, showcasing the impact of pressure, temperature, and time on the yield of hop extracts and the concentration of α-acids (humulones).

Hop VarietyPressure (bar/MPa)Temperature (°C)Extraction Time (min)CO2 Flow RateExtract Yield ( g/100g )α-Acid Content in Extract (mg/g)Reference
Magnum1504015097.725 L/h--[6][7][8]
Magnum3004015097.725 L/h-High[6][7][8]
Ella37 MPa (370 bar)4380-26.3522.8[1]
Chilean Ecotypes20040--6.5157[7]
Hallertau10055-0.2 kg/h 1.2-[9]
Hallertau20055-0.2 kg/h 7.1-[9]
Marynka25050-50 kg/kg dm11.4-[10]

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction of this compound from Hops

This protocol outlines the general procedure for extracting this compound from hop pellets using a laboratory-scale supercritical fluid extractor.

1. Materials and Equipment:

  • Dried hop pellets

  • Grinder

  • Supercritical Fluid Extractor (SFE) system equipped with an extraction vessel, pumps, heaters, and a separator

  • High-purity CO2

2. Sample Preparation:

  • Grind the hop pellets to a consistent particle size (e.g., 1mm x 1mm).[4] This increases the surface area for efficient extraction.

  • Accurately weigh a specific amount of the ground hop material (e.g., 20-50 g) and load it into the extraction vessel.[4][6]

3. Supercritical Fluid Extraction Procedure:

  • Place the loaded extraction vessel into the SFE system.

  • Pressurize the system with CO2 to the desired extraction pressure (e.g., 200-300 bar).[6][7]

  • Heat the CO2 and the extraction vessel to the target temperature (e.g., 40-50 °C).[6][7]

  • Once the desired pressure and temperature are reached and stabilized, begin pumping supercritical CO2 through the extraction vessel at a defined flow rate.

  • The supercritical CO2, now containing the dissolved hop compounds, flows to the separator.

  • In the separator, reduce the pressure and/or adjust the temperature to cause the CO2 to return to its gaseous state, leaving the hop extract behind.

  • Collect the extract from the separator. The gaseous CO2 can be recycled for further extractions.

  • Continue the extraction for the predetermined duration (e.g., 80-150 minutes).[1][7]

  • After the extraction is complete, carefully depressurize the system and remove the spent hop material from the vessel.

4. Extract Handling and Storage:

  • The resulting extract will be a viscous, resinous material.

  • Store the extract in an airtight, light-resistant container at a low temperature (e.g., -20°C) to prevent degradation of the α-acids.[11]

Protocol 2: Quantification of this compound in Hop Extract by HPLC

This protocol describes a common method for the quantitative analysis of humulones in the obtained hop extract using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Equipment:

  • Hop extract obtained from Protocol 1

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

  • Methanol (HPLC grade)[3][12]

  • Formic acid (or another suitable acid for mobile phase modification)[3]

  • Deionized water

  • Syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • This compound analytical standard (or a certified hop extract standard like ICE-3)[3]

2. Preparation of Standards and Samples:

  • Standard Preparation:

    • Accurately weigh a known amount of the this compound standard and dissolve it in methanol to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with concentrations spanning the expected range of the samples.

  • Sample Preparation:

    • Accurately weigh a small amount of the hop extract.

    • Dissolve the extract in a known volume of methanol.[12]

    • The solution may need to be sonicated or vortexed to ensure complete dissolution.

    • Dilute the solution with the mobile phase to a concentration that falls within the range of the calibration standards.

    • Filter the final diluted sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[12]

3. HPLC Analysis:

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of methanol and water, often with a small amount of acid like formic acid to improve peak shape (e.g., 85:15 v/v methanol:water with 0.17% formic acid).[3]

    • Flow Rate: A common flow rate is 0.8-1.0 mL/min.[3]

    • Column Temperature: Maintain the column at a constant temperature (e.g., 25-30°C).

    • Injection Volume: Inject a consistent volume of both standards and samples (e.g., 10-20 µL).

    • Detection: Set the UV detector to a wavelength where humulones have strong absorbance, typically around 325-330 nm.[11][13]

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the series of calibration standards, starting with the lowest concentration.

    • Inject the prepared sample solutions.

    • After all samples have been run, inject a standard again to check for any drift in retention time or response.

4. Data Analysis:

  • Identify the peaks corresponding to the different this compound isomers (cothis compound, this compound, and adthis compound) based on their retention times compared to the standard.

  • Integrate the peak areas for each this compound isomer in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration for the calibration standards.

  • Use the regression equation from the calibration curve to calculate the concentration of each this compound isomer in the injected sample solutions.

  • Calculate the total this compound (α-acid) content in the original hop extract, taking into account the dilution factors used during sample preparation.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Supercritical CO2 Extraction cluster_analysis Analysis HopPellets Hop Pellets Grinding Grinding HopPellets->Grinding GroundHops Ground Hop Material Grinding->GroundHops SFE_System Supercritical Fluid Extractor GroundHops->SFE_System Extraction Extraction (High Pressure & Temperature) SFE_System->Extraction Separation Separation (Pressure Reduction) Extraction->Separation SpentHops Spent Hop Material Extraction->SpentHops HopExtract Crude Hop Extract Separation->HopExtract RecycledCO2 Recycled CO2 Separation->RecycledCO2 SamplePrep_HPLC Sample Preparation (Dilution & Filtration) HopExtract->SamplePrep_HPLC RecycledCO2->SFE_System HPLC HPLC Analysis SamplePrep_HPLC->HPLC DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis Results This compound Concentration DataAnalysis->Results

Caption: Experimental workflow for this compound extraction and analysis.

Humulone_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active becomes Nucleus Nucleus NFkB_active->Nucleus translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) GeneTranscription->Cytokines COX2 COX-2 GeneTranscription->COX2 This compound This compound This compound->IKK inhibits This compound->NFkB_active inhibits nuclear translocation

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

References

Application Note: High-Throughput Analysis of Humulone and its Derivatives Using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and rapid Liquid Chromatography-Mass Spectrometry (LC-MS) method for the qualitative and quantitative analysis of humulone and its principal derivatives, including isothis compound. These compounds, primarily sourced from hops (Humulus lupulus), are of significant interest in the brewing industry for their contribution to bitterness and flavor, as well as in pharmaceutical research for their potential biological activities. The described protocol is optimized for high-throughput analysis, making it suitable for quality control in brewing processes and for screening in drug discovery programs.

Introduction

Humulones, also known as α-acids, are a class of prenylated phloroglucinol derivatives found in the resin glands of hop cones. The main homologs include this compound, cothis compound, and adthis compound. During the brewing process, these compounds undergo thermal isomerization to form isohumulones (iso-α-acids), which are the primary source of bitterness in beer.[1][2] The accurate quantification of humulones and their derivatives is crucial for controlling the bitterness of beer and for research into their potential therapeutic properties. This LC-MS method provides a sensitive and selective approach for the analysis of these compounds in various matrices, including hops and beer.

Experimental Protocols

Sample Preparation

a) Hops and Hop Pellets:

  • Weigh 2.50 g of hop pellets or 5.00 g of ground hop cones.

  • Add 50 mL (or 100 mL for ground cones) of acidic methanol (0.5 mL of 85% o-phosphoric acid in 1 L of methanol).

  • Extract the mixture for 5 minutes using a water bath sonicator.

  • Filter the extract through a 0.45 µm syringe filter.

  • Dilute the filtered sample as needed with the extraction solvent prior to LC-MS analysis.[3]

b) Beer Samples:

  • Degas the beer sample by sonication or vigorous stirring.

  • For qualitative analysis, simply filter the degassed beer through a 0.45 µm syringe filter directly into an HPLC vial.[1][2]

  • For quantitative analysis, a standard addition method is recommended. Prepare standards of this compound and isothis compound in a beer matrix that does not contain these compounds (unhopped beer).[1][2]

LC-MS Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Poroshell 120; 30 x 2.1 mm; 2.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 0.20 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 1250 V
Source Temperature 275 °C
Desolvation Temperature 250 °C
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the key ions to be monitored for the quantitative analysis of this compound and its derivatives.

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Notes
Cothis compound 347161, 235The deprotonated molecular ion [M-H]⁻.[1][2]
This compound/Adthis compound 361175, 249The deprotonated molecular ion [M-H]⁻.[1][2]
Isothis compound (cis/trans) 361343, 235Fragmentation of the deprotonated molecular ion [M-H]⁻.
Isocothis compound 347329Fragmentation of the deprotonated molecular ion [M-H]⁻.

Calibration Standards:

Standard solutions of this compound and isothis compound should be prepared in the relevant matrix (e.g., unhopped beer) at concentrations of 5, 10, 25, and 50 ppm to generate a calibration curve.[1][2]

Visualizations

Isomerization of this compound to Isothis compound

G Figure 1: Isomerization of this compound This compound This compound (α-acid) Intermediate Acyloin-type Rearrangement This compound->Intermediate Heat (Brewing Kettle) Isothis compound Isothis compound (iso-α-acid) Intermediate->Isothis compound

Caption: Isomerization pathway of this compound to isothis compound.

LC-MS Experimental Workflow

G Figure 2: LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Beer or Hop Extract Degas Degas (for beer) Sample->Degas Filter Filter (0.45 µm) Degas->Filter LC Liquid Chromatography (C18 Column) Filter->LC MS Mass Spectrometry (ESI Negative Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for this compound analysis by LC-MS.

Discussion

This LC-MS method offers a rapid and reliable means of analyzing this compound and its key derivatives. The use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity, allowing for accurate quantification even in complex matrices like beer.[1] The sample preparation is minimal, which contributes to the high-throughput nature of the assay.[1][2] For more detailed structural elucidation or analysis of unknown derivatives, a high-resolution mass spectrometer (e.g., Q-TOF) could be employed to obtain accurate mass measurements and fragmentation data.

Conclusion

The described LC-MS method is well-suited for the routine analysis of humulones and isohumulones in both research and industrial settings. Its speed, specificity, and sensitivity make it a powerful tool for quality control in the brewing industry and for the exploration of the pharmacological potential of these natural products.

References

Application Notes & Protocols: Laboratory-Scale Isolation and Purification of Humulone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Humulone, a prominent member of the α-acids found in the resin of hop cones (Humulus lupulus), is a key contributor to the characteristic bitter taste of beer.[1] Structurally, it is a phloroglucinol derivative with three isoprenoid side-chains.[1] Beyond its role in brewing, this compound and its derivatives are of increasing interest in pharmaceutical research for their potential biological activities, including antimicrobial properties.[2] The isolation of pure this compound is challenging due to the presence of its analogues, cothis compound and adthis compound, as well as β-acids (lupulones), which are co-extracted.[3][4]

These application notes provide detailed protocols for the laboratory-scale extraction, isolation, and purification of this compound from hop extracts, intended for researchers, scientists, and professionals in drug development.

Part 1: Extraction of α-Acids from Hops

The initial step involves extracting the total resin content, which includes both α- and β-acids, from the hop material. Common methods include solvent extraction and supercritical CO₂ extraction, which achieves a high recovery of α- and β-acids.[2] For laboratory purposes, solvent extraction is often more accessible.

Protocol 1.1: Solvent Extraction of Hop Resins

This protocol describes a general method for extracting hop resins using an organic solvent. This compound is soluble in ethanol, making it a suitable solvent for initial extraction.[5]

Materials:

  • Ground hop cones or pellets

  • Methanol (acidified with 0.5 mL of 85% o-phosphoric acid per 1 L of methanol)[6] or Ethanol[5]

  • Beaker or flask

  • Magnetic stirrer or sonicator

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 5.00 g of ground hop cones or 2.50 g of hop pellets and place into a flask.[6]

  • Add 100 mL of acidified methanol (or ethanol) to the hop material.[6] The ratio can be adjusted based on the scale.

  • Stir the mixture vigorously using a magnetic stirrer or sonicate in a water bath for 5-10 minutes to facilitate extraction.[6]

  • Filter the mixture through a medium porosity filter paper to separate the solid hop material from the solvent extract.[7]

  • Wash the solid residue with an additional 10 mL of the extraction solvent to ensure maximum recovery.[7]

  • Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent. The resulting product is a resinous hop extract containing a mixture of α-acids, β-acids, and other compounds.

Part 2: Isolation and Purification of this compound

Once a crude hop extract is obtained, this compound can be selectively isolated and purified using techniques such as acid-alkali precipitation or preparative chromatography.

Protocol 2.1: Acid-Alkali Precipitation Method

This method leverages the acidic nature of this compound to separate it from other components. It involves forming a potassium salt of this compound, which can then be isolated and reconstituted.

Materials:

  • Crude hop extract

  • Potassium hydroxide (KOH) solution

  • Anhydrous ethanol

  • Hydrochloric acid (HCl) or another suitable acid

  • Distilled water

  • Centrifuge

  • pH meter or pH strips

Procedure:

  • Dissolve the crude hop extract in a minimal amount of anhydrous ethanol.

  • Based on the work by Yun et al., optimal conditions for separating this compound involve adjusting the alkali (KOH) dosage, anhydrous alcohol dosage, and solid-to-solvent ratio.

  • Add KOH solution dropwise to the extract while stirring. The optimal KOH dosage has been reported as 8.5% (m/m) relative to the extract. This will precipitate the potassium salts of the α-acids.

  • The optimal solid-to-solvent (extract to water) ratio is approximately 1:60 (g/mL). Add distilled water to the mixture to facilitate precipitation.

  • Allow the mixture to stand, preferably at a low temperature (e.g., 4°C), to ensure complete precipitation of the salts.

  • Separate the precipitate by centrifugation or filtration.

  • Wash the precipitate with a cold, non-polar solvent like hexane to remove any remaining β-acids and other impurities.

  • Re-dissolve the purified potassium salt precipitate in a minimal amount of distilled water.

  • Acidify the solution by slowly adding HCl dropwise until the pH is acidic, which will precipitate the free this compound.

  • Collect the precipitated this compound by filtration, wash with cold distilled water to remove any remaining salts, and dry under a vacuum.

  • Purity can be assessed using HPLC. This method can achieve purities as high as 86.43%.

Protocol 2.2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice. This technique separates this compound from its analogues based on their differential retention times on a chromatography column.

Materials:

  • Crude or partially purified this compound extract

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water, Phosphoric Acid)

  • Preparative HPLC system with a C18 column and a UV detector

Procedure:

  • Dissolve the extract in the mobile phase solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.[7]

  • Set up the preparative HPLC system. A typical mobile phase for α-acid separation is a mixture of methanol and water, acidified with phosphoric or formic acid.[4][7] An example isocratic condition is 85% methanol and 15% ultrapure water acidified with 0.025% formic acid.[7]

  • Inject the sample onto the preparative C18 column.

  • Monitor the elution of compounds using a UV detector, typically at a wavelength of 270 nm[6] or 314 nm.[4]

  • Collect the fraction corresponding to the this compound peak. The elution order is typically cothis compound, followed by this compound and adthis compound.[8]

  • Evaporate the solvent from the collected fraction using a rotary evaporator to obtain purified this compound.

  • Confirm the purity of the isolated compound using analytical HPLC. Purity levels exceeding 93% can be achieved with this method.[9]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the isolation and purification of this compound.

Table 1: Optimal Conditions for Acid-Alkali Precipitation of this compound

Parameter Optimal Value Purity Achieved Reference
KOH Dosage (% m/m) 8.5% \multirow{3}{}{86.43%} \multirow{3}{}{}
Anhydrous Alcohol Dosage (mL/g extract) 1 mL/g

| Solid-to-Solvent Ratio (g/mL) | 1:60 | | |

Table 2: Typical HPLC Parameters for this compound Analysis and Purification

Parameter Condition Reference
Column C18 Reverse Phase [6][7]
Mobile Phase 85% Methanol, 15% Water, 0.025% Formic Acid [7]
Flow Rate 0.8 - 1.0 mL/min [4][7]
Detection Wavelength 270 nm or 314 nm [4][6]

| Column Temperature | Ambient (~27 °C) or 40 °C |[7][8] |

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Isolation

G Hops Hop Cones/Pellets Extraction Solvent Extraction (e.g., Acidified Methanol) Hops->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation Solvent Evaporation (Rotary Evaporator) Filtration1->Evaporation CrudeExtract Crude Hop Resin Extract Evaporation->CrudeExtract Precipitation Acid-Alkali Precipitation (KOH Addition) CrudeExtract->Precipitation Centrifugation Centrifugation / Filtration Precipitation->Centrifugation PurifiedSalt Potassium Humulate Salt Centrifugation->PurifiedSalt Acidification Acidification (e.g., HCl) PurifiedSalt->Acidification Filtration2 Filtration & Washing Acidification->Filtration2 Drying Vacuum Drying Filtration2->Drying Purethis compound Purified this compound (>86% Purity) Drying->Purethis compound HPLC_Analysis Purity Analysis (HPLC) Purethis compound->HPLC_Analysis

Caption: Workflow for isolating this compound via solvent extraction and acid-alkali precipitation.

Diagram 2: Chemical Relationship of this compound

G cluster_alpha α-Acids in Hops cluster_iso Iso-α-Acids (Bitter) cluster_oxidized Oxidized α-Acids This compound This compound Isomerization Isomerization (Heat, Brewing Process) This compound->Isomerization Oxidation Oxidation (Storage, Air Exposure) This compound->Oxidation Cothis compound Cothis compound Adthis compound Adthis compound Isothis compound cis/trans-Isothis compound Isomerization->Isothis compound Humulinone Humulinone Oxidation->Humulinone

Caption: Key chemical transformations of this compound into its iso- and oxidized forms.

References

Application Note: A Robust Protocol for Studying the Kinetics of Humulone Isomerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulone, a member of the α-acids found in the hop plant (Humulus lupulus), is a key precursor to the characteristic bitter taste of beer.[1][2] During the brewing process, this compound undergoes a thermal isomerization to form isothis compound, a compound with a significantly more potent bitter flavor.[1][2] This transformation is not only crucial for the sensory profile of beer but also holds interest for pharmaceutical and nutraceutical applications due to the potential biological activities of isothis compound. Understanding the kinetics of this isomerization is essential for controlling and optimizing processes in both the food and pharmaceutical industries. This application note provides a detailed protocol for studying the kinetics of this compound isomerization to isothis compound, focusing on a robust and reproducible experimental design and analytical methodology.

The isomerization of this compound to isothis compound is a first-order reaction, and the rate of this reaction is highly dependent on temperature.[1][3] This protocol outlines a method for determining the rate constants and activation energy of this reaction using a controlled temperature block and High-Performance Liquid Chromatography (HPLC) for accurate quantification of this compound and isothis compound over time.

Experimental Overview

The core of this protocol involves the heating of a buffered solution of this compound at various temperatures and monitoring the concentration of both the reactant (this compound) and the product (isothis compound) at specific time intervals. This allows for the determination of the reaction rate constant at each temperature. By performing the experiment at multiple temperatures, the activation energy of the isomerization can be calculated using the Arrhenius equation.

Materials and Apparatus

Reagents
  • This compound standard (e.g., from a hop extract standard like ICE-3 or purified this compound)[4]

  • Isothis compound standard (e.g., DCHA-Iso, ICS-I3 Standard)[4][5]

  • Methanol (HPLC grade)[4][6]

  • Acetonitrile (HPLC grade)[4][5]

  • Phosphoric acid (85%)[5]

  • Sodium acetate trihydrate[6]

  • Acetic acid[6]

  • Disodium EDTA[5]

  • Ultrapure water[4]

  • pH 5.2 acetate buffer (prepared from sodium acetate and acetic acid)[1][6]

Apparatus
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[1][6]

  • C18 reverse-phase HPLC column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm)[7]

  • Thermostatted heating block or water bath capable of maintaining temperatures of 90-130°C[1][3]

  • Small volume, sealable reaction vessels (e.g., 12 mL stainless steel vessels)[1][3]

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters (0.45 µm)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Solutions
  • Dissolve an appropriate amount of sodium acetate trihydrate in ultrapure water.

  • Adjust the pH to 5.2 by adding a 20% (v/v) acetic acid solution.[6]

  • Bring the solution to the final desired volume with ultrapure water.

  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in a small amount of methanol.

  • Dilute the methanolic solution with the pH 5.2 acetate buffer to achieve a final desired concentration (e.g., 80 ppm).[1] It is important to note that the solubility of this compound is limited, so care should be taken not to exceed its solubility limit at the reaction temperature.[2]

A variety of mobile phases can be used. An example of an isocratic mobile phase is a mixture of 65% acetonitrile and 35% of an aqueous solution containing 0.1% phosphoric acid and 0.2 mM disodium EDTA.[5] All mobile phase components should be filtered and degassed before use.[6]

  • Prepare individual stock solutions of this compound and isothis compound in methanol.

  • From the stock solutions, prepare a series of working standards with known concentrations of both this compound and isothis compound by diluting with the mobile phase.[8] A typical concentration range for calibration could be 5, 10, 25, and 50 ppm.[4]

Kinetic Experiment
  • Preheat the heating block or water bath to the desired reaction temperature (e.g., 90°C, 100°C, 110°C, 120°C, 130°C).[1]

  • Aliquot the this compound stock solution into the sealable reaction vessels.[1]

  • Place the vessels in the heating block/water bath to initiate the isomerization reaction.

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), remove one vessel from the heat and immediately quench the reaction by placing it in an ice bath. The sampling times may need to be adjusted based on the reaction temperature.

  • For each time point, filter the sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis
  • Set up the HPLC system with the C18 column and the prepared mobile phase.

  • Set the column temperature (e.g., 40°C) and the flow rate (e.g., 1.0 mL/min).[5]

  • Set the UV detector to a wavelength of 270 nm.[5]

  • Inject the prepared standard solutions to generate a calibration curve for both this compound and isothis compound.

  • Inject the samples from the kinetic experiment.

  • Integrate the peak areas for this compound and isothis compound in each chromatogram.

  • Using the calibration curves, determine the concentration of this compound and isothis compound at each time point.

Data Presentation and Analysis

The concentrations of this compound and isothis compound at each time point for each temperature should be recorded. The isomerization of this compound follows first-order kinetics.[1] Therefore, a plot of the natural logarithm of the this compound concentration (ln[this compound]) versus time will yield a straight line with a slope equal to the negative of the rate constant (-k).

The following table summarizes the expected kinetic data based on published literature.[1][3]

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
900.01163.0
1000.02527.7
1100.05712.2
1200.1285.4
1300.2832.4

Activation Energy (Ea) for Isomerization: 98.6 kJ/mol[1][3]

Mandatory Visualizations

Signaling Pathway of this compound Isomerization

This compound This compound Intermediate Acyloin-type Rearrangement This compound->Intermediate Heat (Δ) cis_Isothis compound cis_Isothis compound Intermediate->cis_Isothis compound trans_Isothis compound trans_Isothis compound Intermediate->trans_Isothis compound cluster_prep Preparation cluster_reaction Kinetic Reaction cluster_analysis Analysis prep_hum Prepare this compound Solution (pH 5.2) heat Heat this compound Solution (90-130°C) prep_hum->heat prep_hplc Prepare HPLC Standards & Mobile Phase hplc HPLC Analysis prep_hplc->hplc sample Sample at Timed Intervals heat->sample quench Quench Reaction (Ice Bath) sample->quench quench->hplc data Data Processing & Kinetic Modeling hplc->data

References

Application Note: Determining the Solubility of Humulone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulone (α-lupulic acid) is a prenylated phloroglucinol derivative found in the resin of mature hops (Humulus lupulus). It is a prominent member of the alpha acids, which are well-known for contributing to the bitter taste of beer. Beyond its role in brewing, this compound has garnered significant interest in the pharmaceutical and scientific communities for its diverse biological activities. These include potent anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), modulation of GABA-A receptors, and anti-cancer properties.[1] The development of this compound as a therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvents. This parameter is critical for designing effective extraction and purification processes, as well as for formulating drug delivery systems.

This application note provides a summary of the known solubility of this compound in different organic solvents and a general protocol for determining its solubility.

Quantitative and Qualitative Solubility of this compound

The solubility of this compound varies significantly depending on the solvent. While it is poorly soluble in aqueous solutions, it exhibits good solubility in many common organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventTemperatureSolubilityNotes
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mLUltrasonic assistance may be needed.[1][2]
MethanolNot Specified≥ 5 mg/mLBased on a reported procedure of dissolving 0.1 g in 20 mL.[3]
EthanolNot SpecifiedSolubleOften used for extraction, indicating good solubility.[4]
HexaneNot SpecifiedSolubleA common solvent for the extraction of hop resins.[5]
Ethyl AcetateNot SpecifiedSolubleUsed for the extraction of this compound and other hop compounds.[6][7][8]
Methylene ChlorideNot SpecifiedSolubleEmployed in hop extraction procedures.
TolueneNot SpecifiedSolubleUtilized in the isolation and purification of this compound.[6]
Water (pH 5.2)25°C~0.006 mg/mLThis compound is sparingly soluble in water.[9][10]
Boiling Water100°CSlightly SolublePrecipitates out of solution upon cooling.[11]
Wort (pH 5.0)Boiling~0.25 mg/mL[12]
Wort (pH 5.2)Boiling~0.3 mg/mL[12]

Experimental Protocols

The following is a general protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the principle of preparing a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Organic solvent of choice

  • Glass vials with screw caps

  • Shaker or magnetic stirrer with a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial.

    • Pipette a known volume of the desired organic solvent into the vial. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • To completely separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer. The maximum absorbance wavelengths for this compound in ethanol are reported to be 237 nm and 282 nm.[11] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualizations

This compound's Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects in part by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by preventing the nuclear translocation of the p50 and p65 subunits of NF-κB.[1]

Humulone_NFkB_Pathway This compound's Mechanism of NF-κB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) Proteasome->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds Inflammation Inflammatory Gene Expression DNA->Inflammation This compound This compound This compound->Nucleus Inhibits Translocation IkB_NFkB->IkB IkB_NFkB->NFkB

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound.

Solubility_Workflow Workflow for this compound Solubility Determination Start Start: Add excess this compound to Solvent Equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Start->Equilibration Separation Separate Solid from Solution (Centrifugation) Equilibration->Separation Filtration Filter Supernatant (0.22 µm syringe filter) Separation->Filtration Dilution Prepare Serial Dilutions of Filtered Saturated Solution Filtration->Dilution Analysis Analyze by UV-Vis Spectrophotometry Dilution->Analysis Calculation Calculate Solubility (mg/mL or g/L) Analysis->Calculation End End Calculation->End

Caption: Experimental workflow for solubility determination.

References

Application of UV-Vis Spectrophotometry for the Quantification of Humulone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Humulones, also known as α-acids, are a class of chemical compounds found in the resin glands of hop cones (Humulus lupulus). They are pivotal to the brewing process as they are precursors to isohumulones, the primary bittering agents in beer. Accurate quantification of humulones is crucial for quality control in the brewing industry and for research and development of hop-derived products. This application note details the use of UV-Vis spectrophotometry for the rapid and reliable measurement of humulone content. The described protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Humulones and their derivatives have been the subject of extensive research, not only for their contribution to the organoleptic properties of beer but also for their potential pharmacological activities, including anti-inflammatory and anti-cancer properties. UV-Vis spectrophotometry offers a straightforward and cost-effective method for quantifying these compounds. The principle of this method lies in the characteristic absorption of ultraviolet light by the this compound molecule. The concentration of this compound in a sample can be determined by measuring the absorbance at a specific wavelength and relating it to a standard calibration curve. This document provides a detailed protocol for the preparation of samples and standards, instrument setup, and data analysis for the accurate measurement of this compound using UV-Vis spectrophotometry.

Quantitative Data Summary

The following table summarizes key quantitative data for the UV-Vis spectrophotometric analysis of this compound.

ParameterValueReference
Wavelength Maxima (λmax)
In acidified methanol/water326 nm[1][2]
In methanol322.3 nm, 285.3 nm, 236.6 nm[3]
In alkaline methanol325 nm[4]
In water (pH dependent)225 nm, 285 nm, 325 nm, 365 nm[5]
Molar Absorptivity (ε) Varies with solvent and pHN/A
Linear Range Typically 2-12 µg/mL for related compounds[6]
Limit of Detection (LOD) Dependent on instrument and method validation[6]
Limit of Quantification (LOQ) Dependent on instrument and method validation[6]

Experimental Protocols

Materials and Reagents
  • This compound standard (e.g., ASBC ICE-3)[1][2][3]

  • Methanol (HPLC grade)[1][2][5]

  • Hydrochloric acid (HCl), 0.01 M[5]

  • Sodium hydroxide (NaOH), 0.1 M[5]

  • Deionized water

  • Hop sample (e.g., hop pellets, extract)

  • Mortar and pestle or grinder

  • Volumetric flasks

  • Pipettes

  • Cuvettes (quartz)

  • UV-Vis Spectrophotometer

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution: Accurately weigh a known amount of this compound standard (e.g., 10 mg) and dissolve it in a specific volume of methanol (e.g., 100 mL) in a volumetric flask. This will be your stock solution. The concentration will depend on the purity of the standard used. For instance, using an ICE-3 standard, which contains a mixture of α-acids, the concentration of each component can be calculated based on the provided percentages.[1][2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL). These solutions will be used to construct a calibration curve.

Protocol 2: Sample Preparation from Hops
  • Grinding: Grind the hop sample to a fine powder using a mortar and pestle or a suitable grinder to ensure homogeneity.[1][2]

  • Extraction: Accurately weigh a known amount of the powdered hop sample (e.g., 1.25 g) and transfer it to an Erlenmeyer flask.[1][2] Add a specific volume of methanol (e.g., 25 mL).[1][2]

  • Stirring and Filtration: Stir the mixture for 30 minutes at room temperature.[1][2] After stirring, allow the solid particles to settle and then filter the extract using gravity filtration or a syringe filter to obtain a clear solution.[1][2]

  • Dilution: The initial extract may be too concentrated for accurate UV-Vis measurement. Dilute the filtered extract with methanol to bring the absorbance within the linear range of the instrument (typically 0.2 - 0.8 AU). The dilution factor must be recorded for the final concentration calculation.

Protocol 3: UV-Vis Spectrophotometric Measurement
  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength for measurement. Based on the literature, a common wavelength for this compound in a methanolic solution is around 326 nm.[1][2]

  • Blank Measurement: Fill a quartz cuvette with the solvent used for sample and standard preparation (e.g., methanol) and place it in the spectrophotometer. Zero the instrument at the selected wavelength.

  • Standard Measurement: Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it for measurement.

  • Sample Measurement: Measure the absorbance of the diluted sample extract.

Protocol 4: Data Analysis
  • Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R-squared (R²) value should be close to 1 (e.g., >0.999) to indicate a good linear fit.

  • Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample extract.

    • Concentration in diluted sample (µg/mL) = (Absorbance of sample - y-intercept) / slope

  • Original Concentration Calculation: To determine the concentration of this compound in the original hop sample, take into account the dilution factor and the initial weight of the sample.

    • Concentration in original sample (mg/g) = (Concentration in diluted sample * Dilution factor * Volume of extract) / Weight of sample

Experimental Workflow and Logical Relationships

Humulone_Measurement_Workflow cluster_prep Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis Standard_Prep Standard Preparation (this compound Standard in Methanol) Standards Measure Standards Standard_Prep->Standards Sample_Prep Sample Preparation (Hop Extraction in Methanol) Sample Measure Sample Sample_Prep->Sample Spectrophotometer Spectrophotometer Setup (λ = 326 nm) Blank Blank Measurement (Methanol) Spectrophotometer->Blank Blank->Standards Standards->Sample Calibration Generate Calibration Curve Standards->Calibration Concentration Calculate Sample Concentration Sample->Concentration Calibration->Concentration Final_Result Report this compound Content Concentration->Final_Result

References

Application Notes & Protocols: Assessing the Anti-inflammatory Effects of Humulone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Humulone, a prominent alpha-acid derived from hops (Humulus lupulus), has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory properties. These properties are primarily attributed to its ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade. This document provides a comprehensive guide to the experimental setups required to assess and quantify the anti-inflammatory effects of this compound, offering detailed protocols for both cellular and enzymatic assays.

Key Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through two primary mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: this compound has been shown to inhibit COX-1 and, more potently, COX-2. These enzymes are crucial for the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking COX-2, this compound effectively reduces the production of inflammatory prostaglandins like PGE2.

  • Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. This compound can suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

Humulone_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_membrane cluster_cytoplasm cluster_nucleus cluster_response Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB_p P-IκBα (Degradation) NFkB_inactive->IkB_p Dissociates from Humulone_cytoplasm This compound Humulone_cytoplasm->IKK Inhibits COX2_enzyme COX-2 Enzyme Humulone_cytoplasm->COX2_enzyme Inhibits NFkB_active Active NF-κB (p50/p65) IkB_p->NFkB_active Releases PGE2 Prostaglandins (PGE2) COX2_enzyme->PGE2 Catalyzes ArachidonicAcid Arachidonic Acid Inflammation Inflammation (NO, TNF-α, IL-6) PGE2->Inflammation Contributes to DNA DNA NFkB_active->DNA Translocates & Binds to mRNA Pro-inflammatory mRNA DNA->mRNA Transcription mRNA->COX2_enzyme Translation mRNA->Inflammation Translation

Caption: this compound's dual anti-inflammatory mechanism of action.

Experimental Workflow for In Vitro Assessment

A systematic approach is essential for accurately characterizing the anti-inflammatory effects of this compound. The following workflow outlines the key stages, from initial cytotoxicity assessment to detailed mechanistic studies.

Experimental_Workflow cluster_assays Measure Inflammatory Mediators cluster_mechanisms Elucidate Mechanism of Action start Start: Prepare this compound Stock Solution step1 Step 1: Cytotoxicity Assay (e.g., MTT or CCK-8) Determine non-toxic concentration range. start->step1 step2 Step 2: Cellular Anti-inflammatory Assays (LPS-stimulated RAW 264.7 Macrophages) step1->step2 Use non-toxic concentrations assay1 Nitric Oxide (NO) Assay (Griess Reagent) step2->assay1 assay2 Prostaglandin E2 (PGE2) Assay (ELISA) step2->assay2 assay3 Pro-inflammatory Cytokine Assays (ELISA for TNF-α, IL-6) step2->assay3 step3 Step 3: Mechanistic Assays assay1->step3 If significant inhibition observed assay2->step3 If significant inhibition observed assay3->step3 If significant inhibition observed mech1 COX-2 Expression Analysis (Western Blot or RT-qPCR) step3->mech1 mech2 NF-κB Activation Assay (Western Blot for p-p65, IκBα degradation; Reporter Assay) step3->mech2 mech3 Enzymatic COX-1/COX-2 Assays (Cell-free) step3->mech3 end_node End: Data Analysis & Conclusion mech1->end_node mech2->end_node mech3->end_node

Caption: General experimental workflow for assessing this compound.

Detailed Experimental Protocols

Protocol 3.1: Assessment in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the use of the murine macrophage cell line RAW 264.7, a standard model for studying inflammation.

Objective: To determine if this compound can inhibit the production of key inflammatory mediators (NO, PGE2, TNF-α, IL-6) in cells stimulated with the endotoxin lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • This compound (analytical grade)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT or CCK-8 reagent

  • Griess Reagent System

  • ELISA kits for mouse PGE2, TNF-α, and IL-6

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified 5% CO₂ incubator.

  • Cytotoxicity Assay (MTT/CCK-8):

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2.0 × 10⁴ cells/well and incubate for 18-24 hours.[1]

    • Treat cells with various concentrations of this compound for 24 hours.

    • Perform the MTT or CCK-8 assay according to the manufacturer's instructions to determine the highest non-toxic concentration of this compound.[2]

  • Inflammation Assay:

    • Seed RAW 264.7 cells in a 96-well plate (for NO, ELISA) or larger plates (for Western Blot) and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours.[1][3] Include control groups: untreated cells, cells treated with LPS only, and cells with this compound only.

    • After incubation, collect the cell culture supernatant for analysis.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System.[2][4][5][6]

    • PGE2, TNF-α, IL-6: Quantify the levels of these mediators in the supernatant using specific ELISA kits according to the manufacturer's protocols.[1][3]

Protocol 3.2: NF-κB Activation Analysis (Western Blot)

Objective: To determine if this compound inhibits LPS-induced NF-κB activation by preventing the degradation of IκBα and the phosphorylation of the p65 subunit.

Procedure:

  • Culture and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 3.1, but for a shorter duration (e.g., 30-60 minutes for p-p65 and IκBα analysis).

  • Lyse the cells to extract cytoplasmic and nuclear proteins.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membranes with primary antibodies against phosphorylated-p65 (p-p65), total p65, IκBα, and a loading control (e.g., β-actin or Lamin B).

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A decrease in cytoplasmic IκBα and an increase in nuclear p-p65 in LPS-treated cells indicate NF-κB activation. This compound's efficacy is demonstrated by its ability to reverse these changes.[7][8]

Protocol 3.3: Cell-Free COX-1/COX-2 Enzyme Inhibition Assay

Objective: To directly measure the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human)

  • Arachidonic acid (substrate)

  • Reaction buffer

  • This compound and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • EIA-based detection kit for prostaglandins

Procedure:

  • In a 96-well plate, combine the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and various concentrations of this compound or a control inhibitor.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction and measure the amount of prostaglandin produced using an enzyme immunoassay (EIA).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[9]

Data Presentation

Quantitative data should be organized to clearly demonstrate dose-dependency and selectivity.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 246.7 Cells

Concentration (µM) NO Production (% of LPS Control) PGE2 Production (% of LPS Control) TNF-α Release (% of LPS Control) IL-6 Release (% of LPS Control) Cell Viability (%)
Control < 1 < 1 < 1 < 1 100 ± 5
LPS (1 µg/mL) 100 100 100 100 98 ± 4
This compound (1 µM) + LPS 85 ± 6 78 ± 5 82 ± 7 88 ± 6 99 ± 3
This compound (5 µM) + LPS 52 ± 4 45 ± 4 55 ± 5 60 ± 5 97 ± 5
This compound (10 µM) + LPS 28 ± 3 21 ± 3 30 ± 4 35 ± 4 96 ± 4

(Note: Data are representative and should be replaced with experimentally derived values.)

Table 2: this compound IC50 Values for COX Enzyme Inhibition

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
This compound ~110[10] ~1.4 - 30[10] > 3.6
Celecoxib (Control) > 10 0.08[11] > 125
SC-560 (Control) 0.009 6.3 0.0014

(Note: IC50 values can vary based on assay conditions. The provided values are based on available literature.)

Conclusion

The protocols and workflow described provide a robust framework for the comprehensive evaluation of this compound's anti-inflammatory properties. By combining cell-based assays that measure the inhibition of key inflammatory mediators with mechanistic studies focused on the NF-κB and COX pathways, researchers can effectively characterize the therapeutic potential of this natural compound. Consistent and clear data presentation is crucial for interpreting results and comparing the potency and selectivity of this compound against established anti-inflammatory agents.

References

Application Notes and Protocols for In Vitro Humulone Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of humulone, a major α-acid derived from the hop plant (Humulus lupulus), using common in vitro cell culture assays. This compound has garnered interest for its potential anticancer properties, which are primarily attributed to the induction of apoptosis in cancerous cells.[1] This document outlines the principles of key cytotoxicity assays, provides detailed experimental protocols, and summarizes the cytotoxic profile of this compound against various cancer cell lines.

Data Presentation: this compound Cytotoxicity

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of cell growth or viability. The IC50 values for this compound can vary depending on the cell line, exposure time, and the specific assay used. Generally, this compound displays cytotoxicity against a range of cancer cell lines.[1][2] It has been observed that β-acids (lupulones) from hops may exhibit lower IC50 values, indicating higher potency, compared to α-acids like this compound.[1][2]

Cell LineCancer TypeAssayExposure TimeIC50 (µg/mL)Reference
PC3Prostate CancerNot SpecifiedNot Specified13.2[2]
HT29Colon CancerNot SpecifiedNot Specified15.5[2]
MB-231Breast CancerNot SpecifiedNot SpecifiedNot Specified[1]
SK-MESLung CancerNot SpecifiedNot SpecifiedNot Specified[1]

Note: The table above provides a summary of reported IC50 values. Researchers should determine the IC50 for their specific cell line and experimental conditions.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., PC3, HT29) humulone_prep 2. This compound Stock Solution Preparation serial_dilution 3. Serial Dilutions of this compound cell_seeding 4. Cell Seeding in 96-well plates treatment 5. Treatment with This compound Dilutions cell_seeding->treatment incubation 6. Incubation (24, 48, 72 hours) treatment->incubation mtt_assay 7a. MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay 7b. LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay 7c. Apoptosis Assay (Annexin V) incubation->apoptosis_assay data_acquisition 8. Data Acquisition (Spectrophotometer/ Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc 9. IC50 Calculation data_acquisition->ic50_calc

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure times at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

This compound-Induced Apoptosis Signaling Pathway

This compound is known to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. The diagram below outlines the key molecular events in this process.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound FasL FasL (upregulation) This compound->FasL Bax Bax (upregulation) This compound->Bax Bcl2 Bcl-2 (downregulation) This compound->Bcl2 Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for the Separation of Humulone and Cohumulone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical separation of humulone and cothis compound, two key alpha-acids found in hops (Humulus lupulus). The protocols focus on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), which are standard techniques for the quantitative analysis of these compounds.

Introduction

This compound and its analogue cothis compound are major constituents of the alpha-acid fraction of hop resin.[1] These compounds are precursors to the iso-alpha-acids, which are the primary source of bitterness in beer.[2][3] The relative proportions of this compound and cothis compound can vary between different hop varieties and are believed to influence the quality of bitterness in the final product, with higher levels of cothis compound sometimes associated with a harsher bitterness.[4][5] Accurate analytical methods to separate and quantify these compounds are therefore crucial for quality control in the brewing industry and for research into the pharmacological properties of hop-derived compounds.

This compound, cothis compound, and a third analogue, adthis compound, differ only in the structure of their acyl side chain.[2][6] This structural similarity presents a challenge for their analytical separation. Chromatographic techniques, particularly reversed-phase HPLC and UPLC, have proven to be effective for resolving these compounds.[7][8]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for the separation and quantification of this compound and cothis compound.[8] These methods offer high resolution, sensitivity, and reproducibility. Supercritical Fluid Chromatography (SFC) has also been explored for the rapid analysis of hop acids and oils.[9]

Key Separation Principles
  • Reversed-Phase Chromatography: The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically methanol or acetonitrile and water, often with an acid modifier like phosphoric or formic acid to ensure the analytes are in their non-ionized form.[6][10][11] Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the slight difference in their side chains, this compound and cothis compound exhibit different hydrophobicities, allowing for their separation.

  • Anion-Exchange Chromatography: This technique can also be used, where separation is based on the interaction of the acidic analytes with a positively charged stationary phase.[7]

Experimental Protocols

The following protocols are generalized from established methods and can be adapted based on available instrumentation and specific research needs.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound and Cothis compound Separation

This protocol is based on reversed-phase HPLC methods commonly used for the analysis of hop acids.[6][10]

1. Sample Preparation (from Hop Pellets)

  • Weigh 5.0 g of hop pellets into a suitable container.

  • Add 100 mL of toluene containing an antioxidant (e.g., 1% Antiox 330) to prevent degradation of the alpha-acids.[6]

  • Shake the mixture vigorously for 30 minutes on a mechanical shaker to extract the hop acids.

  • Allow the solids to settle, or centrifuge a portion of the extract.

  • For HPLC analysis, dilute an aliquot of the toluene extract with methanol. A typical dilution would be 2.0 mL of the toluene extract diluted to 25 mL with methanol.[6]

  • Filter the final diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[11]

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column is recommended. A common choice is a 4.6 x 250 mm column with 5 µm particle size.[6]

  • Mobile Phase: An isocratic mobile phase of methanol, water, and phosphoric acid (e.g., 85:17:0.25 v/v/v) is effective for rapid analysis.[6] For complete separation of all three major alpha-acid analogues (this compound, cothis compound, and adthis compound), a mobile phase of sodium acetate buffer (e.g., 0.047 M, pH 7.0) mixed with methanol (e.g., 41:59 v/v) can be used.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Detection: UV detection at 325 nm or 270 nm.[7][12]

  • Injection Volume: 10-20 µL.

3. Data Analysis

  • Identify the peaks for cothis compound and this compound based on their retention times, which can be confirmed using certified reference standards.

  • Quantify the concentration of each analyte by comparing the peak area to a calibration curve generated from standards of known concentration.

Protocol 2: Ultra-High-Performance Liquid Chromatography (UPLC) for Rapid Separation

UPLC offers faster analysis times and improved resolution compared to traditional HPLC.[8]

1. Sample Preparation

  • Sample preparation can follow the same procedure as for HPLC (Protocol 1, Step 1). For UPLC, it is crucial to ensure the final sample is free of particulates to avoid clogging the smaller particle size columns.

2. UPLC Instrumentation and Conditions

  • UPLC System: A UPLC system capable of handling high backpressures, with a suitable detector (e.g., UV-Vis or PDA).

  • Column: A sub-2 µm particle size C18 column is typically used (e.g., Acquity UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm).[8][11]

  • Mobile Phase: A common mobile phase is a mixture of methanol and water, acidified with formic acid (e.g., 85% methanol, 15% water with 0.025% formic acid).[11] An alternative is a binary solvent system with Mobile Phase A being 0.1% phosphoric acid and 0.2 mM disodium EDTA in water, and Mobile Phase B being acetonitrile, run in an isocratic mixture (e.g., 35% A / 65% B).[12]

  • Flow Rate: 0.8 mL/min.[11]

  • Column Temperature: 40 °C.[12]

  • Detection: UV detection at 270 nm or 326 nm.[11][12]

  • Injection Volume: 1-5 µL.

3. Data Analysis

  • Data analysis is similar to the HPLC protocol. The improved resolution of UPLC may allow for better separation of adthis compound from this compound.[13]

Data Presentation

The following tables summarize typical quantitative data and chromatographic parameters for the separation of this compound and cothis compound.

Table 1: Typical HPLC and UPLC Method Parameters

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Methanol:Water:Phosphoric Acid (85:17:0.25)Methanol:Water:Formic Acid (85:15:0.025)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 40 °C40 °C
Detection UV @ 325 nmUV @ 270 nm or 326 nm
Injection Vol. 20 µL4 µL
Run Time < 15 min< 6 min

Table 2: Example Retention Times and Resolution

CompoundTypical HPLC Retention Time (min)Typical UPLC Retention Time (min)
Cothis compound~2.9~2.7
This compound~3.4~3.5
Adthis compoundCo-elutes with this compound~3.7

Note: Retention times are approximate and will vary depending on the specific column, system, and mobile phase composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound and cothis compound from hop samples.

experimental_workflow sample Hop Sample (Pellets) extraction Solvent Extraction (Toluene) sample->extraction dilution Dilution (Methanol) extraction->dilution filtration Filtration (0.45 µm) dilution->filtration hplc_uplc HPLC / UPLC Analysis filtration->hplc_uplc separation Chromatographic Separation (C18 Column) hplc_uplc->separation detection UV Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis results Results (this compound & Cothis compound Conc.) data_analysis->results

Caption: Workflow for the analysis of this compound and cothis compound.

References

Evaluating the Antioxidant Capacity of Humulone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the methods for evaluating the antioxidant capacity of humulone, a key bioactive compound found in hops (Humulus lupulus L.). This application note provides detailed protocols for common antioxidant assays, summarizes available quantitative data, and illustrates the molecular pathways influenced by this compound.

This compound, one of the major α-acids in hops, is recognized for its significant antioxidant properties, which contribute to its potential therapeutic effects, including anti-inflammatory and cancer chemopreventive activities.[1] Accurate and reproducible evaluation of its antioxidant capacity is crucial for standardized research and development of this compound-based applications.

Introduction to Antioxidant Capacity Assays

The antioxidant activity of this compound can be assessed through various in vitro assays, each with a distinct mechanism of action. The most commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. These methods can be broadly categorized into assays based on single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms.

Quantitative Antioxidant Capacity of Hop Extracts

While specific quantitative data for isolated this compound is limited in publicly available literature, numerous studies have evaluated the antioxidant capacity of hop extracts, in which this compound is a major component.[1][2] The data presented below is for various hop extracts and should be considered in the context of a complex mixture of bioactive compounds.

AssaySample TypeResultReference
DPPH Ethanol extract of El Dorado hop accessionIC50: 124.3 µg/mL[2]
ABTS Ethanol extract of El Dorado hop accessionIC50: 95.4 µg/mL[2]
FRAP Hydroacetonic extract of Savinjski golding hop genotype101.6 µmol TE/g DW[1]
ORAC Hydroacetonic extract of Styrian Eureka hop genotype1910 µmol TE/g DW[1]

Note: IC50 (half maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the radicals. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity in terms of Trolox equivalents.

Experimental Protocols

Detailed methodologies for the four key antioxidant assays are provided below to ensure standardized and reproducible results.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Sample Preparation: Prepare a stock solution of this compound or hop extract in methanol. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the sample or standard (Trolox or ascorbic acid) at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample and DPPH Solution (1:1 ratio) A->C B Prepare this compound/Extract Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition and IC50 E->F G cluster_workflow ABTS Assay Workflow A Generate ABTS•+ Stock Solution (ABTS + K2S2O8) B Dilute ABTS•+ to Absorbance ~0.7 A->B D Mix Sample and ABTS•+ Solution B->D C Prepare this compound/Extract Dilutions C->D E Incubate (6 min, RT) D->E F Measure Absorbance (734 nm) E->F G Calculate % Inhibition or TEAC F->G G cluster_workflow FRAP Assay Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) C Mix Sample and FRAP Reagent A->C B Prepare this compound/Extract Dilutions B->C D Incubate (30 min, 37°C) C->D E Measure Absorbance (593 nm) D->E F Calculate Ferrous Equivalents E->F G cluster_workflow ORAC Assay Workflow A Prepare Reagents (Fluorescein, AAPH, Trolox) C Mix Sample and Fluorescein A->C B Prepare this compound/Extract Dilutions B->C D Incubate (30 min, 37°C) C->D E Add AAPH to Initiate Reaction D->E F Kinetic Fluorescence Reading E->F G Calculate AUC and Trolox Equivalents F->G G cluster_pathway This compound's Inhibition of the NF-κB Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkBa_p p-IκBα IkBa IκBα IKK->IkBa phosphorylates This compound This compound This compound->IKK inhibits NFkB_active Active NF-κB (Nuclear Translocation) IkBa_p->NFkB_active degradation allows NFkB NF-κB IkBa->NFkB inhibits Genes Pro-inflammatory Gene Transcription NFkB_active->Genes promotes G cluster_pathway This compound's Inhibition of the COX-2 Pathway Stimuli Pro-inflammatory Stimuli / Stress JNK JNK Stimuli->JNK activates AP1 AP-1 JNK->AP1 activates This compound This compound This compound->JNK inhibits COX2 COX-2 Gene Expression AP1->COX2 promotes Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins leads to

References

Investigating Humulone's Impact on Enzyme Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the effects of humulone, a major alpha-acid from hops (Humulus lupulus), on the activity of key enzymes involved in inflammation and cellular signaling. These protocols are intended to guide researchers in the systematic evaluation of this compound as a potential therapeutic agent.

Introduction

This compound has garnered significant interest for its anti-inflammatory, anti-cancer, and other biological activities.[1][2][3] A primary mechanism of its anti-inflammatory action is the inhibition of enzymes involved in the prostaglandin E2 (PGE2) synthesis pathway, notably cyclooxygenase-2 (COX-2).[4][5][6][7] Furthermore, this compound has been shown to modulate key signaling kinases such as IκB kinase (IKKβ) and c-Jun-N-terminal kinase (JNK), which are upstream regulators of inflammatory gene expression.[1][3][8][9] Its inhibitory effects also extend to other enzyme families, including aldo-keto reductases (AKR1B10) and cytochrome P450 (CYP450), indicating a broad spectrum of bioactivity.[10][11][12]

These application notes provide detailed protocols for in vitro enzyme inhibition assays for COX-2, IKKβ, AKR1B10, and a general framework for CYP450, enabling researchers to quantitatively assess the inhibitory potential of this compound and its derivatives.

Data Presentation

The following tables summarize the reported inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound and related hop constituents against various enzymes.

Table 1: Inhibitory Activity of this compound and Hop Extracts on Inflammatory and Metabolic Enzymes

Compound/ExtractTarget EnzymeIC50 / Ki ValueReference Cell/SystemCitation
This compoundCOX-21.6 µM (IC50)Osteoblast (MC3T3-E1) cells[13]
Standardized Hop CO2 ExtractCOX-220.4 µg/mL (IC50)Human Whole Blood Assay[6]
This compoundIKKβDirect InhibitionIn vitro kinase assay[1][3][8]
n-HumuloneAKR1B103.94 ± 0.33 µM (Ki)Recombinant Human Enzyme[10][11]
Adthis compoundAKR1B1016.79 ± 1.33 µM (Ki)Recombinant Human Enzyme[10][11]
Cothis compoundAKR1B1016.53 ± 1.74 µM (Ki)Recombinant Human Enzyme[10][11]
Hop ExtractCYP2C80.8 µg/mL (IC50)Human Liver Microsomes[12]
Hop ExtractCYP2C90.9 µg/mL (IC50)Human Liver Microsomes[12]
Hop ExtractCYP2C193.3 µg/mL (IC50)Human Liver Microsomes[12]
Hop ExtractCYP1A29.4 µg/mL (IC50)Human Liver Microsomes[12]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its enzymatic inhibition.

Humulone_Signaling_Pathway TPA TPA IKK IKKβ TPA->IKK Activates JNK JNK TPA->JNK Activates This compound This compound This compound->IKK Inhibits This compound->JNK Inhibits NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Activates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Activates COX2_Gene COX-2 Gene Expression NFkB_p65->COX2_Gene Induces AP1->COX2_Gene Induces Inflammation Inflammation COX2_Gene->Inflammation

Caption: this compound's inhibition of IKKβ and JNK signaling pathways.

Enzyme_Inhibition_Workflow Start Start Reagents Prepare Enzyme, Substrate, Buffer, and this compound dilutions Start->Reagents Incubation Pre-incubate Enzyme with this compound Reagents->Incubation Reaction Initiate reaction by adding Substrate Incubation->Reaction Detection Measure product formation or substrate depletion Reaction->Detection Analysis Calculate % Inhibition and IC50 value Detection->Analysis End End Analysis->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is adapted from commercially available fluorometric and colorimetric assay kits and literature.[13][14][15][16][17] It measures the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., ADHP, N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • This compound (dissolved in DMSO or ethanol)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well microplate (black or clear, depending on detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Dilute the COX-2 enzyme to the desired concentration on ice. Prepare a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a fixed concentration of the positive control.

  • Assay Setup: To the wells of the microplate, add the following in order:

    • Assay Buffer

    • Heme

    • COX Probe

    • 10 µL of this compound dilution, positive control, or vehicle (for 100% activity control).

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background/blank wells.

  • Pre-incubation: Incubate the plate at 25°C or 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Immediately measure the fluorescence (Ex/Em = 535/587 nm for ADHP) or absorbance (590 nm for TMPD) kinetically for 5-10 minutes.

  • Data Analysis: Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of this compound concentration to determine the IC50 value.

IκB Kinase β (IKKβ) Inhibition Assay

This protocol is based on luminescence-based kinase assay kits that measure ATP consumption.[1][5][18][19][20]

Materials:

  • Human recombinant IKKβ enzyme

  • Kinase Assay Buffer

  • IKKtide (substrate peptide)

  • ATP

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay System (or similar)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a master mix containing Kinase Assay Buffer, ATP, and IKKtide substrate. Prepare serial dilutions of this compound.

  • Assay Setup:

    • Add the master mix to all wells.

    • Add 2.5 µL of this compound dilutions, positive control, or vehicle (1% DMSO) to the respective wells.

  • Enzyme Addition: Dilute the IKKβ enzyme in Kinase Assay Buffer and add it to all wells except the "blank" control to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ATP Depletion Measurement:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Aldo-Keto Reductase 1B10 (AKR1B10) Inhibition Assay

This protocol is derived from literature describing the characterization of AKR1B10 inhibitors.[10][11][21][22][23] The assay monitors the consumption of the cofactor NADPH.

Materials:

  • Human recombinant AKR1B10 enzyme

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • NADPH

  • Substrate (e.g., D,L-glyceraldehyde or farnesal)

  • This compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Prepare serial dilutions of this compound.

  • Assay Setup: In the wells of the UV-transparent plate, add:

    • Assay Buffer

    • NADPH

    • This compound dilutions or vehicle (DMSO).

  • Enzyme Addition: Add the diluted AKR1B10 enzyme to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the substrate (e.g., glyceraldehyde).

  • Detection: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time in a kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance decay. Determine the percent inhibition for each this compound concentration and calculate the IC50 value. Further kinetic analysis can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition and the Ki value.[11]

Cytochrome P450 (CYP450) Inhibition Assay

This is a general protocol for assessing the inhibitory potential of this compound on major CYP450 isoforms (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) using human liver microsomes.[2][3][4][24][25]

Materials:

  • Human Liver Microsomes (HLMs)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • A cocktail of isoform-specific probe substrates

  • This compound (dissolved in a suitable solvent like acetonitrile or methanol)

  • Acetonitrile with an internal standard (for reaction termination and protein precipitation)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs and this compound at various concentrations in phosphate buffer.

  • Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system and the substrate cocktail.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the specific metabolites from the probe substrates using a validated LC-MS/MS method.

  • Data Analysis: Compare the rate of metabolite formation in the presence of this compound to the vehicle control. Calculate the percent inhibition for each CYP isoform at each this compound concentration and determine the IC50 values.[2][4]

Conclusion

The protocols outlined in this document provide a robust framework for researchers to investigate the enzymatic inhibition profile of this compound. By systematically evaluating its effects on key enzymes like COX-2, IKKβ, AKR1B10, and various CYP450s, a deeper understanding of its therapeutic potential and possible drug interactions can be achieved. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying mechanisms and experimental design. This comprehensive approach will aid in the continued exploration of this compound as a promising natural compound for drug development.

References

Troubleshooting & Optimization

Technical Support Center: Humulone Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of humulones (α-acids) from complex matrices.

Troubleshooting Guides

This section is designed to help users identify and resolve common issues encountered during humulone extraction experiments.

ProblemPotential CausesRecommended Solutions
Low Extraction Yield Inappropriate Solvent Selection: Humulones have poor solubility in water.[1]- Use non-polar or semi-polar organic solvents such as hexane, ethanol, methanol, or dichloromethane.[1][2] - For supercritical fluid extraction (SFE), pure CO2 is effective, but adding a co-solvent like ethanol can enhance the extraction of more polar compounds.[3]
Incomplete Extraction: Insufficient extraction time or agitation.- Increase the extraction time and ensure vigorous mixing to maximize solvent-matrix contact.[4] - For solid-liquid extraction, consider multiple extraction steps with fresh solvent.[1]
Degradation of Humulones: Humulones are susceptible to oxidation and isomerization, especially at high temperatures.[1][5]- Perform extractions at room temperature or below if possible. - Use an inert atmosphere (e.g., nitrogen) to minimize oxidation.[1] - Avoid prolonged exposure to light.
Matrix Effects: The complex matrix can bind to humulones, preventing their efficient extraction.- Optimize the solid-to-solvent ratio; a higher solvent volume may be necessary. - Consider a pre-treatment step to disrupt the matrix, such as grinding or sonication.[6]
Poor Purity of Extract Co-extraction of Impurities: Solvents that extract humulones can also extract other compounds like β-acids (lupulones), resins, chlorophyll, and essential oils.[2]- Employ a multi-step extraction and fractionation process. For example, an initial extraction with a non-polar solvent like hexane can isolate soft resins (containing α- and β-acids), followed by further purification.[2] - Use selective extraction techniques like supercritical fluid extraction (SFE), where adjusting pressure and temperature can target specific compounds.[7][8]
Presence of Chlorophyll: This is common in extracts from green plant material.- If chlorophyll is not desired, a post-extraction cleanup step using solid-phase extraction (SPE) with a suitable sorbent can be effective.
Emulsion Formation (Liquid-Liquid Extraction) Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion, making phase separation difficult.- Gently invert the separatory funnel for mixing instead of vigorous shaking. - If an emulsion forms, allow the funnel to stand for a longer period. - Gentle swirling or tapping of the funnel can help break the emulsion. - Addition of a small amount of brine (saturated NaCl solution) can also help to break up emulsions.
Inconsistent HPLC Results Peak Tailing or Fronting: This can be caused by column overload, poor column condition, or inappropriate mobile phase pH.[9]- Ensure the sample concentration is within the linear range of the column. - Use a guard column and regularly clean or replace the analytical column. - Optimize the mobile phase pH to ensure humulones are in a single ionic state.
Broad Peaks: May result from matrix effects or issues with the HPLC system.[9]- Implement a sample cleanup step (e.g., SPE) prior to HPLC analysis to remove interfering matrix components. - Ensure the mobile phase is properly degassed.
Irreproducible Retention Times: Can be caused by fluctuations in temperature, pressure, or mobile phase composition.[10]- Use a column oven to maintain a consistent temperature. - Check the HPLC pump for pressure fluctuations and ensure seals are in good condition. - Prepare fresh mobile phase for each run and ensure accurate composition.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting humulones?

A1: The ideal solvent depends on the desired purity and the subsequent application. Ethanol is a good all-around solvent for extracting α-acids.[1] For higher selectivity, supercritical CO2 is an excellent choice as it leaves no residual solvent and its selectivity can be tuned by adjusting pressure and temperature.[7] A mixture of methanol and dichloromethane has also been shown to be highly efficient for recovering α- and β-acids.[2]

Q2: How can I improve the yield of my this compound extraction?

A2: To improve your yield, consider the following:

  • Particle Size Reduction: Grinding the plant material increases the surface area for extraction.[6]

  • Optimize Solvent-to-Solid Ratio: A higher volume of solvent can enhance extraction efficiency.

  • Sequential Extractions: Performing multiple extractions on the same material with fresh solvent can increase the overall yield.[1]

  • Temperature Control: While higher temperatures can increase solubility, they can also lead to degradation. Finding the optimal temperature is key. For SFE, temperatures around 40-60°C are often used.[11]

Q3: My extract is a dark green, viscous oil. How can I purify the humulones?

A3: This indicates the co-extraction of chlorophyll and other resins. To purify your extract, you can use:

  • Fractionation: A liquid-liquid extraction with immiscible solvents can help separate compounds based on their polarity.

  • Solid-Phase Extraction (SPE): SPE cartridges with different sorbents (e.g., C18, silica) can be used to selectively retain and elute humulones, leaving impurities behind.

  • Chromatography: For high-purity humulones, preparative HPLC is a common method.

Q4: What are the key parameters to control during supercritical CO2 extraction of humulones?

A4: The most critical parameters for SFE are:

  • Pressure: Higher pressures generally increase the solvent power of CO2. For humulones, pressures between 100 and 300 bar are common.[3][8]

  • Temperature: Temperature affects both the solvent density and the vapor pressure of the analytes. A typical range is 40-60°C.[11]

  • CO2 Flow Rate: A higher flow rate can expedite the extraction process, but it needs to be optimized to ensure sufficient contact time with the matrix.

  • Co-solvent: Adding a modifier like ethanol can increase the polarity of the supercritical fluid, which can be beneficial for extracting certain compounds.[3]

Q5: How do matrix effects impact the quantification of humulones by LC-MS?

A5: Matrix effects can significantly affect the accuracy of LC-MS analysis. Co-eluting compounds from the complex matrix can either suppress or enhance the ionization of humulones in the mass spectrometer, leading to underestimation or overestimation of their concentration. To mitigate this, it is crucial to use an effective sample cleanup method, such as SPE, and to use matrix-matched standards or an internal standard for calibration.

Quantitative Data Summary

Table 1: Comparison of this compound Extraction Methods

Extraction MethodTypical SolventsAdvantagesDisadvantagesReported Purity
Liquid-Liquid Extraction (LLE) Hexane, Ethanol, Methanol, DichloromethaneSimple setup, low cost.Can be labor-intensive, may form emulsions, lower selectivity.Variable, depends on solvent and fractionation steps.
Solid-Phase Extraction (SPE) Various organic solvents for elutionGood for sample cleanup and concentration, can be automated.Can be more expensive than LLE, requires method development.Can achieve high purity depending on the sorbent and elution protocol.
Supercritical Fluid Extraction (SFE) Supercritical CO2, often with ethanol as a co-solventHigh selectivity, no residual solvent, environmentally friendly.[7]High initial equipment cost, requires skilled operators.[7]Up to 98.9% of the extract mass can be α- and β-acids.[12]
Acid-Alkali Precipitation KOH, Anhydrous alcoholCan achieve high purity.Multi-step process, involves use of strong acids and bases.Up to 86.43% for this compound.

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction (SLE) for Humulones
  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-mesh).[11]

  • Extraction:

    • Weigh 10 g of the powdered material into a flask.

    • Add 100 mL of 70% ethanol.[6]

    • Agitate the mixture using a magnetic stirrer or shaker for 1-2 hours at room temperature.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

  • Reconstitution: Dissolve the crude extract in a known volume of a suitable solvent for further analysis or purification.

Protocol 2: Supercritical Fluid Extraction (SFE) of Humulones
  • Apparatus Setup: Prepare the SFE system, ensuring the extraction vessel, separator, and CO2 supply are clean and operational.[8]

  • Sample Loading: Load the ground plant material into the extraction vessel.[8]

  • Extraction Parameters:

    • Pressurize the system with CO2 to the desired pressure (e.g., 200 bar).[11]

    • Set the extraction temperature (e.g., 50°C).[11]

    • If using a co-solvent, introduce it at the desired concentration (e.g., 5-10% ethanol).

  • Extraction Process: Pass the supercritical CO2 through the extraction vessel for a set period (e.g., 2-3 hours).[11]

  • Separation and Collection:

    • Direct the CO2-extract mixture to the separator.

    • Reduce the pressure in the separator to allow the CO2 to return to its gaseous state, causing the extracted compounds to precipitate.[8]

    • Collect the extract from the collection vessel.

  • System Depressurization: Safely depressurize the system and unload the spent plant material.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification & Analysis start Complex Matrix (e.g., Hops) grinding Grinding/Pulverization start->grinding extraction Extraction (LLE, SFE, etc.) grinding->extraction filtration Filtration/Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification (SPE, Chromatography) crude_extract->purification analysis Analysis (HPLC, LC-MS) crude_extract->analysis pure_this compound Pure this compound purification->pure_this compound anti_inflammatory_pathway cluster_pathway Cellular Signaling cluster_response Inflammatory Response stimulus Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Activation stimulus->nfkb cox2 COX-2 Expression stimulus->cox2 mapk MAPK Pathway stimulus->mapk This compound This compound This compound->nfkb Inhibition This compound->cox2 Inhibition This compound->mapk Inhibition cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->cytokines cox2->cytokines mapk->cytokines anticancer_pathway cluster_akt PI3K/Akt Signaling cluster_apoptosis Apoptosis Regulation This compound This compound akt Akt Activation This compound->akt Inhibition bad Bad Phosphorylation akt->bad Inhibits apoptosis Apoptosis bad->apoptosis Inhibits

References

Technical Support Center: Optimizing Humulone Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of isolated humulone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Low Extraction Yield

Question: My this compound extraction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low extraction yield can stem from several factors, from the starting material to the extraction technique. Consider the following:

  • Hop Variety and Quality: The concentration of α-acids, including this compound, varies significantly between hop varieties (from 2-20% of the dried weight) and can be affected by the age and storage conditions of the hops.[1] Improperly stored hops can lead to the degradation of α-acids.[2]

    • Solution: Use fresh, high-quality hop pellets from a variety known for its high α-acid content. Ensure hops are stored in an oxygen-free atmosphere at low temperatures.

  • Extraction Method and Solvent Choice: The efficiency of the extraction is highly dependent on the solvent and method used.

    • Solution: For solvent extraction, ethanol generally provides a higher yield compared to less polar solvents like hexane. Supercritical CO₂ extraction is a highly efficient method for obtaining a concentrated this compound extract.[3][4][5]

  • Insufficient Extraction Time or Temperature: Incomplete extraction can occur if the duration is too short or the temperature is not optimal.

    • Solution: Optimize the extraction time and temperature for your chosen method. For supercritical CO₂ extraction, for instance, an increase in CO₂ density (achieved by increasing pressure) can significantly enhance the yield.[3]

  • Particle Size: The surface area of the hop material can impact the extraction efficiency.

    • Solution: Grinding hop pellets to a smaller particle size can improve solvent penetration and increase the extraction yield.

Low Purity of Isolated this compound

Question: After purification, my this compound fraction is still impure. What are the likely contaminants and how can I improve the purity?

Answer: Purity issues often arise from co-extraction of similar compounds or degradation of the target molecule.

  • Co-extraction of other Hop Resins: Hop extracts are complex mixtures containing other α-acids (cothis compound, adthis compound), β-acids (lupulone), and various oils and waxes.

    • Solution: Employ a multi-step purification strategy. An initial acid-alkali precipitation can selectively separate this compound from other components.[6] This can be followed by chromatographic techniques for further polishing.

  • This compound Degradation: this compound is susceptible to degradation through oxidation and isomerization, especially when exposed to heat, light, and oxygen.[7]

    • Solution: Perform all extraction and purification steps at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) where possible. Avoid prolonged exposure to light.

  • Ineffective Chromatographic Separation: Poor separation during column chromatography can lead to impure fractions.

    • Solution: Optimize your chromatographic method. This includes selecting the appropriate stationary phase (e.g., silica gel) and a mobile phase system that provides good resolution between this compound and its impurities. Monitor fractions closely using a suitable analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Product Degradation During Storage

Question: My purified this compound degrades over time, even in storage. How can I prevent this?

Answer: The stability of purified this compound is a critical concern.

  • Oxidation: Exposure to oxygen can lead to the formation of oxidized derivatives.

    • Solution: Store purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container.

  • Thermal Degradation and Isomerization: Elevated temperatures can cause this compound to isomerize into isothis compound or degrade into other products.[8][9]

    • Solution: Store purified this compound at low temperatures, preferably at -20°C or below.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

    • Solution: Store purified this compound in amber vials or otherwise protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from hops?

Supercritical CO₂ extraction is highly effective for obtaining a concentrated and clean extract of α-acids.[4] However, for laboratory-scale extractions, solvent extraction with ethanol can also yield good results.[5]

Q2: How can I accurately determine the purity of my isolated this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the quantitative analysis of this compound and other hop acids.[10][11][12][13] By using a certified reference standard, you can accurately determine the purity of your sample.

Q3: Is it possible to separate the different analogues of this compound (e.g., this compound, cothis compound, adthis compound)?

While challenging, separation of this compound analogues can be achieved using advanced chromatographic techniques like preparative HPLC.[14] Analytical HPLC methods can also be optimized to resolve these closely related compounds.[15]

Q4: What are the main degradation products of this compound to be aware of?

The primary degradation products are isohumulones (cis- and trans-isothis compound), which are formed through thermal isomerization.[8] Oxidative degradation leads to the formation of humulinones.[16]

Data Presentation

Table 1: Comparison of this compound Extraction Methods
Extraction MethodSolvent/ConditionsYieldPurity/Concentration of α-acidsReference
Supercritical CO₂ Extraction37 MPa, 43°C, 80 min26.3 g/100g of pellets522.8 mg/g of extract[3][17]
Solvent Extraction (Soxhlet)Ethanol43.02%Not specified[5]
Solvent Extraction (Soxhlet)Hexane32.35%Not specified[5]
Acid-Alkali PrecipitationKOH, EthanolNot specifiedUp to 86.43%[6]

Experimental Protocols

Protocol 1: Acid-Alkali Precipitation for this compound Enrichment

This protocol is adapted from a method for separating this compound and lupulone from a hop extract.[6]

Objective: To enrich this compound from a crude hop extract.

Materials:

  • Crude hop extract

  • Potassium hydroxide (KOH)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Beakers, magnetic stirrer, pH meter, filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude hop extract in anhydrous ethanol.

  • Alkaline Treatment: Add a solution of KOH in ethanol to the dissolved extract while stirring. The optimal reported conditions for this compound separation are a KOH dosage of 8.5% (m/m of extract), an anhydrous ethanol dosage of 1 mL/g of extract, and a solid-to-solvent ratio of 1:60 (g/mL).[6]

  • Separation of β-acids: The addition of the alkaline solution will precipitate the potassium salts of β-acids (lupulones). Separate the precipitate by filtration.

  • Acidification: Take the filtrate, which contains the potassium salt of this compound, and acidify it with HCl to a pH of approximately 2.0. This will precipitate the this compound.

  • Isolation: Collect the precipitated this compound by filtration and wash with distilled water to remove any remaining salts.

  • Drying: Dry the purified this compound under vacuum at a low temperature.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To purify this compound from an enriched extract using column chromatography.

Materials:

  • Enriched this compound extract

  • Silica gel (230-400 mesh)

  • Hexane (non-polar solvent)

  • Ethyl acetate (polar solvent)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the solvent until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the enriched this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the silica bed using a pipette.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to more polar mixtures).

  • Fraction Collection:

    • Collect the eluent in a series of fractions in test tubes.

  • Analysis of Fractions:

    • Spot each fraction onto a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_enrichment Enrichment cluster_purification Purification cluster_analysis Analysis hop_pellets Hop Pellets extraction Solvent or SFE Extraction hop_pellets->extraction Process crude_extract Crude Extract extraction->crude_extract Yields precipitation Acid-Alkali Precipitation crude_extract->precipitation enriched_this compound Enriched this compound precipitation->enriched_this compound Yields chromatography Column Chromatography enriched_this compound->chromatography pure_this compound Pure this compound (>95%) chromatography->pure_this compound Yields hplc HPLC Analysis pure_this compound->hplc Purity Check

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Problem: Low Yield cause1 Poor Hop Quality/ Storage low_yield->cause1 cause2 Suboptimal Extraction Method/Solvent low_yield->cause2 cause3 Insufficient Extraction Time/Temperature low_yield->cause3 cause4 This compound Degradation low_yield->cause4 solution1 Use Fresh, High Alpha-Acid Hops cause1->solution1 solution2 Optimize Method (e.g., SFE) or Solvent (e.g., Ethanol) cause2->solution2 solution3 Increase Extraction Time/Temperature cause3->solution3 solution4 Use Low Temperatures and Inert Atmosphere cause4->solution4

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Humulone Stability in Laboratory Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of humulone during laboratory storage. Below you will find frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as α-lupulic acid, is a bitter-tasting chemical compound found in the resin of mature hops (Humulus lupulus)[1]. It is a member of the class of compounds known as alpha acids, which are crucial for imparting the characteristic bitterness to beer[2]. In research and pharmaceutical development, the stability of this compound is critical for obtaining accurate and reproducible experimental results. Degradation of this compound can lead to the formation of various isomers and oxidation products, altering its chemical properties and biological activity.

Q2: What are the main degradation pathways for this compound during storage?

This compound primarily degrades through two main pathways:

  • Isomerization: Heat and light can cause this compound to isomerize into cis- and trans-isohumulones[3][4]. These isomers are more soluble than this compound[1].

  • Oxidation: In the presence of oxygen, this compound can oxidize to form humulinones[5][6]. This process is accelerated by elevated temperatures[6].

Q3: What factors influence the stability of this compound in the lab?

Several factors can impact the stability of this compound during storage:

  • Temperature: Higher temperatures significantly accelerate the rate of both isomerization and oxidation[7][8]. Every 15°C rise in storage temperature can double the rate of deterioration[8].

  • Oxygen: The presence of oxygen is a key factor in the oxidative degradation of this compound to humulinones[5][6].

  • Light: Exposure to UV light can induce photochemical isomerization of humulones to trans-isohumulones[3][9].

  • Physical Form: The physical form of the hop material can affect stability. For instance, hop pellets may retain beta-acids (another class of hop compounds) better than whole hop cones due to a reduced surface area, which slows oxidation[10].

  • pH: The pH of the storage solution can also affect the stability of iso-alpha-acids, though the exact effects are complex[11].

Q4: What are the recommended storage conditions for this compound and its extracts?

To ensure the stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably below 0°C. Storage at -15°C has been shown to be effective[8][12]. For some applications, storage at 2-8°C in an inert atmosphere is also recommended[13].

  • Atmosphere: Store under anaerobic (oxygen-free) conditions to prevent oxidation. Using an inert gas like nitrogen or argon is beneficial[10][14].

  • Light: Protect from light by using amber-colored glass bottles or other light-blocking containers[13].

  • Solvent for Extracts: For ethanolic extracts, a higher ethanol concentration (at least 70%) is recommended to better preserve the active constituents over a two-year period[12].

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound in my stored samples.

Potential Cause Troubleshooting Steps
High Storage Temperature Verify the storage temperature. Ensure samples are stored at or below 0°C. A 15°C increase can double the degradation rate[8].
Presence of Oxygen Check if the storage container is airtight and if an inert atmosphere was used. Repackage samples under nitrogen or argon if necessary.
Light Exposure Ensure samples are stored in light-protected containers (e.g., amber vials). Move samples to a dark storage location.
Inappropriate Solvent (for extracts) For ethanolic extracts, confirm the ethanol concentration. If it is below 70%, consider preparing new extracts with a higher ethanol percentage for better long-term stability[12].

Problem: My experimental results are inconsistent, and I suspect this compound degradation.

Potential Cause Troubleshooting Steps
Formation of Isomers Analyze your sample for the presence of cis- and trans-isohumulones using HPLC. These isomers have different properties than this compound[1][3].
Formation of Oxidation Products Analyze your sample for humulinones, the primary oxidation products of this compound[5][6].
Incorrect Quantification Method Ensure your analytical method (e.g., HPLC) is properly calibrated and can distinguish between this compound and its degradation products. Different compounds will have different retention times and spectral properties[7].

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under various storage conditions.

Storage Condition Duration This compound Loss (%) Reference
Aerobic, Room Temperature (Cones)2 years63-99%
Anaerobic, 4°C2 years10-35%[14]
Ground Strobiles, -15°C2 years~23%
Late-hopped beer, 30°C2 yearsSignificant losses of α-acids[7]
Dry-hopped beer, 30°C2 yearsLess degradation than late-hopped beer[7]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol outlines a general method for analyzing this compound and its degradation products.

  • Standard Preparation:

    • Prepare a working standard solution of this compound. An international calibration extract (ICE-3) can be used, dissolved in methanol and diluted in acidic methanol (0.5 ml of 85% phosphoric acid in 1 liter of methanol)[8].

  • Sample Preparation:

    • For hop extracts, dilute the sample in acidic methanol.

    • For solid samples, perform an extraction with a suitable solvent (e.g., methanol). Ensure complete extraction by sonication or other appropriate methods.

    • Filter all samples through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column[15].

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 1% ortho-phosphoric acid) and an organic solvent (e.g., acetonitrile/water/o-phosphoric acid) is often used[16]. A common isocratic mobile phase is 85% methanol and 15% ultrapure water acidified with 0.025% formic acid[15].

    • Flow Rate: Typically around 1.0 mL/min[16] or 0.8 mL/min[15].

    • Detection: UV-Vis detector at wavelengths such as 270 nm for iso-α-acids and 335 nm for α-acids[7]. A wavelength of 326 nm has also been used[15].

    • Injection Volume: 20-50 µL[15].

  • Data Analysis:

    • Identify and quantify this compound, isohumulones, and humulinones by comparing retention times and peak areas to the prepared standards.

Visualizations

Humulone_Degradation_Pathway This compound Degradation Pathways This compound This compound (α-acid) Isohumulones cis- & trans-Isohumulones This compound->Isohumulones Isomerization (Heat, Light) Humulinones Humulinones This compound->Humulinones Oxidation (Oxygen, Heat)

Caption: Primary degradation pathways of this compound.

Stability_Testing_Workflow This compound Stability Testing Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Sample Storage Store under defined conditions (Temp, Light, Atmosphere) Sample->Storage Sampling Collect aliquots at pre-defined time points Storage->Sampling Extraction Sample Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantify this compound & Degradation Products HPLC->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics

Caption: Workflow for a this compound stability study.

Troubleshooting_Decision_Tree Troubleshooting this compound Instability Start Inconsistent Results or Suspected Degradation CheckStorage Review Storage Conditions Start->CheckStorage AnalyzeSample Analyze Sample Composition (e.g., via HPLC) Start->AnalyzeSample Temp Temperature > 0°C? CheckStorage->Temp Isomers Isomers Detected? AnalyzeSample->Isomers Light Exposed to Light? Temp->Light No ActionTemp Action: Store at ≤ 0°C Temp->ActionTemp Yes Oxygen Oxygen Present? Light->Oxygen No ActionLight Action: Store in Dark Light->ActionLight Yes ActionOxygen Action: Store under Inert Atmosphere Oxygen->ActionOxygen Yes NoIssue No Obvious Issues Oxygen->NoIssue No Oxidation Oxidation Products Detected? Isomers->Oxidation No ResultIsomers Conclusion: Isomerization is occurring Isomers->ResultIsomers Yes ResultOxidation Conclusion: Oxidation is occurring Oxidation->ResultOxidation Yes Oxidation->NoIssue No

Caption: Decision tree for troubleshooting this compound stability issues.

References

Technical Support Center: Optimization of Humulone Isomerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of humulone isomerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound isomerization?

A1: this compound, a compound found in hops, undergoes a chemical rearrangement to form isothis compound. This transformation, known as an acyloin ring contraction, converts the six-membered ring of this compound into a five-membered ring in isothis compound.[1] This isomerization can be induced by heat (thermal isomerization) or by light (photochemical isomerization).[2][3] Isohumulones are known for their bitter taste and various potential biological activities.[4]

Q2: What are the main factors influencing the efficiency of this compound isomerization?

A2: The primary factors that affect the rate and yield of isothis compound formation are temperature, pH, reaction time, and the presence of certain metal ions.[5][6] For photochemical isomerization, the wavelength and intensity of the light source are critical.[2]

Q3: What is the difference between thermal and photochemical isomerization of this compound?

A3: Thermal isomerization, typically achieved by boiling an aqueous solution of this compound, results in a mixture of cis- and trans-isohumulones.[2] The ratio of these isomers can be influenced by reaction conditions. Photochemical isomerization, which uses UV or visible light, can be more stereoselective, often favoring the formation of trans-isothis compound.[4]

Q4: How are this compound and isothis compound typically quantified?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the separation and quantification of this compound and isothis compound isomers.[7][8][9] UV-Visible spectroscopy can also be used to monitor the isomerization process.[6]

Q5: What are the safety precautions to consider during these experiments?

A5: When working with organic solvents, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. For photochemical experiments, proper eye protection from UV light is essential. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound isomerization experiments.

Problem 1: Low Isothis compound Yield

Possible Cause Suggested Solution
Insufficient reaction time or temperature. The isomerization of this compound is a first-order reaction, and the rate is temperature-dependent.[10] Ensure the reaction is heated at the appropriate temperature for a sufficient duration. Refer to the experimental protocols and data tables below for guidance. Increasing the boiling time or temperature can enhance the yield, but be aware of potential degradation at very high temperatures or with prolonged heating.[10]
Suboptimal pH of the reaction mixture. The pH of the solution can influence the rate of isomerization. While some studies suggest a higher pH can increase the solubility of humulones, the effect on the isomerization rate itself can be complex.[5][11] Experiment with buffering the solution to a mildly alkaline pH (e.g., pH 8-9) to see if the yield improves.
Poor solubility of this compound. This compound has limited solubility in aqueous solutions.[5] Using a co-solvent like ethanol can improve solubility. For thermal isomerization in aqueous media, vigorous stirring is essential to maximize the dissolution and reaction of this compound.
Degradation of isohumulones. Prolonged heating at high temperatures can lead to the degradation of the formed isohumulones.[10] Monitor the reaction over time to determine the point of maximum yield before significant degradation occurs.
Inaccurate quantification. Ensure your analytical method (e.g., HPLC) is properly calibrated with certified standards for both this compound and isothis compound. Improper sample preparation or instrument settings can lead to erroneously low yield calculations.

Problem 2: Inconsistent or Irreproducible Results

Possible Cause Suggested Solution
Variability in starting material. The purity of your this compound extract can significantly impact the reaction. Ensure you are using a well-characterized starting material with a known this compound concentration.
Fluctuations in reaction conditions. Precisely control the temperature, pH, and stirring rate of your reaction. Use a temperature-controlled heating mantle or water bath and a calibrated pH meter.
Inconsistent sample work-up. Follow a standardized procedure for quenching the reaction and extracting the products to minimize variability between experiments.
Issues with analytical instrumentation. Regularly check the performance of your analytical instruments (e.g., HPLC) to ensure consistent and accurate measurements. This includes checking for leaks, ensuring proper mobile phase composition, and verifying detector response.

Data Presentation

Table 1: Effect of Temperature on Thermal Isomerization Rate

This table summarizes the first-order reaction rate constants for the thermal isomerization of this compound to isothis compound at various temperatures in a pH 5.2 buffered aqueous solution.

Temperature (°C)Temperature (K)Rate Constant (k) (min⁻¹)
90363.150.00478
100373.150.01141
110383.150.03078
120393.150.07045
130403.150.10945

Data sourced from Malowicki and Shellhammer (2005).[10]

Table 2: Influence of pH on Isothis compound Recovery

This table shows the recovery rate of isohumulones after 90 minutes of boiling at atmospheric pressure in solutions with different pH values.

pHIsothis compound Recovery Rate (%)
4.058
6.044
8.041

Data sourced from J. Inst. Brew.[12]

Table 3: Effect of Divalent Metal Ions on Isothis compound Formation

The presence of certain divalent metal ions can catalyze the isomerization of this compound. Magnesium ions (Mg²⁺) have been shown to have a significant positive effect.

Metal IonObservation
Magnesium (Mg²⁺)Catalyzes the isomerization, leading to a higher yield of isohumulones.[6]
Calcium (Ca²⁺)Minimal to no catalytic effect on the rate of isomerization.[5]

Experimental Protocols

Protocol 1: Thermal Isomerization of this compound

Objective: To convert this compound to a mixture of cis- and trans-isohumulones via heating.

Materials:

  • This compound extract of known purity

  • Phosphate buffer (pH 5.2) or other suitable buffer

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Ethyl acetate or other suitable extraction solvent

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Dissolve a known amount of this compound extract in the buffer solution in a round-bottom flask to a desired concentration (e.g., 100 mg/L).

  • Add a magnetic stir bar to the flask.

  • Set up the flask for reflux with a condenser.

  • Heat the solution to boiling (approximately 100°C at atmospheric pressure) while stirring vigorously.

  • Maintain the reaction at the desired temperature for a specific time (e.g., 60-90 minutes). It is advisable to take aliquots at different time points to determine the optimal reaction time.

  • After the desired reaction time, cool the flask to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the isohumulones from the aqueous solution with an equal volume of ethyl acetate. Repeat the extraction twice.

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude isothis compound product.

  • Analyze the product for yield and purity using a calibrated HPLC method.

Protocol 2: Photochemical Isomerization of this compound

Objective: To selectively synthesize trans-isothis compound using a light source.

Materials:

  • This compound extract of known purity

  • Ethanol (HPLC grade)

  • Photoreactor equipped with a specific wavelength light source (e.g., 365 nm or 400 nm LEDs)[2]

  • UV-transparent tubing or quartz reaction vessel

  • Syringe pump or peristaltic pump (for flow chemistry)

  • HPLC system for analysis

Procedure:

  • Prepare a solution of this compound in ethanol at a specific concentration (e.g., 0.1 M).[2]

  • Set up the photoreactor according to the manufacturer's instructions. If using a flow chemistry setup, pump the this compound solution through the UV-transparent tubing that is irradiated by the light source.[13]

  • Irradiate the solution for a predetermined time. The optimal irradiation time will depend on the light intensity, concentration of the solution, and the reactor setup. Monitor the reaction progress by taking samples at different time points.

  • After the reaction is complete (as determined by HPLC analysis showing consumption of this compound), collect the product solution.

  • The solvent can be removed under reduced pressure if a solid product is desired.

  • Analyze the final product for yield and isomeric ratio using a calibrated HPLC method.

Mandatory Visualizations

Humulone_Isomerization_Pathway This compound This compound (Six-membered ring) TransitionState Acyloin Ring Contraction This compound->TransitionState Heat or Light Isothis compound Isothis compound (Five-membered ring) TransitionState->Isothis compound

Caption: Chemical transformation of this compound to isothis compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Isomerization cluster_analysis Analysis Prepare this compound Solution Prepare this compound Solution Set Reaction Parameters (Temp, pH, Time) Set Reaction Parameters (Temp, pH, Time) Prepare this compound Solution->Set Reaction Parameters (Temp, pH, Time) Thermal or Photochemical Reaction Thermal or Photochemical Reaction Set Reaction Parameters (Temp, pH, Time)->Thermal or Photochemical Reaction Sample Quenching & Extraction Sample Quenching & Extraction Thermal or Photochemical Reaction->Sample Quenching & Extraction HPLC Analysis HPLC Analysis Sample Quenching & Extraction->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: General experimental workflow for this compound isomerization.

Troubleshooting_Logic Start Low Isothis compound Yield CheckTempTime Are Temperature and Time Optimal? Start->CheckTempTime CheckpH Is pH in Optimal Range? CheckTempTime->CheckpH Yes SolutionTempTime Increase Temperature/Time CheckTempTime->SolutionTempTime No CheckPurity Is Starting Material Pure? CheckpH->CheckPurity Yes SolutionpH Adjust pH CheckpH->SolutionpH No CheckAnalysis Is HPLC Calibration Correct? CheckPurity->CheckAnalysis Yes SolutionPurity Purify this compound CheckPurity->SolutionPurity No SolutionAnalysis Recalibrate HPLC CheckAnalysis->SolutionAnalysis No Success Yield Improved CheckAnalysis->Success Yes SolutionTempTime->Success SolutionpH->Success SolutionPurity->Success SolutionAnalysis->Success

Caption: Troubleshooting flowchart for low isothis compound yield.

References

Technical Support Center: Overcoming Humulone Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of humulone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental issue with this compound's solubility?

This compound, a major alpha-acid from hops (Humulus lupulus), is characterized by its poor aqueous solubility. At room temperature (25°C), its solubility in water is very low, approximately 6 mg/L.[1][2] This inherent hydrophobicity poses a significant challenge for its use in aqueous-based experimental systems and formulations.

Q2: How does pH influence the solubility of this compound?

The solubility of this compound is highly dependent on pH. As a weak acid, its solubility increases significantly with an increase in pH. For instance, in an acidic aqueous solution at pH 5, the solubility is approximately 50 ppm, which can increase to around 200 ppm at a pH of 5.75 at room temperature.[3] This exponential increase in solubility with pH is a critical factor to consider when designing experiments.[4]

Q3: Can temperature be used to improve this compound solubility?

Yes, temperature can enhance the solubility of this compound. For example, at a pH of 5.2, the solubility increases from approximately 70 ppm at room temperature to an estimated 350 ppm at boiling temperatures.[3]

Q4: What are the most common strategies to overcome this compound's poor aqueous solubility?

The primary methods to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH of the aqueous solution.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent, such as ethanol.

  • Salt Formation: Converting this compound into a more soluble salt form, such as a potassium salt.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution rate.

  • Isomerization: Converting this compound to isothis compound, which is significantly more water-soluble.[5]

Q5: Are there any safety concerns I should be aware of when working with these solubilization methods?

When using organic solvents, it is crucial to follow appropriate safety protocols, including working in a well-ventilated area and using personal protective equipment. When preparing salts, be mindful of the potential for exothermic reactions. Always consult the safety data sheet (SDS) for all chemicals used.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.
  • Possible Cause: The pH of your buffer is too low for the desired concentration of this compound.

    • Solution: Increase the pH of your buffer. A pH above 7 will significantly enhance solubility.

  • Possible Cause: The concentration of this compound exceeds its solubility limit at the given temperature.

    • Solution: Gently warm the solution while stirring. Be cautious, as excessive heat can lead to degradation.

  • Possible Cause: The ionic strength of the buffer is affecting solubility.

    • Solution: Try preparing the solution in deionized water first and then adding the buffer components.

Issue 2: My this compound-cyclodextrin complex is not significantly improving solubility.
  • Possible Cause: The molar ratio of this compound to cyclodextrin is not optimal.

    • Solution: Experiment with different molar ratios (e.g., 1:1, 1:2) to find the most effective complexation.

  • Possible Cause: The chosen cyclodextrin is not the most suitable for this compound.

    • Solution: Consider using different types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which often provides better solubility enhancement than standard β-cyclodextrin.

  • Possible Cause: The preparation method for the inclusion complex was not efficient.

    • Solution: Try a different preparation method. The kneading and freeze-drying methods are generally effective for poorly water-soluble compounds.

Issue 3: I am having difficulty forming a stable nanoparticle suspension.
  • Possible Cause: The chosen stabilizer is not effective.

    • Solution: Screen different stabilizers (e.g., Poloxamer 188, PVA) and concentrations to find the optimal one for your formulation.

  • Possible Cause: The parameters of the preparation method (e.g., sonication time, homogenization pressure) are not optimized.

    • Solution: Systematically vary the parameters of your chosen method (nanoprecipitation or high-pressure homogenization) to achieve the desired particle size and stability.

Data Presentation

Table 1: Solubility of this compound under Various Conditions

ConditionSolventTemperature (°C)Solubility
Baseline Water25~6 mg/L[1][2]
pH Effect Aqueous Buffer (pH 4)25~10 ppm
Aqueous Buffer (pH 5)25~50 ppm
Aqueous Buffer (pH 5.75)25~200 ppm[3]
Temperature Effect Aqueous Buffer (pH 5.2)Room Temperature~70 ppm[3]
Aqueous Buffer (pH 5.2)Boiling~350 ppm[3]
Co-solvency 10% Ethanol in WaterRoom TemperatureSignificantly higher than water alone
95% EthanolRoom TemperatureHigh solubility
Salt Formation Water (as Potassium Salt)Room TemperatureHighly soluble
Isomerization Water (as Isothis compound)Room Temperature~120 mg/L[4][6]

Table 2: Comparison of Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the acidic this compound molecule.Simple, cost-effective.May not be suitable for pH-sensitive applications.
Co-solvency Reduces the polarity of the solvent system.Effective for achieving high concentrations.Organic solvent may interfere with biological assays.
Salt Formation Forms a more polar, water-soluble salt.Can lead to a dramatic increase in solubility.Requires an additional chemical reaction step.
Cyclodextrin Complexation Encapsulates the hydrophobic this compound molecule.Can improve stability as well as solubility.Can be expensive; requires optimization of molar ratios.
Nanoparticle Formulation Increases surface area and dissolution rate.Can improve bioavailability.Requires specialized equipment and formulation expertise.
Isomerization Converts to a more soluble isomer.Isothis compound is significantly more soluble.The chemical structure is altered, which may not be desirable.

Experimental Protocols

Protocol 1: Solubilization of this compound using Co-solvency (Ethanol-Water Mixture)
  • Materials: this compound, Ethanol (95% or absolute), Deionized Water, Magnetic Stirrer and Stir Bar, Volumetric Flasks.

  • Procedure:

    • Weigh the desired amount of this compound.

    • In a volumetric flask, dissolve the this compound in a small amount of ethanol. This compound is readily soluble in ethanol.[7]

    • Once fully dissolved, slowly add deionized water to the desired final volume while stirring continuously.

    • Continue stirring for 15-30 minutes to ensure a homogenous solution.

    • For a specific concentration of ethanol, prepare the ethanol-water mixture first, then add the this compound and stir until dissolved.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Materials: this compound, β-cyclodextrin (or HP-β-cyclodextrin), Mortar and Pestle, Water-Methanol solution (1:1 v/v), Spatula, Vacuum oven.

  • Procedure:

    • Accurately weigh this compound and cyclodextrin in the desired molar ratio (e.g., 1:1).

    • Place the cyclodextrin in a mortar and add a small amount of the water-methanol solution to form a paste.

    • Gradually add the this compound powder to the cyclodextrin paste while continuously triturating with the pestle.

    • Knead the mixture for 30-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent mixture.

    • The resulting paste is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.

    • The dried complex can be crushed into a fine powder.

Protocol 3: Preparation of a Potassium Salt of this compound
  • Materials: this compound, Potassium Hydroxide (KOH), Deionized Water, Magnetic Stirrer and Stir Bar, pH meter.

  • Procedure:

    • Dissolve the desired amount of this compound in a suitable organic solvent in which it is soluble (e.g., ethanol).

    • In a separate container, prepare an aqueous solution of potassium hydroxide.

    • Slowly add the potassium hydroxide solution to the this compound solution while stirring vigorously.

    • Monitor the pH of the mixture. Continue adding the KOH solution until the pH is in the range of 8.6 to 9.0 to ensure the formation of the water-soluble potassium salt.[8]

    • The resulting aqueous solution contains the potassium salt of this compound. If an organic solvent was used, it can be removed by evaporation.

Protocol 4: Preparation of this compound Nanoparticles (Nanoprecipitation Method)
  • Materials: this compound, a suitable polymer (e.g., PLGA, Eudragit®), a stabilizer (e.g., Poloxamer 188, PVA), a water-miscible organic solvent (e.g., acetone, ethanol), Deionized Water, Magnetic Stirrer, Syringe pump (optional).

  • Procedure:

    • Dissolve this compound and the polymer in the organic solvent. This is the organic phase.

    • Dissolve the stabilizer in deionized water. This is the aqueous phase.

    • Under moderate magnetic stirring, inject the organic phase into the aqueous phase at a controlled rate. A syringe pump is recommended for reproducibility.

    • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and this compound to co-precipitate, forming nanoparticles.

    • Continue stirring for several hours to allow for the evaporation of the organic solvent.

    • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized).

Mandatory Visualizations

experimental_workflow cluster_cosolvency Co-solvency Method cluster_cyclodextrin Cyclodextrin Complexation (Kneading) cluster_nanoparticle Nanoparticle Formulation (Nanoprecipitation) cosolvency_start Dissolve this compound in Ethanol cosolvency_add_water Add Deionized Water cosolvency_start->cosolvency_add_water cosolvency_stir Stir to Homogenize cosolvency_add_water->cosolvency_stir cosolvency_end This compound Solution cosolvency_stir->cosolvency_end cd_start Make Cyclodextrin Paste cd_add_this compound Add this compound & Knead cd_start->cd_add_this compound cd_dry Dry the Paste cd_add_this compound->cd_dry cd_end This compound-CD Complex cd_dry->cd_end np_organic Dissolve this compound & Polymer in Organic Solvent np_mix Inject Organic Phase into Aqueous Phase np_organic->np_mix np_aqueous Dissolve Stabilizer in Water np_aqueous->np_mix np_evaporate Evaporate Solvent np_mix->np_evaporate np_end This compound Nanosuspension np_evaporate->np_end

Caption: Experimental workflows for enhancing this compound solubility.

signaling_pathway cluster_ppar PPAR Activation cluster_inflammation Anti-inflammatory Pathway This compound This compound ppara PPARα This compound->ppara Activates pparg PPARγ This compound->pparg Activates nfkb NF-κB This compound->nfkb Inhibits cox2 COX-2 This compound->cox2 Inhibits gene_expression_lipid gene_expression_lipid ppara->gene_expression_lipid Regulates Gene Expression (Lipid Metabolism) gene_expression_glucose gene_expression_glucose pparg->gene_expression_glucose Regulates Gene Expression (Glucose Metabolism) pro_inflammatory_cytokines pro_inflammatory_cytokines nfkb->pro_inflammatory_cytokines Induces Pro-inflammatory Cytokines prostaglandin_synthesis prostaglandin_synthesis cox2->prostaglandin_synthesis Catalyzes Prostaglandin Synthesis

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing Chromatographic Resolution of Humulone and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the chromatographic analysis of humulone and its isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the resolution of these critical compounds in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of this compound and its isomers.

Question: Why am I seeing poor resolution between this compound and its isomers (e.g., isothis compound, cothis compound)?

Answer:

Poor resolution between this compound and its isomers is a common challenge that can be attributed to several factors related to your chromatographic method. Here’s a step-by-step troubleshooting guide to improve your separation:

  • Optimize Mobile Phase Composition: The composition of your mobile phase is a critical factor influencing selectivity and resolution.[1][2]

    • Solvent Strength: In reversed-phase chromatography, decreasing the organic solvent (e.g., acetonitrile or methanol) percentage in the mobile phase can increase retention times and improve the separation of closely eluting peaks.[2]

    • Solvent Type: Switching between organic solvents like acetonitrile and methanol can alter selectivity.

    • Additives: The addition of acids (e.g., formic acid, phosphoric acid) or buffers (e.g., ammonium formate) to the mobile phase can improve peak shape and influence the retention of acidic compounds like humulones.[3][4]

  • Adjust the Stationary Phase: The choice of the HPLC column plays a significant role in achieving the desired separation.

    • Column Chemistry: C18 columns are widely used for the separation of humulones.[3] However, if you are not achieving adequate resolution, consider a different C18 column from another manufacturer or a column with a different chemistry (e.g., C8, Phenyl-Hexyl).

    • Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) can significantly increase efficiency and resolution.[5]

  • Modify Chromatographic Conditions:

    • Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.[6] However, this will also increase the analysis time.

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[7] However, be mindful of the thermal stability of your analytes.

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to better separate complex mixtures of isomers.[1][8]

Question: My peak shapes for this compound and its isomers are broad or tailing. What can I do?

Answer:

Poor peak shape, such as broad or tailing peaks, can compromise resolution and quantification. Here are the likely causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample or reducing the injection volume.[9]

  • Secondary Interactions: Active sites on the column packing material can cause peak tailing for acidic compounds like humulones.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate. Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of silanol groups on the silica support and reduce tailing.[10]

    • Column Choice: Consider using a column with end-capping to minimize silanol interactions.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to band broadening.[7] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

  • Contamination: A contaminated guard column or analytical column can lead to distorted peak shapes. Try flushing the column or replacing the guard column.[11]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound and its isomers?

A1: A good starting point for reversed-phase HPLC analysis of this compound and its isomers would be:

  • Column: C18, 2.7-5 µm particle size, 4.6 x 100-250 mm.[3][12]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic or phosphoric acid.[10][13]

  • Flow Rate: 0.5 - 1.0 mL/min.[10][13]

  • Detection: UV detection at 270 nm or 326 nm.[10][13]

  • Temperature: 30-40 °C.[13]

Q2: Can this compound isomerize to isothis compound during the chromatographic run?

A2: The isomerization of this compound to isothis compound is primarily a thermal process that occurs during the brewing boil.[14][15] While some degradation can occur under harsh analytical conditions (e.g., very high temperatures), significant isomerization during a typical HPLC run is unlikely, especially when using appropriate temperatures (e.g., 30-40 °C).

Q3: What is Supercritical Fluid Chromatography (SFC) and can it be used for this compound analysis?

A3: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[16] SFC offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and unique selectivity.[16][17] It has been successfully applied to the analysis of a wide range of natural products and is a viable and often faster alternative for the separation of this compound and its isomers.[16][18]

Q4: How can I perform chiral separation of this compound isomers?

A4: The separation of chiral isomers (enantiomers) of this compound and its derivatives requires the use of a chiral stationary phase (CSP).[19][20] Polysaccharide-based CSPs are commonly used for the enantioseparation of various pharmaceutical compounds and can be effective for this compound isomers.[20] The mobile phase for chiral separations often consists of a mixture of alkanes (like hexane) and an alcohol modifier (like ethanol or isopropanol).[21]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the chromatographic separation of this compound and its isomers based on published methods.

Table 1: HPLC and UHPLC Method Parameters

ParameterHPLCUHPLC
Column C18, 3-5 µm, 4.6 x 150 mmC18, <2 µm, 2.1 x 50-100 mm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Gradient 60-80% B over 15-20 min65-95% B over 4-6 min
Flow Rate 0.8 - 1.2 mL/min0.4 - 0.6 mL/min
Temperature 30 - 40 °C40 °C
Detection UV @ 270 nmUV @ 270 nm

Table 2: Supercritical Fluid Chromatography (SFC) Method Parameters

ParameterSFC
Column Chiral or Achiral Stationary Phase
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol or Ethanol with additives
Gradient 5-40% B over 5-10 min
Flow Rate 2 - 4 mL/min
Back Pressure 100 - 150 bar
Temperature 40 - 60 °C
Detection UV or MS

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound and Isothis compound

This protocol provides a general procedure for the separation of this compound and its isomers using standard HPLC equipment.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol or the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 60% B

      • 18-25 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 270 nm.

  • Data Analysis:

    • Identify peaks based on retention times of standard compounds.

    • Quantify the analytes using a calibration curve generated from standards of known concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Sample Weighing & Dissolution filter Sample Filtration (0.45 µm) sample->filter hplc HPLC Injection filter->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (270 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Identification & Quantification chromatogram->analysis troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_conditions Method Conditions start Poor Resolution Observed mp_strength Adjust Solvent Strength start->mp_strength col_chem Try Different Column Chemistry start->col_chem flow_rate Decrease Flow Rate start->flow_rate mp_type Change Organic Solvent mp_strength->mp_type mp_additive Add/Change Additive mp_type->mp_additive col_dim Use Smaller Particle Size col_chem->col_dim temperature Adjust Temperature flow_rate->temperature gradient Switch to Gradient Elution temperature->gradient isomerization_pathway This compound This compound (α-acid) isothis compound Isothis compound (iso-α-acid) This compound->isothis compound Heat (Brewing Boil) [Acyloin Rearrangement]

References

Technical Support Center: Prevention of Humulone Oxidation in Experimental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of experimental samples is paramount. Humulone, a key alpha-acid from hops (Humulus lupulus), is highly susceptible to oxidation, which can significantly impact experimental outcomes. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions to help you prevent this compound oxidation in your laboratory samples.

Troubleshooting Guide: Common Issues in this compound Sample Stability

Problem Potential Cause Recommended Solution
Rapid degradation of this compound in solution Oxygen exposure during sample preparation or storage.Prepare solutions under an inert atmosphere (nitrogen or argon). Use degassed solvents. Store solutions in airtight containers with an inert gas headspace.
High storage temperature.Store samples at low temperatures. For short-term storage (days to weeks), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal.[1]
Presence of metal ions that catalyze oxidation.Use high-purity solvents and reagents. Consider using chelating agents like EDTA in buffer solutions, though their effectiveness can be pH-dependent.[2]
Inconsistent results between sample aliquots Non-uniform storage conditions.Ensure all aliquots are stored under identical conditions (temperature, light exposure, container type).
Repeated freeze-thaw cycles.Aliquot samples into single-use volumes to avoid repeated freezing and thawing, which can introduce oxygen and accelerate degradation.
Discoloration of this compound samples (e.g., turning brownish) Oxidation of this compound and other hop compounds.This is a visual indicator of degradation. Implement stricter anaerobic and low-temperature storage protocols immediately. Discard discolored samples if quantitative accuracy is critical.
Precipitate formation in frozen samples Poor solubility of this compound at low temperatures.Ensure this compound is fully dissolved before freezing. Consider using a solvent system in which this compound has good solubility at low temperatures, if compatible with your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental samples?

A1: The primary cause of this compound degradation is oxidation.[3] Exposure to atmospheric oxygen, especially at elevated temperatures and in the presence of light, leads to the formation of various oxidized products, with humulinones being a major class.[4]

Q2: What are the ideal storage temperatures for this compound samples?

A2: For optimal stability, this compound samples should be stored at low temperatures. For short-term storage (up to a few weeks), 4°C is recommended. For long-term preservation, storing samples at -20°C or even -80°C is best to significantly slow down the rate of oxidative degradation.[1] Studies have shown that the rate of alpha-acid degradation increases with increasing temperature.[5]

Q3: How can I effectively remove oxygen from my samples and storage containers?

A3: To remove oxygen, you can use an inert gas such as nitrogen or argon. This can be done by gently bubbling the gas through your this compound solution (sparging) and then flushing the headspace of your storage container before sealing.[4] Vacuum sealing in oxygen-impermeable bags is also an effective method.[6] For highly sensitive samples, working within a glove box under an inert atmosphere is the gold standard.

Q4: What type of containers should I use for storing this compound samples?

A4: Use amber glass vials or other opaque containers to protect samples from light.[7] Ensure the containers have airtight seals, such as screw caps with PTFE liners. For long-term storage, multi-layer plastic or mylar vacuum seal bags can be effective.[7]

Q5: Can I use antioxidants to prevent this compound oxidation?

A5: Yes, antioxidants can be used to inhibit oxidation. While research on specific antioxidants for this compound preservation is ongoing, common antioxidants used in laboratory settings include butylated hydroxytoluene (BHT), alpha-tocopherol (Vitamin E), and ascorbic acid (Vitamin C). The choice of antioxidant and its concentration will depend on the solvent system and the downstream application of your sample. It is crucial to perform validation experiments to ensure the antioxidant does not interfere with your analysis.

Q6: Are hop pellets or extracts more stable?

A6: CO2 hop extract is generally the most stable form of hops, especially when the packaging is intact.[7] In a laboratory setting, the stability of a prepared this compound solution will depend entirely on the storage conditions.

Quantitative Data Summary

The following table summarizes the impact of storage conditions on the stability of alpha-acids (including this compound).

Storage Condition Duration Alpha-Acid Loss (%) Notes
Anaerobic at 4°C2 years10-35%Best condition for preserving alpha-acids.[5]
Aerobic at room temperature2 years63-99%Significant degradation occurs under these conditions.[5]
Anaerobic at 20°C1 year20-25%Temperature has a significant impact even without oxygen.
Aerobic at 20°C1 year64-88%Combination of oxygen and room temperature is highly detrimental.
Pellets at 3°C (anaerobic)6 months6.9-19.4%Degradation is variety-dependent.[5]
Pellets at room temp (anaerobic)6 months30.8-36.4%Highlights the importance of temperature control.[5]
Pellets at -10°C (with or without oxygen)6 monthsMinimalAt very low temperatures, the presence of oxygen is less critical.[8]

Experimental Protocols

Protocol 1: Short-Term Storage of this compound Solutions (up to 2 weeks)

Objective: To prepare and store a this compound solution for short-term use while minimizing oxidation.

Materials:

  • This compound standard or extract

  • High-purity solvent (e.g., HPLC-grade methanol or ethanol)

  • Amber glass vials with PTFE-lined screw caps

  • Nitrogen or argon gas with a regulator and tubing

  • Pipettes and tips

  • Analytical balance

Methodology:

  • Solvent Degassing: Before preparing your solution, degas the solvent by sparging with nitrogen or argon gas for 15-20 minutes. This removes dissolved oxygen.

  • Preparation of this compound Solution:

    • Accurately weigh the desired amount of this compound in a clean, dry weighing boat.

    • Transfer the this compound to a volumetric flask.

    • Add a small amount of the degassed solvent to dissolve the this compound, gently swirling.

    • Bring the solution to the final volume with the degassed solvent and mix thoroughly.

  • Aliquoting and Storage:

    • Immediately aliquot the solution into single-use amber glass vials.

    • For each vial, flush the headspace with a gentle stream of nitrogen or argon for 30-60 seconds.

    • Quickly and tightly seal the vials with the PTFE-lined caps.

    • Label the vials clearly with the contents, concentration, and date.

    • Store the vials in a refrigerator at 4°C.

Protocol 2: Long-Term Storage of this compound Samples (Months to Years)

Objective: To prepare and store this compound samples for long-term archival or later use, ensuring maximum stability.

Materials:

  • This compound standard or extract

  • Appropriate solvent

  • Cryovials or amber glass vials suitable for freezing

  • Nitrogen or argon gas

  • Vacuum sealer and oxygen-impermeable bags (e.g., mylar foil bags)

  • -20°C or -80°C freezer

Methodology:

  • Sample Preparation: Prepare the this compound solution or weigh out the solid sample as described in Protocol 1. If preparing a solution, use degassed solvents.

  • Inert Atmosphere Packaging:

    • Place the prepared vials into an oxygen-impermeable bag.

    • Flush the bag with nitrogen or argon gas for 1-2 minutes to displace all air.

    • While maintaining the inert atmosphere, use a vacuum sealer to remove the remaining gas and seal the bag.

  • Cryogenic Storage:

    • Label the sealed bag with the necessary information.

    • Place the bag in a -20°C or -80°C freezer. For optimal long-term stability, -80°C is preferred.

    • Log the location and details of the stored samples in your laboratory inventory.

Visualizations

Humulone_Oxidation_Pathway cluster_factors Promoting Factors This compound This compound (Alpha-Acid) Oxidation Oxidation Reaction This compound->Oxidation Oxygen Oxygen (O2) Oxygen->Oxidation Humulinones Humulinones Oxidation->Humulinones Other_Products Other Oxidized Products Oxidation->Other_Products High Temperature High Temperature High Temperature->Oxidation UV Light UV Light UV Light->Oxidation Metal Ions Metal Ions Metal Ions->Oxidation

Caption: this compound Oxidation Pathway.

Experimental_Workflow_for_Humulone_Preservation cluster_prep Sample Preparation cluster_storage Storage cluster_optional Optional Steps Degas_Solvent Degas Solvent (N2 or Ar Sparging) Dissolve Dissolve in Degassed Solvent Degas_Solvent->Dissolve Weigh_this compound Weigh this compound Weigh_this compound->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Add_Antioxidant Add Antioxidant (e.g., BHT, Vitamin E) Dissolve->Add_Antioxidant Inert_Headspace Flush Headspace with Inert Gas (N2 or Ar) Aliquot->Inert_Headspace Seal Tightly Seal Vials Inert_Headspace->Seal Store_Cold Store at 4°C (Short-term) or -20°C/-80°C (Long-term) Seal->Store_Cold Vacuum_Seal Vacuum Seal in Oxygen-Barrier Bag Seal->Vacuum_Seal Add_Antioxidant->Aliquot Vacuum_Seal->Store_Cold

References

Technical Support Center: Efficient Synthesis of Humulone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of humulone synthesis in the laboratory. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low yield of 2,3,4,6-tetrahydroxy-isovalerophenone (Acylation Step) 1. Incomplete reaction due to insufficient catalyst or reaction time. 2. Decomposition of the product during workup. 3. Use of suboptimal solvent or temperature. 4. Reactant quality issues (e.g., moisture).1. Ensure at least 1.5-2.5 mole equivalents of AlCl₃ are used. Monitor the reaction by TLC until the starting material is consumed. 2. Perform the workup with ice/hydrochloric acid quickly and at a low temperature. 3. Utilize a solvent system of dichloromethane and nitromethane for improved yields.[1] 4. Use freshly distilled isovaleryl chloride and ensure all glassware is oven-dried.
Low yield of this compound (Prenylation Step) 1. Formation of multiple prenylated byproducts (di- and tri-prenylated species). 2. O-prenylation instead of C-prenylation. 3. Low reactivity of the prenylating agent. 4. Degradation of the starting material or product.1. Control the stoichiometry of the prenylating agent (1-bromo-3-methyl-2-butene) carefully. Consider using a protecting group strategy for one of the hydroxyl groups to direct the prenylation.[1] 2. Use a weak Lewis acid catalyst like ZnCl₂ to favor C-prenylation.[1] 3. Ensure the 1-bromo-3-methyl-2-butene is fresh or has been properly stored to avoid degradation. 4. Run the reaction at a lower temperature and monitor closely by TLC to avoid prolonged reaction times.
Presence of Isothis compound in the Final Product 1. Isomerization of this compound due to exposure to heat or alkaline conditions. 2. Photochemical isomerization from exposure to UV light.1. Maintain neutral or slightly acidic conditions during workup and purification. Avoid excessive heating. 2. Protect the reaction and the purified product from direct light.[2]
Formation of Humulinic Acid Hydrolysis of this compound or isothis compound, often catalyzed by alkaline conditions.[2]Ensure all workup and purification steps are performed under neutral or acidic conditions.
Difficulty in Purifying this compound by Column Chromatography 1. Co-elution of this compound with structurally similar byproducts. 2. Degradation of this compound on the silica gel column. 3. Poor separation due to an inappropriate solvent system.1. Consider using a different stationary phase or a multi-step purification approach, such as a combination of column chromatography and preparative HPLC. 2. Deactivate the silica gel with a small amount of acid (e.g., acetic acid) in the eluent. Run the column quickly. 3. Systematically test different solvent systems (e.g., hexane/ethyl acetate with varying polarity) using TLC to find the optimal separation conditions.

Frequently Asked Questions (FAQs)

1. What is the most critical step for maximizing the overall yield of this compound synthesis?

The prenylation of 2,3,4,6-tetrahydroxyisovalerophenone is often the most challenging step and has a significant impact on the overall yield.[1] Careful control of stoichiometry, temperature, and the choice of catalyst is crucial to favor the desired di-C-prenylated product over other byproducts.[1]

2. How can I monitor the progress of the acylation and prenylation reactions?

Thin-layer chromatography (TLC) is an effective method for monitoring the progress of both reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and products. The consumption of the starting material and the appearance of the product spot can be visualized under UV light or by using a staining agent.

3. What are the best practices for storing synthesized this compound to prevent degradation?

This compound is sensitive to heat, light, and oxidation. It should be stored at low temperatures (ideally -20°C or below), in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

4. Can I use a different Lewis acid for the Friedel-Crafts acylation step?

While aluminum chloride (AlCl₃) is commonly used, other Lewis acids can be employed. However, the choice of Lewis acid can significantly affect the reaction efficiency and yield. It is recommended to start with the established protocols using AlCl₃ before exploring alternatives.

5. What are the expected spectroscopic data for this compound?

The characterization of this compound is typically done using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The ¹H NMR spectrum will show characteristic peaks for the prenyl groups, the isovaleryl side chain, and the protons on the cyclohexadienone ring. The mass spectrum should show the correct molecular ion peak corresponding to the molecular weight of this compound (362.47 g/mol ).

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis of this compound to aid in experimental design and for comparative purposes.

Table 1: Reported Yields for the Synthesis of Acylphloroglucinols

Acylating AgentCatalystSolvent SystemTemperatureReported YieldReference
Isovaleryl chlorideAlCl₃Dichloromethane / Nitromethane40°C~90%[1]
Butyryl chlorideAlCl₃Dichloromethane / Nitromethane40°C90%[1]
Acetic anhydrideSilica sulfuric acid (SSA)Solvent-free (ultrasound-assisted)60°C95% (for diacetylphloroglucinol)[3][4]

Table 2: Factors Influencing the Yield of the Prenylation Step

ParameterConditionImpact on YieldRationale
Catalyst Weak Lewis Acid (e.g., ZnCl₂)Increased yield of desired productFavors C-alkylation over O-alkylation.[1]
Protecting Groups Mono-protection of a hydroxyl groupCan significantly increase yieldDirects the prenylation to the desired positions and prevents over-alkylation.[1]
Stoichiometry of Prenylating Agent Controlled addition of 1-bromo-3-methyl-2-buteneHigher selectivity and yieldPrevents the formation of multiple prenylated byproducts.
Temperature Lower reaction temperaturesCan improve selectivityReduces the rate of side reactions and degradation.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-Tetrahydroxyisovalerophenone (Acylation)

This protocol is adapted from a method utilizing a dichloromethane and nitromethane solvent system for improved yields.[1]

Materials:

  • Phloroglucinol

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Nitromethane (CH₃NO₂)

  • Isovaleryl chloride

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend phloroglucinol in dichloromethane.

  • Add nitromethane to the suspension.

  • Cool the mixture in an ice bath and add aluminum chloride portion-wise, ensuring the temperature remains low.

  • Allow the mixture to stir at room temperature for a short period.

  • Add isovaleryl chloride dropwise via the dropping funnel.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by slowly adding a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Prenylation)

Materials:

  • 2,3,4,6-Tetrahydroxyisovalerophenone

  • 1-Bromo-3-methyl-2-butene (Prenyl bromide)

  • Weak Lewis acid catalyst (e.g., anhydrous ZnCl₂)

  • Anhydrous solvent (e.g., dioxane or a mixture of ether and dichloromethane)

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3,4,6-tetrahydroxyisovalerophenone in the chosen anhydrous solvent.

  • Add the weak Lewis acid catalyst to the solution.

  • Add 1-bromo-3-methyl-2-butene dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is an oily residue that requires further purification.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Dissolve the crude this compound in a minimal amount of the elution solvent or a suitable solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor the elution of compounds by TLC.

  • Combine the fractions containing pure this compound and concentrate under reduced pressure to obtain the purified product.

Visualizations

Humulone_Synthesis_Workflow cluster_acylation Acylation Step cluster_prenylation Prenylation Step cluster_purification Purification Phloroglucinol Phloroglucinol Acylation Friedel-Crafts Acylation Phloroglucinol->Acylation IsovalerylChloride Isovaleryl Chloride IsovalerylChloride->Acylation Intermediate 2,3,4,6-Tetrahydroxy- isovalerophenone Acylation->Intermediate Yield: ~90% Prenylation Prenylation Intermediate->Prenylation PrenylBromide 1-Bromo-3-methyl- 2-butene PrenylBromide->Prenylation Crudethis compound Crude this compound Prenylation->Crudethis compound Purification Column Chromatography Crudethis compound->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Experimental workflow for the laboratory synthesis of this compound.

Troubleshooting_Logic Start Low Overall Yield CheckAcylation Analyze Acylation Step Yield Start->CheckAcylation CheckPrenylation Analyze Prenylation Step Yield CheckAcylation->CheckPrenylation No AcylationLow Low Acylation Yield CheckAcylation->AcylationLow Yes PrenylationLow Low Prenylation Yield CheckPrenylation->PrenylationLow Yes AcylationCatalyst Check Catalyst Amount (1.5-2.5 eq AlCl₃) AcylationLow->AcylationCatalyst AcylationSolvent Optimize Solvent (CH₂Cl₂/CH₃NO₂) AcylationLow->AcylationSolvent AcylationMoisture Ensure Anhydrous Conditions AcylationLow->AcylationMoisture PrenylationByproducts Check for Byproducts (Di-/Tri-prenylation) PrenylationLow->PrenylationByproducts PrenylationCatalyst Use Weak Lewis Acid (e.g., ZnCl₂) PrenylationLow->PrenylationCatalyst PrenylationProtect Consider Protecting Group Strategy PrenylationLow->PrenylationProtect

Caption: Logical troubleshooting workflow for low yield in this compound synthesis.

References

dealing with matrix effects in humulone quantification by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of humulones by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect humulone quantification?

A1: Matrix effects are the alteration of ionization efficiency of the target analyte (humulones) by co-eluting compounds from the sample matrix (e.g., beer, hops extract).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1] For instance, endogenous components in biological samples can interfere with the ionization process of the analyte in the mass spectrometer's ion source.[3]

Q2: What are the common signs of matrix effects in my LC-MS data for humulones?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification (low or high recovery), non-linear calibration curves, and peak shape distortion.[3] If you inject a sample and a diluted version of the same sample and the calculated concentrations do not agree, it is a strong indication of matrix effects.[4]

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A3: The main strategies can be broadly categorized into three areas:

  • Sample Preparation: Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are used to remove interfering matrix components before LC-MS analysis.[5]

  • Chromatographic Separation: Optimizing the LC method to separate humulones from matrix components can reduce interference.[6]

  • Calibration Strategies: Advanced calibration methods such as matrix-matched calibration, standard addition, and the use of stable isotope-labeled internal standards can compensate for matrix effects.[6][7][8]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is the gold standard for correcting matrix effects and is recommended when the highest accuracy and precision are required.[6] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing reliable correction.[7] However, the availability and cost of SIL-IS for humulones can be a limitation.[7]

Q5: What is the purpose of a matrix-matched calibration curve?

A5: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix that is similar to the sample being analyzed (e.g., unhopped beer for beer sample analysis).[8][9] This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification compared to calibration curves prepared in a pure solvent.[10]

Troubleshooting Guides

Issue 1: Poor reproducibility and inconsistent results for this compound quantification.
Possible Cause Troubleshooting Step
Variable Matrix Effects Different samples can have varying compositions, leading to inconsistent matrix effects.
Solution 1: Improve Sample Preparation: Implement a more rigorous sample cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interfering compounds.[5]
Solution 2: Use a Robust Calibration Method: Employ stable isotope dilution analysis (SIDA) if possible.[11] Alternatively, prepare matrix-matched standards for each matrix type if they differ significantly.[12]
Inadequate Chromatographic Separation Co-elution of matrix components with humulones.
Solution: Optimize LC Method: Adjust the gradient, flow rate, or change the column to improve the separation of humulones from interfering peaks.[6]
Instrumental Variability Fluctuations in the MS source conditions can exacerbate matrix effects.
Solution: Regular Instrument Maintenance and Calibration: Ensure the LC-MS system is properly maintained and calibrated. Monitor system suitability by injecting a standard at the beginning and end of each batch.
Issue 2: Low recovery of humulones.
Possible Cause Troubleshooting Step
Ion Suppression Co-eluting matrix components are suppressing the ionization of humulones.
Solution 1: Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[4]
Solution 2: Enhance Sample Cleanup: Utilize a more effective SPE sorbent or a different LLE solvent system to target the removal of the interfering compounds.
Solution 3: Standard Addition Method: The standard addition method can provide accurate quantification in the presence of consistent matrix effects.[13]
Analyte Loss During Sample Preparation Humulones may be lost during extraction or cleanup steps.
Solution: Optimize Extraction Protocol: Evaluate each step of your sample preparation for potential analyte loss. Check the pH during LLE and ensure complete elution from the SPE cartridge.
Issue 3: Non-linear calibration curve.
Possible Cause Troubleshooting Step
Concentration-Dependent Matrix Effects The extent of ion suppression or enhancement changes with the analyte concentration.
Solution 1: Use a Weighted Calibration Curve: Apply a weighting factor (e.g., 1/x or 1/x²) to give less weight to the higher concentration points that may be more affected.
Solution 2: Narrow the Calibration Range: Calibrate over a smaller concentration range that is relevant to your expected sample concentrations.
Solution 3: Employ Stable Isotope Dilution: SIDA is highly effective at correcting for non-linear responses caused by matrix effects.[14]
Detector Saturation At high concentrations, the MS detector response may become non-linear.
Solution: Dilute High-Concentration Samples: Ensure that the concentration of your highest calibration standard and samples are within the linear dynamic range of the detector.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound Quantification in Beer

This protocol provides a general guideline for SPE cleanup of beer samples. Optimization may be required based on the specific beer matrix and LC-MS system.

  • Sample Preparation:

    • Degas the beer sample by sonication for 15-20 minutes.

    • Centrifuge an aliquot of the degassed beer to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 10 mL of the prepared beer sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the humulones from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards for this compound in Beer

This protocol describes the preparation of matrix-matched calibration standards using unhopped beer as the blank matrix.[8][9]

  • Prepare a Stock Solution of this compound:

    • Accurately weigh a known amount of a this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

  • Prepare a Blank Matrix:

    • Obtain or prepare unhopped beer to serve as the blank matrix.[8] Ensure it is free of humulones.

  • Prepare a Spiking Solution:

    • Dilute the this compound stock solution to an intermediate concentration (spiking solution) that will be used to prepare the calibration standards.

  • Construct the Calibration Curve:

    • Prepare a series of calibration standards by spiking the unhopped beer with increasing volumes of the spiking solution.

    • For example, to prepare a 5-point calibration curve, you could add 10, 20, 50, 100, and 200 µL of the spiking solution to 1 mL of unhopped beer.

    • Ensure the final volume is the same for all calibration standards by adding the appropriate amount of solvent if necessary.

  • Process the Standards:

    • Process the matrix-matched calibration standards in the same way as the actual beer samples, including any extraction or cleanup steps.

  • Analysis:

    • Analyze the processed calibration standards by LC-MS and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following tables summarize quantitative data from studies on mitigating matrix effects.

Table 1: Recovery of Prenylated Flavonoids (related to humulones) in Beer using Stable Isotope Dilution Analysis (SIDA)

AnalyteLow Level Spike (mg/L)High Level Spike (mg/L)Recovery (%)
Isoxanthohumol0.004 - 0.0092.5 - 4.081.0 - 113.3
8-Prenylnaringenin0.004 - 0.0090.25 - 0.585.0 - 110.0
6-Prenylnaringenin0.004 - 0.0090.5 - 1.082.0 - 112.5
(Data adapted from a study on prenylated flavonoids, which are structurally related to humulones and co-extracted from hops)[9]

Table 2: Comparison of Calibration Strategies for Mycotoxin Analysis in Complex Matrices (Illustrative of Matrix Effect Compensation)

Calibration MethodRecovery Range (%)RSD (%)
External Calibration (in solvent)45 - 150< 30
Matrix-Matched Calibration80 - 115< 15
Standard Addition85 - 110< 15
Stable Isotope Dilution95 - 105< 10
(This table provides a general comparison of the effectiveness of different calibration strategies in complex matrices, as specific comparative data for humulones is limited)[15][16]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis LC-MS Analysis degas Degas Beer Sample centrifuge Centrifuge degas->centrifuge condition Condition C18 Cartridge centrifuge->condition load Load Sample condition->load wash Wash load->wash elute Elute Humulones wash->elute evaporate Evaporate & Reconstitute elute->evaporate inject Inject into LC-MS evaporate->inject

Caption: Workflow for SPE-based sample cleanup for this compound analysis.

logical_relationship cluster_problem Problem cluster_symptoms Symptoms cluster_solutions Solutions ME Matrix Effects S1 Poor Reproducibility ME->S1 S2 Inaccurate Quantification ME->S2 S3 Non-Linearity ME->S3 Sol1 Improve Sample Prep (SPE, LLE) S1->Sol1 Sol3 Advanced Calibration (Matrix-Matched, SIDA, Std. Addition) S1->Sol3 S2->Sol1 S2->Sol3 Sol2 Optimize LC Separation S3->Sol2 S3->Sol3

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Optimization of Solvent Systems for Humulone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of solvent systems for humulone extraction from hops (Humulus lupulus L.).

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for this compound extraction?

A1: A variety of solvents are used for this compound extraction, each with distinct properties. Common choices include ethanol, methanol, n-hexane, dichloromethane, and supercritical carbon dioxide (SC-CO₂).[1][2][3] Ethanol is effective for isolating compounds with high antimicrobial activity.[4] Supercritical CO₂ is widely used in the brewing industry because it selectively extracts the non-polar soft resins, including α-acids (humulones), leaving behind more polar compounds.[1][4] For laboratory-scale extractions, organic solvents like toluene, hexane, and dichloromethane can also be used to selectively extract these non-polar resins.[1] A mixture of methanol and dichloromethane has been shown to be highly efficient for recovering α-acids.[3]

Q2: What are the key factors influencing the efficiency of this compound extraction?

A2: The primary factors influencing extraction efficiency are the choice of solvent, extraction temperature, extraction time, pressure (for supercritical fluid extraction), and the solid-to-solvent ratio.[5][6] The polarity of the solvent plays a crucial role in determining which compounds are extracted.[4][7] Temperature can have a dual effect; it can increase solvent flow but may also decrease fluid density, which can reduce extraction efficiency.[8] For supercritical CO₂ extraction, using a co-solvent like ethanol is often necessary to extract more polar compounds.[9]

Q3: How does solvent polarity affect this compound extraction?

A3: Humulones (α-acids) are non-polar compounds and are part of the "soft resins" fraction of hops, which are soluble in non-polar solvents like hexane.[3] Supercritical CO₂, a non-polar solvent, is highly effective for extracting these soft resins.[4] Polar solvents like ethanol will extract a broader range of hop components, including more polar polyphenols.[4] Using mixtures of solvents, such as ethanol and water, can modulate the polarity, but pure organic solvents are generally poor for extracting highly polar polyphenols.[4] The addition of water to organic solvents like methanol or ethanol can actually decrease the extraction efficiency for α-acids.[10]

Q4: How can I quantify the this compound content in my extracts?

A4: The standard method for quantifying humulones (cothis compound, this compound, and adthis compound) and their isomerized forms (isohumulones) is High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.[11][12] This method allows for the separation and quantification of individual α-acid and iso-α-acid homologues.[11][13] Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used for the rapid analysis of this compound and isothis compound content in samples.[14][15]

Q5: What are the best practices for storing hop extracts to prevent the degradation of humulones?

A5: Humulones are susceptible to degradation through oxidation, which is accelerated by exposure to oxygen, high temperatures, and light.[16][17] To ensure stability, extracts should be stored at low temperatures (-15°C to 4°C) under anaerobic (oxygen-free) conditions.[18][19] Storing extracts in an inert atmosphere can significantly preserve the α-acid content.[20] A study on ethanolic extracts showed that higher concentrations of ethanol (70-95%) led to better retention of humulones over a two-year storage period at room temperature.[18][21]

Troubleshooting Guide

Problem 1: Low Extraction Yield of Humulones

  • Possible Cause: Inappropriate solvent choice.

    • Solution: Humulones are non-polar. Ensure you are using a solvent with appropriate polarity, such as hexane, dichloromethane, or supercritical CO₂.[1][3] Ethanol is also a good solvent for α-acids.[20]

  • Possible Cause: Sub-optimal extraction parameters.

    • Solution: Systematically optimize the extraction temperature, time, and solid-to-solvent ratio. For supercritical fluid extraction (SFE), pressure and the concentration of any co-solvent (modifier) are critical variables to optimize.[6]

  • Possible Cause: Degradation of humulones during extraction.

    • Solution: High temperatures can lead to the degradation of α-acids.[8] If using thermal methods, monitor the temperature closely and consider using lower temperatures for longer durations. For SFE, an optimal temperature of around 50°C has been reported.[6][22]

Problem 2: Extract Appears Degraded (e.g., discoloration, off-odors)

  • Possible Cause: Oxidation of α-acids and essential oils.

    • Solution: Oxidation occurs when extracts are exposed to oxygen and elevated temperatures. Process and store extracts under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.[19] The absence of the monoterpene myrcene can be an indicator of improperly stored hops.

  • Possible Cause: Isomerization of α-acids.

    • Solution: Humulones can isomerize into isohumulones when heated, a process central to brewing but potentially undesirable for specific extract formulations.[17][20] Control the temperature throughout the extraction and storage process to minimize unwanted isomerization. The presence of light can also intensify isomerization.[13]

Problem 3: Inconsistent Results Between Extraction Batches

  • Possible Cause: Variability in the raw hop material.

    • Solution: The chemical composition of hops can vary significantly based on variety, growing region, and storage conditions.[18] Ensure that the raw material is homogenous or characterized before extraction to account for variations in α-acid content.

  • Possible Cause: Inconsistent application of the extraction protocol.

    • Solution: Strictly adhere to a standardized protocol for all extractions. Document all parameters, including solvent volume, temperature, time, and pressure, to ensure reproducibility.

Problem 4: Co-extraction of Undesirable Compounds

  • Possible Cause: Low solvent selectivity.

    • Solution: If your extract contains undesirable compounds like waxes, triglycerides, or chlorophylls, your solvent may be too non-selective.[4] Supercritical CO₂ is known for its high selectivity for soft resins.[1][4] Alternatively, a secondary purification step, such as acid-alkali precipitation, can be employed to separate humulones from other components.[5][23] This process uses a base like potassium hydroxide (KOH) to form water-soluble salts of humulones, allowing them to be partitioned away from other non-polar constituents.[23]

Data Presentation

Table 1: Comparison of Common Solvent Systems for this compound Extraction

Solvent SystemTypical Yield/EfficiencySelectivityAdvantagesDisadvantages
Supercritical CO₂ High for α-acidsHigh for non-polar soft resins[4]Non-toxic, non-flammable, easily removed, tunable selectivity[1]High initial equipment cost, may require co-solvent for some compounds[9]
Ethanol (70-95%) HighBroad, extracts polar and non-polar compounds[4]Generally recognized as safe (GRAS), effective for antimicrobial compounds[4][18]Co-extracts polyphenols and chlorophylls, requires removal step[4]
n-Hexane High for α-acidsHigh for non-polar soft resins[3]Good solvent for soft resins, relatively low costNeurotoxic, flammable, environmental and health concerns[2]
Methanol-Dichloromethane High (86.57% α-acid recovery reported)[3]Moderate to high for resinsVery efficient for total resin extractionBoth solvents are toxic and require careful handling and removal
2-Methyloxolane Higher yield than n-hexane (20.2% vs 17.9%)[2]Similar to n-hexaneBio-based, promising green alternative to hexane[2]Less common, may require further optimization

Table 2: Effect of Ethanol Concentration on the Stability of Humulones in Extracts Stored at Room Temperature

Ethanol ConcentrationInitial this compound ContentThis compound Content after 1 YearThis compound Content after 2 YearsKey Observation
10% Very LowNegligibleDevoid of constituents[21]Insufficient for effective extraction and preservation.[21]
30% LowVery LowDevoid of constituents[21]Poor extraction and stability.[21]
50% ConsiderableSubstantial LossSignificant LossModerate initial extraction but poor long-term stability.[21]
70% HighModerate LossModerate LossEffective for extraction and provides good stability.[18][21]
95% HighestMinor LossMinor LossOffers the highest extraction efficiency and best preservation of humulones.[18][21]
Data synthesized from a study on the stability of active constituents in hops and their ethanolic extracts.[21]

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction (e.g., with Ethanol)

  • Preparation: Grind dried hop cones or pellets to a uniform powder to increase the surface area for extraction.

  • Extraction: Macerate or reflux the ground hop material with the chosen solvent (e.g., 95% ethanol) at a specific solid-to-solvent ratio. The extraction can be performed at room temperature or with heating, for a duration ranging from minutes to hours.[3]

  • Separation: After extraction, separate the solid material from the solvent by filtration or centrifugation.

  • Solvent Removal: Remove the solvent from the extract, typically using a rotary evaporator under reduced pressure.

  • Analysis: Quantify the this compound content in the final extract using HPLC-UV.[11]

Protocol 2: Quantification of Humulones by HPLC-UV

  • Sample Preparation: Accurately weigh the hop extract and dissolve it in a suitable solvent, such as methanol.[11] Dilute the sample to fall within the calibration range of the instrument. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[3]

  • Standard Preparation: Prepare a series of standard solutions of known concentrations using a certified reference standard (e.g., International Calibration Extract, ICE-3).[11]

  • Chromatographic Conditions: Perform the analysis using a reverse-phase C18 column.[11] A typical mobile phase is an isocratic or gradient mixture of methanol and acidified water (e.g., with formic or phosphoric acid).[3][11]

  • Detection: Monitor the eluent at a wavelength of 314 nm for α-acids or 270 nm for iso-α-acids.[3][13]

  • Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of humulones in the prepared sample.

Table 3: Example HPLC Parameters for this compound Analysis

ParameterSpecification
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)[11]
Mobile Phase A Water with 0.17% Formic Acid[11]
Mobile Phase B Methanol[11]
Flow Rate 0.8 - 1.0 mL/min[3][11]
Injection Volume 20 µL[3]
Detection Wavelength 314 nm (for humulones)[3]
Column Temperature Ambient or controlled (e.g., 30°C)
Run Time 25 - 30 minutes[3][11]

Visualizations

G Figure 1: General Workflow for this compound Extraction and Analysis cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis & Storage raw_hops Raw Hop Material grinding Grinding/Milling raw_hops->grinding extraction Solvent Extraction (e.g., SFE, Soxhlet) grinding->extraction separation Solid-Liquid Separation extraction->separation solvent_removal Solvent Removal (Rotary Evaporation) separation->solvent_removal crude_extract Crude this compound Extract solvent_removal->crude_extract hplc Quantification (HPLC-UV) crude_extract->hplc storage Final Product Storage (Inert, Cold, Dark) crude_extract->storage

Figure 1: General Workflow for this compound Extraction and Analysis

G Figure 2: Troubleshooting Logic for Low this compound Yield start Low this compound Yield q1 Is the solvent appropriate for non-polar humulones? start->q1 sol1 Select a suitable solvent (e.g., SC-CO₂, Ethanol, Hexane) q1->sol1 No q2 Are extraction parameters (time, temp, ratio) optimized? q1->q2 Yes a1_yes Yes a1_no No sol2 Perform optimization studies (e.g., DOE, single-factor) q2->sol2 No q3 Is there evidence of degradation (e.g., high temp)? q2->q3 Yes a2_yes Yes a2_no No end_node Re-evaluate raw material and analytical method q3->end_node Yes q3->end_node No a3_yes Yes a3_no No sol3 Lower extraction temperature; Use inert atmosphere

Figure 2: Troubleshooting Logic for Low this compound Yield

G Figure 3: Key Factors Influencing this compound Extraction cluster_solvent Solvent Properties cluster_process Process Parameters cluster_material Material Characteristics center This compound Extraction Efficiency polarity Polarity center->polarity selectivity Selectivity center->selectivity viscosity Viscosity center->viscosity temperature Temperature center->temperature time Time center->time pressure Pressure (SFE) center->pressure ratio Solid:Solvent Ratio center->ratio particle_size Particle Size center->particle_size moisture Moisture Content center->moisture

Figure 3: Key Factors Influencing this compound Extraction

References

Validation & Comparative

Humulone: An In Vitro Examination of its Anti-inflammatory Properties Compared to Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Anti-inflammatory Activity of Humulone

This compound, a prominent alpha-acid found in the hop plant (Humulus lupulus), has garnered significant interest for its potential therapeutic applications, particularly for its anti-inflammatory effects. This guide provides a comprehensive in vitro validation of this compound's anti-inflammatory properties, presenting a comparative analysis with the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The following sections detail the inhibitory effects of this compound on key inflammatory mediators, outline the experimental protocols used to derive these findings, and visualize the underlying molecular pathways.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been quantified through various in vitro assays, primarily focusing on its ability to inhibit key enzymes and cytokines involved in the inflammatory cascade. The following tables summarize the available quantitative data, comparing the efficacy of this compound with ibuprofen where possible.

CompoundTargetAssay SystemIC50 ValueCitation
This compound COX-2Osteoblast (MC3T3-E1) cells1.6 µM[1]
COX-2Enzyme Immunoassay~1 µM (inferred from hop extract data)
COX-1Whole Blood Assay>100 µg/mL[2]
Hop Extract (rich in this compound) COX-2Whole Blood Assay20.4 µg/mL[2]
Ibuprofen COX-1Enzyme Immunoassay5 µM
COX-2Enzyme Immunoassay10 µM

Table 1: Comparative Inhibition of Cyclooxygenase (COX) Enzymes. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

CompoundCytokineCell LineInduction AgentInhibitionConcentrationCitation
This compound TNF-αNot SpecifiedNot SpecifiedSuppressed TNF-α-dependent COX-2 inductionNot Specified[1]
α-humulene IL-6THP-1 macrophagesLPS60%100 µM
TNF-αTHP-1 macrophagesLPSNo significant reduction0.5 and 100 µM
Ibuprofen TNF-αNot SpecifiedNot SpecifiedData not available in direct comparisonNot Specified
IL-6Not SpecifiedNot SpecifiedData not available in direct comparisonNot Specified

Table 2: Inhibition of Pro-inflammatory Cytokines. This table summarizes the inhibitory effects of this compound and its related compound, α-humulene, on the production of key inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide, providing a framework for the replication and validation of these findings.

Cyclooxygenase (COX) Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

  • Method: Enzyme Immunoassay (EIA)

    • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.

    • Reaction Mixture: The reaction is typically carried out in a 96-well plate containing Tris-HCl buffer, EDTA, and hematin.

    • Test Compound Incubation: Various concentrations of the test compound (e.g., this compound, ibuprofen) are pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

    • Substrate Addition: The enzymatic reaction is initiated by the addition of arachidonic acid.

    • Reaction Termination and Measurement: The reaction is stopped after a defined period (e.g., 2 minutes) by adding a solution of HCl. The product of the reaction, Prostaglandin E2 (PGE2), is then quantified using a specific EIA kit according to the manufacturer's instructions.

    • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
  • Objective: To assess the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages stimulated with LPS.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line differentiated into macrophages (e.g., THP-1).

  • Method:

    • Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

    • Cell Seeding: Cells are seeded into 24-well or 96-well plates at a predetermined density and allowed to adhere overnight.

    • Pre-treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). The cells are incubated for a specific period (e.g., 1-2 hours) to allow for compound uptake.

    • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control (no LPS) and a positive control (LPS only) are included.

    • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and secretion into the culture supernatant.

    • Supernatant Collection and Analysis: The culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

    • Data Analysis: The cytokine concentrations in the treated groups are compared to the LPS-only control group to determine the percentage of inhibition.

Mandatory Visualizations

The following diagrams illustrate the key molecular pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation A Macrophage Cell Line (e.g., RAW 264.7, THP-1) B Seeding in Multi-well Plates A->B C Pre-treatment with this compound (various concentrations) B->C D Induction of Inflammation (e.g., LPS) C->D E Incubation D->E F Collection of Supernatant E->F G Quantification of Inflammatory Markers (COX-2, TNF-α, IL-6 via ELISA) F->G H Calculation of Inhibition (%) and IC50 Values G->H nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_this compound Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes transcription

References

Humulone vs. Lupulone: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

Humulone (an α-acid) and lupulone (a β-acid) are the two primary classes of bitter acids found in the hop plant (Humulus lupulus). While structurally similar, subtle differences in their chemical makeup lead to significant variations in their biological activities. This guide provides a comparative analysis of their anti-inflammatory, anti-cancer, and antimicrobial effects, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the biological activities of this compound and lupulone, highlighting the generally superior potency of lupulone across multiple assays.

Table 1: Comparative Anti-Cancer Activity (IC₅₀ Values)

CompoundCell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM) *Citation(s)
This compoundPC3Prostate Cancer13.2~36.5[1][2]
LupulonePC3Prostate Cancer2.4~5.8[1][2]
This compoundHT29Colon Cancer15.5~42.8[1][2]
LupuloneHT29Colon Cancer8.1~19.5[1][2]
This compoundHL-60Leukemia3.4~9.4[3]
LupuloneSW620Colon Cancer10 - 60~24 - 145[3]

*Approximate molecular weights: this compound (362.46 g/mol ), Lupulone (414.57 g/mol ).

Table 2: Comparative Antimicrobial Activity (MIC Values)

CompoundBacterium (Strain)MIC (µg/mL)Citation(s)
This compoundStaphylococcus aureus (MSSA & MRSA)78 - 156[4][5]
LupuloneStaphylococcus aureus (MSSA & MRSA)0.6 - 1.2[4][5]
This compoundStaphylococcus aureus (General)83.25[6][7]
This compoundStaphylococcus epidermidis18.75[6][7]
This compoundListeria monocytogenes / S. aureus6.3 - 200[8]
LupuloneListeria monocytogenes / S. aureus1.6 - 12.5[8]

Table 3: Comparative Antioxidant Activity

CompoundActivity MetricIC₅₀ Value (M)Citation(s)
This compoundRadical Scavenging~2 - 3 x 10⁻⁵ M[9]
LupuloneRadical Scavenging~2 - 3 x 10⁻⁵ M[9]
This compoundLipid Peroxidation Inhibition7.9 x 10⁻⁶ M[9]
LupuloneLipid Peroxidation Inhibition3.9 x 10⁻⁵ M[9]

Signaling Pathways and Mechanisms of Action

This compound and lupulone exert their effects by modulating distinct cellular signaling pathways. Lupulone's potent anti-cancer activity is largely attributed to its ability to induce apoptosis through the extrinsic TRAIL pathway, while this compound's anti-inflammatory effects are primarily mediated by the inhibition of the NF-κB pathway.

Lupulone_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Lupulone Lupulone DR4_DR5 TRAIL Receptors (DR4/DR5) Lupulone->DR4_DR5 Upregulates Caspase8 Caspase-8 DR4_DR5->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Cleavage & Activation Bid Bid Caspase8->Bid Cleavage Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation

Lupulone-induced extrinsic apoptosis pathway.

Humulone_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TPA IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) label_degradation Degradation IkB->label_degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter COX2_mRNA COX-2, iNOS, Cytokines (mRNA Transcription) DNA->COX2_mRNA

This compound's inhibition of the NF-κB pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key assays mentioned in this guide.

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the IC₅₀ values of compounds on cancer cell lines.[10][11][12]

  • Cell Plating: Seed cancer cells (e.g., PC3, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound and lupulone in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Digitonin).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve.

graphivz cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A 1. Seed cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add serial dilutions of This compound/Lupulone B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G

General workflow for an MTT cytotoxicity assay.
Anti-inflammatory Activity: COX-2 and NO Inhibition in RAW 264.7 Macrophages

This protocol assesses the ability of compounds to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[13][14][15][16][17]

  • Cell Culture and Plating: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or lupulone. Incubate for 2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 100-1000 ng/mL to all wells except the negative control. Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • COX-2 Protein Expression (Western Blot):

    • Lyse the remaining cells in the wells using RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL detection system and quantify band density.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[18][19][20][21]

  • Preparation of Inoculum: Inoculate a bacterial strain (e.g., Staphylococcus aureus) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), then dilute it to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of a concentrated stock solution of this compound or lupulone (dissolved in a suitable solvent like DMSO) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a positive control (broth + inoculum) and column 12 as a negative/sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.

References

A Comparative Guide to HPLC and LC-MS Methods for Humulone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product analysis, particularly within the brewing and pharmaceutical industries, the accurate quantification of humulones (α-acids) is paramount for quality control and product development. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection has traditionally been the workhorse for this analysis. However, the advent of Liquid Chromatography-Mass Spectrometry (LC-MS) has introduced a powerful alternative, offering enhanced selectivity and sensitivity. This guide provides a detailed comparison of these two analytical techniques for humulone analysis, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Methodology Comparison

The primary distinction between HPLC-UV and LC-MS lies in the detection method. HPLC-UV relies on the chromophoric properties of humulones, which absorb UV light at specific wavelengths. While robust and cost-effective, this method can be susceptible to interference from other co-eluting compounds that also absorb in the UV region, potentially leading to inaccurate quantification, especially in complex matrices like beer.[1][2][3]

LC-MS, on the other hand, couples the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer. This allows for the identification and quantification of analytes based on their mass-to-charge ratio (m/z), providing a much higher degree of specificity.[2][3] This is particularly advantageous when analyzing complex mixtures or when dealing with low concentrations of the target analytes. Modern techniques such as Multiple Injections in a Single Experimental Run (MISER) LC-MS can significantly increase sample throughput, making it a viable option for high-throughput screening.[2][4][5]

Experimental Protocols

Below are representative experimental protocols for the analysis of humulones using both HPLC and LC-MS. These protocols are generalized and may require optimization based on the specific sample matrix and available instrumentation.

Sample Preparation (for Hops): A common procedure involves extracting a homogenized sample of hop pellets with a suitable organic solvent, such as methanol or diethyl ether.[6][7] The extract is then centrifuged or filtered to remove particulate matter and diluted to an appropriate concentration with the mobile phase before injection into the chromatography system.[6][7][8][9]

HPLC-UV Method Protocol:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 1% acetic acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[8]

  • Detection: UV absorbance at 320 nm for humulones.[10]

  • Column Temperature: 40 °C.[10]

LC-MS Method Protocol:

  • Column: C18 reversed-phase column (e.g., Synergi hydro-RP, 150 mm x 2.00 mm, 4 μm).[10]

  • Mobile Phase: A gradient of acetonitrile with 1% acetic acid and water with 1% acetic acid.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 5 µL.[7][10]

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.[2][3]

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the deprotonated molecular ions of this compound congeners (e.g., m/z 347 for cothis compound and m/z 361 for this compound and adthis compound).[2]

Quantitative Data Comparison

The following table summarizes typical performance characteristics for HPLC and LC-MS methods in the analysis of humulones. The values are indicative and can vary depending on the specific method and instrumentation.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.99> 0.997
Limit of Detection (LOD) 0.04 - 0.15 µg/mL0.0005 mg/kg
Limit of Quantitation (LOQ) 0.12 - 0.45 µg/mL0.011 - 1.197 µg kg⁻¹
Precision (RSD) < 10%< 7%
Accuracy (Recovery) 82.6 - 99.7%90.8 - 104.5%
Specificity Moderate to GoodExcellent
Throughput StandardHigh (with MISER)

Data synthesized from multiple sources.[11][12][13]

Workflow for Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a critical step to ensure that a new or alternative method provides results that are equivalent to an established method. The following diagram illustrates a typical workflow for this process.

Method_Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Conclusion Method_A HPLC-UV Method Develop & Optimize Protocol Validation_A Validate HPLC-UV Method Linearity, Precision, Accuracy, etc. Method_A:f1->Validation_A:f0 Method_B LC-MS Method Develop & Optimize Protocol Validation_B Validate LC-MS Method Linearity, Precision, Accuracy, etc. Method_B:f1->Validation_B:f0 Sample_Analysis Analyze Same Set of Samples by Both Validated Methods Validation_A:f1->Sample_Analysis Validation_B:f1->Sample_Analysis Data_Comparison Compare Quantitative Results (e.g., using statistical tests) Sample_Analysis->Data_Comparison Equivalence Determine if Methods are Equivalent for the Intended Purpose Data_Comparison->Equivalence

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the analysis of humulones. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control where the sample matrix is relatively simple and the concentrations of humulones are high.

  • LC-MS offers superior specificity and sensitivity, making it the preferred method for complex matrices, trace-level quantification, and research applications where unambiguous identification is critical. The higher initial instrument cost may be offset by increased throughput and the quality of data obtained.

For laboratories looking to transition from HPLC-UV to LC-MS, a thorough cross-validation study is essential to ensure the consistency and reliability of analytical results. This guide provides a framework for understanding the key differences and for implementing a robust comparison of these two indispensable analytical techniques.

References

A Comparative Analysis of the Antioxidant Activities of Humulone and Xanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two prominent bioactive compounds found in hops (Humulus lupulus): humulone, an alpha-acid, and xanthohumol, a prenylated chalcone. This document synthesizes experimental data from various studies to offer an objective overview of their relative antioxidant efficacy, supported by detailed experimental protocols and visual representations of relevant biological pathways.

Executive Summary

Both this compound and xanthohumol exhibit significant antioxidant properties through various mechanisms, including radical scavenging and modulation of cellular antioxidant defenses.[1][2] Xanthohumol generally demonstrates more potent and broader antioxidant activity across a range of assays.[3][4] Its capacity to activate the Nrf2 signaling pathway provides a mechanism for indirect, long-lasting antioxidant effects, a feature less characterized for this compound.[3][5] This guide presents a compilation of quantitative data from multiple sources to facilitate a comparative understanding of these two compounds.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant capacities of this compound and xanthohumol have been evaluated using various in vitro assays. The following tables summarize the reported values from different studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC₅₀ (µg/mL)IC₅₀ (µM)Source
Xanthohumol54.90~155[6]
This compound (in hop extract)124.3Not Reported[1][7]
Xanthohumol (in hop extract)Not ReportedNot Reported[1][7]

Note: The data for this compound is derived from studies on hop extracts where it is a major component; direct IC₅₀ values for the pure compound in comparative studies are limited. The antioxidant activity of the extract is attributed to its phenolic and flavonoid content, including humulones.[1][7]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC₅₀ (µg/mL)TEAC (Trolox Equivalent Antioxidant Capacity)Source
XanthohumolNot Reported0.32 ± 0.09 µmol/L[8]
This compound (in hop extract)95.4Not Reported[1][7]
Xanthohumol (in hop extract)Not ReportedNot Reported[1][7]

Note: The TEAC value for xanthohumol indicates its antioxidant capacity relative to Trolox, a water-soluble vitamin E analog.[8]

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundTEAC (µmol/L)Source
Xanthohumol0.27 ± 0.04[8]
This compoundNot Reported

Note: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]

Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay

Compoundµmol TE/g DWSource
XanthohumolPositively correlated with ORAC values[2][10]
This compound (Cothis compound, n+adthis compound)Positively correlated with ORAC values[2][10]

Note: A study on different hop genotypes found a positive correlation between the content of both xanthohumol and this compound derivatives (cothis compound and n+adthis compound) and the ORAC values, suggesting their contribution to the overall antioxidant capacity of hop extracts.[2][10]

Signaling Pathway Modulation

A key distinction in the antioxidant mechanism of xanthohumol is its well-documented ability to modulate intracellular signaling pathways, particularly the Keap1-Nrf2-ARE pathway.[3][5][6] This pathway is a primary regulator of cellular defense against oxidative stress.

Xanthohumol and the Nrf2 Pathway

Xanthohumol has been shown to activate the Nrf2 pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to inducers like xanthohumol, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including those encoding for antioxidant and phase II detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][5]

Nrf2_Pathway_Activation_by_Xanthohumol cluster_nucleus XN Xanthohumol Keap1_Nrf2 Keap1-Nrf2 Complex XN->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant & Phase II Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (0.1 mM in Methanol) Start->Prepare_DPPH Prepare_Sample Prepare Sample Solutions (this compound/Xanthohumol) Start->Prepare_Sample Mix Mix Sample and DPPH Solution Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate (30 min, dark) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate End End Calculate->End

References

A Comparative Analysis of the Cytotoxic Effects of Humulone and Other Hop-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cytotoxic properties of various compounds derived from the hop plant (Humulus lupulus L.), with a particular focus on humulone versus other notable constituents such as xanthohumol, lupulone, isoxanthohumol, and 8-prenylnaringenin. The information is intended for researchers, scientists, and professionals in the field of drug development and cancer research, offering a consolidated view of current experimental data.

Introduction to Hop Compounds

Hops are a rich source of bioactive phytochemicals, primarily categorized into bitter acids, flavonoids, and essential oils. The main classes of compounds investigated for their cytotoxic potential are the α-acids (e.g., this compound), β-acids (e.g., lupulone), and prenylflavonoids (e.g., xanthohumol).[1][2] These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] Xanthohumol, in particular, is noted for its "broad-spectrum" anticancer activity, affecting all stages of carcinogenesis.[1][4]

Comparative Cytotoxicity Data

The cytotoxic effects of hop compounds have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for this compound and other key hop derivatives, providing a quantitative comparison of their cytotoxic activities.

Table 1: Cytotoxicity (IC50) of Hop Bitter Acids (this compound vs. Lupulone)
CompoundCell LineCancer TypeIC50 Value (µg/mL)Citation
This compound (α-acids) PC3Prostate Cancer13.2[5]
HT29Colon Cancer15.5[5]
Lupulone (β-acids) PC3Prostate Cancer2.4[5]
HT29Colon Cancer8.1[5]
Chicken FibroblastNormal Cell Line1.5[6]

Data indicates that lupulone generally exhibits stronger cytotoxic properties than this compound against the tested cancer cell lines.[5]

Table 2: Cytotoxicity (IC50) of Prenylflavonoids (Xanthohumol, Isoxanthohumol, 8-Prenylnaringenin)
CompoundCell LineCancer TypeIC50 Value (µM)Citation
Xanthohumol HCT-15Colon Cancer3.6 (24h)[7][8]
40-16 (HCT 116)Colon Cancer2.6 (72h)[8][9]
AGSGastric Cancer16.04[10]
A-2780Ovarian Cancer0.52 (48h)[3]
B-ALLLeukemia- (Effective)[11]
GES-1Normal Gastric Epithelial285.26[10]
Isoxanthohumol MCF-7Breast Cancer11.1 (72h)[12]
MCF-7/ADRDoxorubicin-Resistant Breast Cancer37.4 (72h)[12]
B16 MelanomaMelanoma22.15[13]
A375 MelanomaMelanoma22.9[13]
Chicken FibroblastNormal Cell Line5.2 µg/mL[6]
8-Prenylnaringenin MCF-7Breast Cancer19.91 µg/mL (72h)[14]
U-118 MGGlioblastoma- (Cytotoxic)[15]

Xanthohumol demonstrates potent cytotoxicity across a broad range of cancer cell lines, often at low micromolar concentrations.[8][10][16] Notably, it shows significantly lower toxicity towards normal cells, such as the GES-1 gastric epithelial cell line.[10] Isoxanthohumol also shows cytotoxic effects, though it may be less potent in certain cell lines compared to xanthohumol.[12][13]

Experimental Protocols

Standardized assays are crucial for determining and comparing the cytotoxic effects of chemical compounds. Below are the methodologies for key experiments frequently cited in the study of hop derivatives.

Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Culture 1. Cell Culture (Seeding in 96-well plates) Incubate1 2. Overnight Incubation (Allow cell adherence) Culture->Incubate1 Prepare 3. Compound Preparation (Serial dilutions in media) Incubate1->Prepare Treat 4. Cell Treatment (Add compounds to wells) Prepare->Treat Incubate2 5. Incubation (24, 48, or 72 hours) Treat->Incubate2 Assay 6. Cytotoxicity Assay (e.g., MTT, XTT, LDH) Incubate2->Assay Measure 7. Measurement (Spectrophotometry) Assay->Measure Analyze 8. Data Analysis (Calculate IC50 values) Measure->Analyze

Caption: General workflow for assessing the cytotoxicity of hop compounds in vitro.

Cell Viability and Proliferation Assays (MTT/XTT)

These colorimetric assays are widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17]

  • Principle : Viable cells with active metabolism convert a tetrazolium salt (e.g., MTT - 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a colored formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology :

    • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated overnight.[17]

    • Treatment : Cells are treated with various concentrations of the hop compound (e.g., this compound, xanthohumol) dissolved in a suitable solvent like DMSO (final concentration typically ≤0.1%) and further diluted in culture medium.[5]

    • Incubation : The plates are incubated for fixed time points, commonly 24, 48, or 72 hours.[5][17]

    • Reagent Addition : After incubation, the treatment medium is removed, and the tetrazolium salt solution (e.g., MTT or XTT) is added to each well.[5]

    • Formazan Solubilization : Following a further incubation period (e.g., 4 hours), a solubilizing agent (like DMSO or a specialized detergent) is added to dissolve the formazan crystals.

    • Measurement : The absorbance of the colored solution is measured using a microplate spectrophotometer at a specific wavelength.

    • Analysis : Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is then calculated from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Principle : LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage. Its activity in the culture supernatant is proportional to the number of dead or damaged cells.

  • Methodology :

    • Cell Seeding and Treatment : Performed similarly to the MTT assay.

    • Supernatant Collection : After the incubation period, the culture plate is centrifuged, and the supernatant is carefully collected.

    • Enzymatic Reaction : The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan.

    • Measurement : The absorbance of the resulting formazan is measured spectrophotometrically.

    • Analysis : The amount of LDH release is compared to a maximum LDH release control (cells treated with a lysis buffer) to quantify cytotoxicity.

Signaling Pathways of Cytotoxicity

Hop compounds, particularly xanthohumol and bitter acids, induce cytotoxicity primarily through the induction of apoptosis (programmed cell death). This process is mediated by complex signaling cascades involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Extrinsic (Death Receptor) Apoptotic Pathway

This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.

  • Mechanism : Hop bitter acids have been shown to up-regulate the expression of Fas ligand (FasL) and its receptor (Fas).[18] This engagement leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[9][18] Activated caspase-8 then directly activates effector caspases like caspase-3, leading to the execution of apoptosis.[9][11]

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress and converges on the mitochondria.

  • Mechanism : Xanthohumol and other hop compounds can disrupt the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][11][19] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), causing the release of cytochrome c into the cytosol.[18] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9.[9][18] Caspase-9 subsequently activates effector caspases-3 and -7, culminating in apoptosis, characterized by events like PARP cleavage.[9][11]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL Hop Bitter Acids (↑ FasL) FasR Fas Receptor FasL->FasR Casp8 Caspase-8 (Activation) FasR->Casp8 Casp3 Caspase-3/7 (Activation) Casp8->Casp3 XN Xanthohumol Bcl2 Bcl-2 (↓) XN->Bcl2 Bax Bax (↑) XN->Bax Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathways induced by hop compounds like xanthohumol.

Other Key Signaling Pathways

Beyond the core apoptotic machinery, the cytotoxic effects of hop compounds are modulated by other critical signaling pathways:

  • NF-κB Pathway : Xanthohumol is known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation.[11][20] Inhibition of NF-κB suppresses the expression of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.

  • PI3K/Akt/mTOR Pathway : This is a major pro-survival pathway that is often dysregulated in cancer. Xanthohumol has been shown to inhibit the activation of Akt and mTOR, which contributes to its anti-proliferative and pro-apoptotic effects.[11][21]

  • Notch1 Pathway : In pancreatic cancer cells, xanthohumol has been found to suppress the Notch1 signaling pathway, leading to reduced cell proliferation and increased apoptosis.[22]

  • p53 Activation : Xanthohumol can induce apoptosis by activating the tumor suppressor protein p53, which in turn elevates the Bax/Bcl-2 ratio in cancer cells.[19]

Conclusion

The available experimental data demonstrates that various hop-derived compounds possess significant cytotoxic and antiproliferative properties against a multitude of cancer cell lines. While this compound exhibits moderate activity, other compounds, particularly the β-acid lupulone and the prenylflavonoid xanthohumol, emerge as more potent cytotoxic agents.[4][5] Xanthohumol, in particular, has been extensively studied, and its anticancer effects are attributed to its ability to modulate multiple critical signaling pathways that govern cell survival, proliferation, and apoptosis.[11][22] The selective cytotoxicity of these compounds against cancerous cells over normal cells highlights their therapeutic potential.[10] Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of these natural compounds as novel anticancer agents.

References

validation of humulone's antimicrobial efficacy against specific pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of humulone's antimicrobial efficacy against key pathogens, benchmarked against other hop-derived compounds and conventional antibiotics.

For Immediate Release

Ghent, Belgium – November 13, 2025 – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are turning to natural compounds with a history of use in traditional medicine. One such compound, this compound, a prominent alpha-acid found in the hop plant (Humulus lupulus), is demonstrating significant promise. This guide provides a detailed comparison of this compound's antimicrobial efficacy against specific pathogens, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound has been shown to be particularly effective against Gram-positive bacteria, a group that includes several clinically important pathogens. Its mechanism of action is primarily attributed to its function as a proton ionophore, disrupting the essential proton motive force across the bacterial cell membrane, which in turn inhibits crucial cellular processes. This guide synthesizes available data on its performance, offering a clear perspective on its potential as a standalone or synergistic antimicrobial agent.

Comparative Antimicrobial Efficacy: this compound and Related Hop Compounds

The antimicrobial activity of this compound is often compared with its fellow hop-derived compounds, lupulone (a beta-acid) and xanthohumol (a prenylflavonoid). The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these compounds against a range of pathogens, providing a clear comparison of their potency. Lower MIC values indicate greater efficacy.

PathogenThis compound (µg/mL)Lupulone (µg/mL)Xanthohumol (µg/mL)
Staphylococcus aureus16 - 83.25[1]0.5 - 62[1]<4.0 - 6.53[1]
Bacillus subtilis16[1]20 - 62[1]-
Listeria monocytogenes6.3 - 2001.6 - 12.53.1 - 12.5
Cutibacterium acnes3 - 300.1 - 11 - 3
Enterococcus faecalis---

This compound vs. Conventional Antibiotics: A Head-to-Head Comparison

To contextualize the antimicrobial potential of this compound, it is essential to compare its efficacy directly with that of established antibiotics. The following table presents available MIC data for this compound alongside several conventional antibiotics against key Gram-positive pathogens.

PathogenThis compound (µg/mL)Ampicillin (µg/mL)Vancomycin (µg/mL)Clindamycin (µg/mL)
Staphylococcus aureus16 - 83.25[1]-1 (MIC50)[2]0.002 - 0.25
Enterococcus faecalis--0.25 - 256[2]-
Cutibacterium acnes3 - 30-->2 (Resistant)[3]

It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, the available data suggests that while this compound may not always reach the potency of some conventional antibiotics, its efficacy is significant and warrants further investigation, particularly in the context of synergistic applications.

Unraveling the Mechanism of Action: this compound as a Proton Ionophore

This compound exerts its antimicrobial effect by acting as a proton ionophore. It disrupts the bacterial cell's proton motive force (PMF), a crucial energy-storing gradient across the cytoplasmic membrane. This disruption leads to a cascade of detrimental effects, ultimately inhibiting bacterial growth.

Humulone_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects This compound This compound Proton_In H+ This compound->Proton_In Transports H+ into cell PMF_Disruption Proton Motive Force Dissipation This compound->PMF_Disruption Disrupts Gradient Proton_Out H+ Proton_Out->this compound Binds H+ outside cell ATP_Synthase_Inhibition ATP Synthase Inhibition PMF_Disruption->ATP_Synthase_Inhibition Nutrient_Transport_Inhibition Nutrient Transport Inhibition PMF_Disruption->Nutrient_Transport_Inhibition Growth_Inhibition Bacterial Growth Inhibition ATP_Synthase_Inhibition->Growth_Inhibition Nutrient_Transport_Inhibition->Growth_Inhibition

Caption: this compound's ionophoric mechanism of action.

Experimental Protocols: Determining Antimicrobial Efficacy

The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound. This method is a standardized and widely accepted technique for assessing antimicrobial susceptibility.

Broth Microdilution Method (Based on CLSI Guidelines)
  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The test bacterium is cultured overnight, and the inoculum is prepared by suspending colonies in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

  • Minimum Bactericidal Concentration (MBC) Determination (Optional): To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

MIC_Workflow start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC incubate->read_mic subculture Subculture from Clear Wells (Optional) read_mic->subculture end End read_mic->end MIC Determined incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC incubate_agar->read_mbc read_mbc->end MBC Determined

Caption: Experimental workflow for MIC/MBC determination.

Conclusion and Future Directions

The compiled data underscores the significant antimicrobial potential of this compound, particularly against Gram-positive bacteria. Its unique mechanism of action as a proton ionophore presents a compelling avenue for further research, especially in an era where novel antimicrobial strategies are critically needed. Future studies should focus on standardized, direct comparative analyses with a broader range of conventional antibiotics and clinical isolates. Furthermore, exploring the synergistic potential of this compound with existing antibiotics could unlock new therapeutic strategies to combat multidrug-resistant infections. The information presented in this guide serves as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

A Comparative Analysis of Bitterness Intensity: Humulone vs. Iso-alpha-acids

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the bitterness imparted by humulone and its isomerized derivatives, iso-alpha-acids, is crucial for researchers in food science, brewing technology, and pharmacology. While both classes of compounds originate from the hop plant (Humulus lupulus), their contribution to sensory bitterness is markedly different. This guide provides a detailed comparison supported by experimental data, outlines the methodologies for bitterness evaluation, and illustrates the relevant chemical and biological pathways.

Introduction

Humulones, also known as alpha-acids, are a class of chemical compounds found in the resin glands of hop flowers.[1][2] They are the precursors to the primary bittering compounds in beer.[1][2] On their own, alpha-acids are not bitter or are considered to have negligible bitterness.[3][4] The characteristic bitterness of beer is predominantly derived from iso-alpha-acids, which are formed through the thermal isomerization of alpha-acids during the wort boiling process in brewing.[1][2][5][6] This structural rearrangement, an acyloin-type ring contraction, significantly increases the solubility of the compounds in the wort and, critically, confers a potent bitter taste.[5][7][8]

The main analogues of alpha-acids are this compound, cothis compound, and adthis compound, which isomerize into their corresponding iso-forms (e.g., isothis compound, isocothis compound).[6][9] Each iso-alpha-acid exists as two diastereomers: a cis- and a trans- form, which exhibit different bitterness intensities and stability.[5][10]

Quantitative Comparison of Bitterness

Sensory analysis by trained panels is the primary method for quantifying the perceived bitterness of these compounds. The data consistently demonstrates that iso-alpha-acids are intensely bitter, while their precursor, this compound (alpha-acids), contributes negligibly to this sensory attribute. Furthermore, research has distinguished the bitterness intensity among the different isomers of iso-alpha-acids. Oxidized alpha-acids, known as humulinones, also contribute to bitterness, though to a lesser extent than iso-alpha-acids.[9][11]

Compound ClassSpecific Compound/IsomerRelative Bitterness IntensityReference
Alpha-Acids This compound, Cothis compound, Adthis compoundNegligible / Not Bitter[3][4]
Iso-alpha-acids GeneralPrimary source of hop bitterness[2][5]
cis-Isothis compound~1.82 times more bitter than trans-isothis compound[10]
trans-Isocothis compound~0.74 times the bitterness of trans-isothis compound[10]
Oxidized Alpha-Acids Humulinones66% as bitter as iso-alpha-acids[9][11]

Experimental Protocols

The determination of bitterness intensity involves a combination of analytical chemistry and sensory science. Below are summaries of the key experimental methodologies.

1. Isomerization of Alpha-Acids

  • Objective: To convert non-bitter alpha-acids into bitter iso-alpha-acids.

  • Methodology: The isomerization is typically achieved by boiling a solution of alpha-acids. The rate of this first-order reaction is dependent on temperature, time, and pH.[5][12] A common laboratory procedure involves heating alpha-acids in a pH-buffered aqueous solution (e.g., pH 5.2) at temperatures ranging from 90-100°C.[12] The reaction progress is monitored over time, and the resulting concentrations of alpha-acids and iso-alpha-acids are quantified.

2. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the concentration of humulones, iso-alpha-acids, and their analogues.

  • Methodology: Reverse-phase HPLC with UV detection is a standard method.[13][14]

    • Sample Preparation: Beer or wort samples are typically degassed, filtered, and sometimes subjected to solid-phase extraction for pre-concentration.[6][15]

    • Chromatography: A C18 column is commonly used.[11] The mobile phase is often an isocratic or gradient mixture of methanol, acetonitrile, water, and an acid (e.g., phosphoric acid) to ensure good peak separation.[13]

    • Detection: A UV detector set at approximately 275 nm is used for quantifying iso-alpha-acids and humulinones.[11]

    • Quantification: External standards of known concentrations (e.g., ASBC standards ICS-3 for iso-alpha-acids) are used to create a calibration curve for accurate quantification.[15]

3. Sensory Bitterness Evaluation

  • Objective: To measure the perceived bitterness intensity of the compounds in a solution.

  • Methodology: A trained sensory panel is employed to evaluate the bitterness.

    • Panelist Training: Panelists are trained to identify and rate the intensity of bitterness using reference standards (e.g., quinine solutions or a known concentration of iso-alpha-acids).

    • Sample Preparation: Purified compounds (e.g., iso-alpha-acids, humulinones) are dosed into an unhopped beer or a neutral base solution at various concentrations.[11] For example, iso-alpha-acids might be tested in a range of 6 to 30 mg/L, and humulinones from 8 to 40 mg/L.[11]

    • Evaluation: Panelists rate the bitterness intensity of the samples on a defined scale (e.g., a 0 to 20 scale).[7] The tests are often conducted in multiple replicated sessions to ensure statistical validity.[11] The data is then analyzed to determine the relative bitterness of the different compounds.

Visualizations

Chemical Pathway: Isomerization of this compound

G cluster_products Isomerization Products This compound This compound (Alpha-Acid) TransitionState Acyloin-Type Ring Contraction This compound->TransitionState Heat (Wort Boiling) IsoAlphaAcids Iso-alpha-acids TransitionState->IsoAlphaAcids CisIso cis-Isothis compound IsoAlphaAcids->CisIso TransIso trans-Isothis compound IsoAlphaAcids->TransIso

Caption: Thermal isomerization of this compound to cis- and trans-iso-alpha-acids.

Experimental Workflow: Bitterness Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Purify Purify Compounds (e.g., this compound, Iso-alpha-acids) Dose Dose into Neutral Base (Unhopped Beer) Purify->Dose Sensory Sensory Panel Evaluation (Rate Bitterness Intensity) Dose->Sensory HPLC HPLC Analysis (Confirm Concentration) Dose->HPLC Compare Compare Intensity Ratings Sensory->Compare HPLC->Compare Result Determine Relative Bitterness Compare->Result

Caption: Workflow for the experimental determination of bitterness intensity.

Signaling Pathway: Bitter Taste Perception

G BitterCompound Iso-alpha-acid Receptor Taste Receptor (TAS2R) (e.g., TAS2R1, TAS2R14) BitterCompound->Receptor Binds G_Protein G-protein (Gustducin) Activation Receptor->G_Protein PLC Phospholipase C (PLCβ2) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 CaRelease Ca²⁺ Release from ER IP3->CaRelease TRPM5 TRPM5 Channel Activation CaRelease->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Signal Signal to Brain (Perceived Bitterness) Depolarization->Signal

Caption: Simplified signaling cascade for bitter taste perception of hop compounds.

Conclusion

The experimental evidence is unequivocal: the bitterness associated with hops is not derived from humulones (alpha-acids) themselves but from their iso-alpha-acid derivatives. The process of isomerization is therefore a critical step in imparting bitterness to beer. Quantitative sensory studies further reveal a nuanced landscape where different isomers, such as cis- and trans-iso-alpha-acids, possess distinct bitterness intensities. This detailed understanding is fundamental for controlling and modulating the sensory profile of products for researchers in the food and beverage industry and provides a basis for studying the physiological effects of these bitter compounds for drug development professionals. The perception of this bitterness is mediated by specific TAS2R taste receptors, initiating a complex signaling cascade that results in the sensation of bitterness.[16][17][18]

References

In Vivo Validation of Humulone's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of humulone, a bitter acid found in hops (Humulus lupulus), against established alternative treatments in key therapeutic areas: metabolic syndrome, inflammation, and cancer. The information is compiled from preclinical studies to aid in the evaluation of this compound for further drug development.

Executive Summary

This compound and its derivatives, such as isothis compound and lupulone, have demonstrated promising therapeutic effects in various in vivo models. In models of metabolic syndrome , isothis compound has shown efficacy comparable to the standard-of-care drug pioglitazone in improving glycemic and lipid profiles. For inflammation , this compound exhibits potent anti-inflammatory effects in skin inflammation models, with a mechanism involving the inhibition of key inflammatory pathways like NF-κB and MAPK. In the context of cancer , while direct in vivo data for this compound is limited, its related compound lupulone has shown significant chemopreventive effects in a colon carcinogenesis model. This guide presents the available quantitative data, detailed experimental protocols, and relevant signaling pathways to provide a comprehensive overview of this compound's in vivo performance.

Metabolic Syndrome

This compound and its isomerized form, isothis compound, have been investigated for their potential to ameliorate conditions associated with metabolic syndrome, such as diabetes and dyslipidemia.

Comparative Performance Data

The following table summarizes the in vivo effects of isothis compound in a diabetic mouse model compared to a standard therapeutic agent, pioglitazone.

Parameter Animal Model This compound Derivative (Dose) % Change vs. Control Alternative Treatment (Dose) % Change vs. Control Reference
Plasma GlucoseDiabetic KK-Ay miceIsothis compound (0.18% w/w in diet)↓ 65.3%Pioglitazone (0.05% w/w in diet)Similar reduction[1]
Plasma TriglyceridesDiabetic KK-Ay miceIsothis compound (0.18% w/w in diet)↓ 62.6%Pioglitazone (0.05% w/w in diet)↓ 60.5%[1][2]
Plasma Free Fatty AcidsDiabetic KK-Ay miceIsothis compound (0.18% w/w in diet)↓ 73.1%Pioglitazone (0.05% w/w in diet)↓ 69.9%[1][2]
Body WeightDiabetic KK-Ay miceIsothis compound (0.18% w/w in diet)No significant changePioglitazone (0.05% w/w in diet)↑ 10.6%[1][2]
Experimental Protocol: Diabetic KK-Ay Mouse Model
  • Animal Model: Male KK-Ay mice, a model for genetic type 2 diabetes.

  • Treatment Groups:

    • Control: Standard diet.

    • Isothis compound: Standard diet containing 0.18% (w/w) isothis compound.

    • Pioglitazone: Standard diet containing 0.05% (w/w) pioglitazone.

  • Administration: Diets were provided ad libitum for 2 weeks.

  • Endpoint Measurements:

    • Fasting blood samples were collected to measure plasma glucose, triglycerides, and free fatty acids.

    • Body weight was measured weekly.[2][3]

Signaling Pathway: PPARγ Activation

Isohumulones have been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, which are key regulators of glucose and lipid metabolism.[1][4] The activation of PPARγ is a well-established mechanism for the therapeutic effects of thiazolidinedione drugs like pioglitazone.

PPAR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Isothis compound Isothis compound PPARg PPARγ Isothis compound->PPARg Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Heterodimerizes with RXR & Binds to PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism ↑ Lipid Metabolism Gene_Expression->Lipid_Metabolism Glucose_Uptake ↑ Glucose Uptake Gene_Expression->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

PPARγ activation pathway by isothis compound.

Inflammation

This compound has demonstrated significant anti-inflammatory properties in preclinical models, particularly in skin inflammation.

Comparative Performance Data

Direct comparative in vivo studies with standard anti-inflammatory drugs are limited. However, the available data on this compound's efficacy in a chemically-induced skin inflammation model is presented below. For comparison, general efficacy ranges for common anti-inflammatory agents in similar models are provided.

Parameter Animal Model This compound (Dose) Effect Alternative Treatments Typical Effect Reference
Ear EdemaTPA-induced mouse ear edemaThis compound (1 mg/ear)Marked inhibition of inflammationDexamethasone (topical)Potent inhibition[5]
Ibuprofen (topical/systemic)Moderate inhibition[6]
COX-2 ExpressionTPA-treated mouse skinThis compound (topical)InhibitionCelecoxib (COX-2 inhibitor)Direct inhibition[7]
Experimental Protocol: TPA-Induced Mouse Skin Inflammation
  • Animal Model: ICR mice.

  • Induction of Inflammation: A single topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone to the mouse ear.[8]

  • Treatment: this compound (dissolved in a vehicle like DMSO or acetone) is topically applied to the ear prior to or after TPA application.[9]

  • Endpoint Measurements:

    • Ear thickness is measured with a caliper to quantify edema.

    • Infiltration of inflammatory cells is assessed by histological analysis or myeloperoxidase (MPO) assay.

    • Expression of inflammatory markers like COX-2, TNF-α, IL-1β, and IL-6 is measured by RT-PCR, Western blot, or ELISA.

Signaling Pathway: NF-κB and MAPK Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[7][9]

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TPA) cluster_this compound cluster_pathways Intracellular Signaling TPA TPA IKK IKK TPA->IKK JNK JNK (MAPK) TPA->JNK This compound This compound This compound->IKK Inhibits This compound->JNK Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB AP1 AP-1 JNK->AP1 Activates IkB->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes Promotes Transcription AP1->Inflammatory_Genes Promotes Transcription Cancer_Workflow start Start: Human Cancer Cell Line implantation Implantation into Immunocompromised Mice (e.g., subcutaneous or orthotopic) start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment_groups Randomization into Treatment Groups: - Vehicle Control - this compound - Standard of Care tumor_growth->treatment_groups dosing Drug Administration (e.g., oral, i.p.) treatment_groups->dosing tumor_measurement Tumor Volume Measurement (e.g., with calipers) dosing->tumor_measurement Repeatedly tumor_measurement->dosing end End of Study: - Tumor Excision & Weight - Histological Analysis - Biomarker Analysis tumor_measurement->end

References

A Comparative Analysis of Humulone Content in Different Hop Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of humulone content across various hop varieties, intended for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, details experimental protocols for analysis, and visualizes key biological pathways and experimental workflows.

Data Summary: this compound and its Analogues in Select Hop Varieties

The primary bittering compounds in hops are α-acids, which are a composite of this compound, cothis compound, and adthis compound.[1][2][3][4] The relative proportion of these analogues is a distinct characteristic of each hop variety.[3][4] Cothis compound content is of particular interest as it is believed to contribute to a harsher bitterness in beer, while this compound provides a smoother bitterness.[2][5][6] Adthis compound is a minor contributor to the total α-acid content.[2][6]

The following table summarizes the typical α-acid composition of several common hop varieties. Data is presented as a percentage of the total α-acids.

Hop VarietyThis compound (% of α-acids)Cothis compound (% of α-acids)Adthis compound (% of α-acids)Total α-acids (w/w %)Primary Use
Cascade45-5533-408-134.5 - 8.0Aroma
Centennial65-7523-288-129.0 - 11.5Dual-Purpose
Chinook60-7029-358-1111.0 - 15.0Bittering
Citra®63-7020-2510-1310.0 - 15.0Aroma
Fuggle55-6524-3210-153.0 - 6.0Aroma
Galena55-6536-428-1110.0 - 14.0Bittering
Hallertauer Mittelfrüh60-7518-285-103.0 - 6.0Aroma
Magnum60-7021-298-1310.0 - 16.0Bittering
Mosaic®60-7024-2610-1410.5 - 14.0Aroma
Nugget65-7522-308-129.0 - 14.0Bittering
Saaz65-7523-285-102.5 - 5.0Aroma
Simcoe®60-7015-2010-1512.0 - 14.0Dual-Purpose
Tettnanger60-7520-285-103.0 - 6.0Aroma
Warrior®65-7522-288-1215.0 - 18.0Bittering
Willamette55-6530-3510-154.0 - 7.0Aroma

Experimental Protocols

Accurate quantification of this compound and its analogues is critical for research and development. High-Performance Liquid Chromatography (HPLC) is the most widely accepted method for this purpose, offering high resolution and accuracy.[7][8] Spectrophotometry provides a simpler, albeit less specific, alternative.[7]

I. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on common practices in the field.[5][7][8][9]

1. Sample Preparation: a. Weigh approximately 2.5 g of hop pellets or 5.0 g of whole hop cones into a suitable extraction vessel. b. Add 50 mL of an extraction solvent (e.g., a mixture of methanol and water (85:15 v/v) acidified with 0.025% formic acid). c. Stir the mixture for 60 minutes at room temperature. d. Filter the extract through a medium porosity filter paper. e. Dilute a known volume of the filtrate with the extraction solvent to a final concentration suitable for HPLC analysis (typically in the range of 10-100 µg/mL of α-acids). f. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector is required.[8]

  • Column: A C18 reverse-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 85:15 v/v) with 0.025% formic acid is often employed.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to 326 nm for the detection of α-acids.[9]

  • Injection Volume: A 10-20 µL injection volume is standard.

3. Calibration and Quantification: a. Prepare a series of calibration standards of known concentrations using an international calibration extract (ICE) standard (e.g., ICE-3 or ICE-4).[10][11] b. Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration for each α-acid analogue (cothis compound, and the combined peak of this compound and adthis compound). c. Inject the prepared hop sample extracts. d. Quantify the concentration of each α-acid in the samples by comparing their peak areas to the calibration curve.

II. Spectrophotometric Determination of Total α-Acids

This method provides a rapid estimation of the total α-acid content.

1. Sample Preparation: a. Prepare a hop extract as described in the HPLC sample preparation (steps 1a-c). b. Dilute the extract with alkaline methanol to a concentration suitable for spectrophotometric measurement.

2. Spectrophotometric Measurement: a. Measure the absorbance of the diluted extract at 275, 325, and 355 nm using a UV-Vis spectrophotometer. b. Calculate the concentration of total α-acids using a standardized formula that corrects for interfering substances.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Hops extract Solvent Extraction weigh->extract filter1 Initial Filtration extract->filter1 dilute Dilution filter1->dilute filter2 Syringe Filtration dilute->filter2 hplc HPLC Injection filter2->hplc detect UV Detection (326 nm) hplc->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: Workflow for this compound quantification by HPLC.

This compound's Anti-Inflammatory Signaling Pathway

This compound and its isomerized form, isothis compound, have been shown to exert anti-inflammatory effects through multiple pathways. One key mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) and the inhibition of the pro-inflammatory NF-κB pathway.[12][13][14][15]

signaling_pathway cluster_this compound This compound / Isothis compound cluster_activation Activation cluster_inhibition Inhibition cluster_response Cellular Response This compound This compound pparg PPARγ This compound->pparg Activates nfkb NF-κB This compound->nfkb Inhibits pparg->nfkb Inhibits response Reduced Inflammation pparg->response Contributes to cox2 COX-2 nfkb->cox2 Induces nfkb->response Promotes Inflammation

Caption: this compound's anti-inflammatory signaling cascade.

References

Humulone: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of humulone's therapeutic performance against established agents in anti-inflammatory, anti-diabetic, and anticancer applications. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this compound as a potential therapeutic candidate.

Anti-Inflammatory Activity: this compound vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound, a key alpha-acid from hops (Humulus lupulus), demonstrates notable anti-inflammatory effects, primarily by inhibiting the cyclooxygenase-2 (COX-2) enzyme and modulating the NF-κB signaling pathway. This section compares its efficacy against the widely used NSAIDs, ibuprofen and celecoxib.

Data Comparison: Inhibition of Cyclooxygenase Enzymes
Compound/DrugTarget(s)AssayIC50 Value / EfficacySource(s)
This compound (in Hops Extract) COX-2Human ex vivo Whole Blood Assay9-hour inhibition comparable to a 400mg dose of Ibuprofen[1]
This compound COX-2Murine Osteoblast (MC3T3-E1) Cell Assay1.6 µM[2]
Ibuprofen COX-1 & COX-2Human Monocyte AssayCOX-1: 12 µM, COX-2: 80 µM[3]
Celecoxib COX-2Human Monocyte Assay6.8 µM[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway: this compound's Anti-Inflammatory Mechanism

This compound exerts its anti-inflammatory effects through a dual mechanism. It directly inhibits the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, it inhibits the IKK complex, a key upstream kinase in the NF-κB signaling pathway. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of various pro-inflammatory genes, including COX-2.

Humulone_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Induces Transcription (in Nucleus) This compound This compound This compound->IKK Inhibits COX2_Protein COX-2 Enzyme This compound->COX2_Protein Inhibits COX2_Gene->COX2_Protein Translation Prostaglandins Prostaglandins (Inflammation) COX2_Protein->Prostaglandins Catalyzes Production of

Caption: this compound inhibits inflammation by targeting both the NF-κB pathway and the COX-2 enzyme.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for assessing acute inflammation.

  • Animal Model: Male Sprague-Dawley or Wistar rats (150-200 g) are used.[4]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.[5]

  • Grouping and Administration:

    • Animals are divided into control (vehicle), positive control (e.g., indomethacin, 5 mg/kg), and this compound-treated groups.

    • Test compounds are administered orally or intraperitoneally 30-60 minutes prior to carrageenan injection.[4][6]

  • Induction of Edema: 0.1 mL of 1% λ-carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[4][6]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[4][6]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

Anti-Diabetic Activity: this compound vs. Thiazolidinediones (TZDs)

This compound and its isomerized derivatives, iso-α-acids, have shown potential in improving insulin sensitivity and glucose metabolism. A key mechanism is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), the same molecular target as the thiazolidinedione class of anti-diabetic drugs, such as pioglitazone.

Data Comparison: PPARγ Activation
Compound/DrugTargetAssayActivitySource(s)
Iso-α-acids (from this compound) PPARγLuciferase Reporter Assay10 µM induced a 3.8-fold increase in luciferase activity[7]
Pioglitazone PPARγLuciferase Reporter Assay1 µM induced a comparable increase in luciferase activity to 10 µM iso-α-acids[7]
Signaling Pathway: this compound and PPARγ Activation

Activation of PPARγ by this compound or its derivatives leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPAR Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This results in improved insulin sensitivity and increased glucose uptake in peripheral tissues.

Humulone_PPAR_Pathway cluster_nucleus Nucleus This compound This compound / Iso-α-acids PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Activates PPARγ PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Improved Insulin Sensitivity & Glucose Uptake Gene_Transcription->Metabolic_Effects Leads to

Caption: this compound promotes insulin sensitization through the activation of the PPARγ signaling pathway.

Experimental Protocol: Glucose Uptake Assay in Adipocytes

This in vitro assay quantifies the effect of a compound on glucose transport into adipocytes.

  • Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.

  • Cell Starvation: Differentiated adipocytes are washed with PBS and incubated in a serum-free medium overnight to upregulate glucose transporters.

  • Treatment: Cells are pre-incubated in a glucose-free buffer (e.g., KRPH with 2% BSA) for 40 minutes. Subsequently, they are treated with insulin (e.g., 1 µM) with or without varying concentrations of this compound for 20 minutes.[8]

  • Glucose Uptake Measurement: 2-deoxy-D-glucose (2-DG), a non-metabolizable glucose analog, is added to the cells. The amount of 2-DG taken up by the cells is measured using a colorimetric assay kit, which quantifies the intracellular accumulation of 2-DG-6-phosphate (2-DG6P).[8][9]

  • Data Analysis: The absorbance is read using a microplate reader, and the amount of glucose uptake is calculated based on a standard curve.

Anticancer Activity: this compound vs. Conventional Chemotherapeutics

This compound has been reported to possess antiproliferative and cytotoxic activities against a range of cancer cell lines. This section provides a comparison with the established chemotherapeutic agents, doxorubicin and cisplatin.

Data Comparison: Cytotoxicity in Cancer Cell Lines
Compound/DrugCell LineAssayIC50 ValueSource(s)
This compound MCF-7 (Breast Cancer)MTT AssayData not available in a directly comparable format
Doxorubicin MCF-7 (Breast Cancer)MTT Assay (24h)2.5 µM[10][11]
This compound HCT116 (Colon Cancer)MTT AssayData not available in a directly comparable format
Cisplatin HCT116 (Colon Cancer)MTT AssayHighly variable IC50 values reported across different studies[12]
Doxorubicin HepG2 (Liver Cancer)MTT Assay (24h)12.2 µM[10]

Note: Direct head-to-head comparative studies of this compound against these chemotherapeutic agents in the same experimental settings are limited. The provided data for doxorubicin and cisplatin serve as a reference for their known potencies.

Experimental Workflow: In Vitro Anticancer Activity Assessment

The evaluation of the anticancer potential of a compound typically follows a standardized workflow to determine its effect on cell viability and proliferation.

Anticancer_Assay_Workflow Start Start Cell_Culture Maintain Cancer Cell Lines in Culture Start->Cell_Culture Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with a Range of This compound and Comparator Drug Concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition Measure Absorbance with a Plate Reader Viability_Assay->Data_Acquisition Data_Analysis Calculate Cell Viability (%) and Determine IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing the in vitro anticancer activity of a test compound.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.

  • Compound Treatment: Remove the growth medium and add fresh medium containing serial dilutions of this compound or the comparator chemotherapeutic agent. Include untreated control wells.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

References

Safety Operating Guide

Proper Disposal of Humulone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – Researchers, scientists, and drug development professionals handling humulone must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, this compound and its waste products require management as hazardous chemical waste.[1] In-lab neutralization is not recommended for this compound.

Immediate Safety and Handling

Before disposal, it is crucial to follow proper handling procedures for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3]

Waste Collection and Storage

All this compound waste, including pure compound, contaminated solutions, and used consumables (e.g., pipette tips, weighing boats), must be collected in a designated, leak-proof, and chemically compatible waste container.[4][5][6] The container must be clearly labeled as "Hazardous Waste" and specify "this compound" along with its approximate concentration and other components of the waste stream.[5][6]

Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5] This area should be away from drains, heat sources, and incompatible materials.[1][6] Ensure that the container is kept closed except when adding waste.[5][6]

Disposal Procedure

The primary and mandated disposal route for this compound is through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.[7] Do not attempt to dispose of this compound down the drain or in regular trash.[8]

Step-by-step Disposal Protocol:

  • Segregate Waste: Collect all this compound-containing waste separately from other waste streams.

  • Containerize Properly: Use a designated, robust, and compatible container with a secure lid.[5][6]

  • Label Accurately: Affix a hazardous waste label to the container, clearly identifying the contents as "this compound waste" and listing all components and their approximate percentages.[5][6]

  • Store Safely: Place the sealed container in your laboratory's designated satellite accumulation area.[4]

  • Request Pickup: Once the container is nearly full (typically around 75-90% capacity) or has been in storage for a set period (e.g., 150 days), contact your institution's EHS department to schedule a hazardous waste pickup.[4][5] Follow their specific procedures for pickup requests.[7]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₂₁H₃₀O₅[1][9]
Molecular Weight 362.46 g/mol [1]
pKa ~4.5 - 5.5[1][4]
Solubility in Water (pH 5, 25°C) ~50 ppm[4]
Solubility in Water (pH 4, 25°C) ~10 ppm[4]
Solubility in DMSO 100 mg/mL (requires sonication)[1][5]

Experimental Protocols

As in-laboratory treatment of this compound waste is not recommended due to its aquatic toxicity, no experimental neutralization protocols are provided. The standard and required protocol is collection and disposal via a certified hazardous waste management service.

This compound Disposal Workflow

HumuloneDisposal This compound Disposal Decision Workflow Start Start: this compound Waste Generated Assess Assess Waste Type Start->Assess SolidWaste Solid Waste (e.g., powder, contaminated consumables) Assess->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) Assess->LiquidWaste Liquid Collect Collect in Labeled, Compatible Hazardous Waste Container SolidWaste->Collect LiquidWaste->Collect Store Store in Designated Satellite Accumulation Area (SAA) Collect->Store CheckFull Container Full or Storage Time Limit Reached? Store->CheckFull CheckFull->Store No ContactEHS Contact Environmental Health & Safety (EHS) for Waste Pickup CheckFull->ContactEHS Yes End End: Proper Disposal Complete ContactEHS->End

Caption: Decision workflow for the proper disposal of this compound waste.

This guidance is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety and waste disposal policies.

References

Personal protective equipment for handling Humulone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Humulone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
CAS Number 26472-41-3[1][2][3]
Molecular Formula C21H30O5[1][2][4]
Molecular Weight 362.46 g/mol [1][2][3][4]
Occupational Exposure Limits No data available[1][5]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

Body PartRequired PPESpecifications and StandardsCitations
Eyes/Face Safety Goggles and/or Face ShieldTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield offers additional protection against splashes.[5][6][7]
Hands Chemical-Resistant GlovesWear chemical impermeable gloves. Neoprene-based or other heavy-duty gloves rated for chemical handling are recommended.[1][6][8]
Body Protective ClothingImpervious clothing, such as a lab coat, long-sleeved jacket and trousers, or a protective suit, is required.[6][7]
Respiratory RespiratorA suitable respirator should be used in areas with inadequate ventilation or when dust/aerosols may be generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1][6]

Experimental Protocols: Handling and Disposal

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]

    • Confirm that a safety shower and eyewash station are accessible.[1]

    • Don all required personal protective equipment as specified in the table above.

  • Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Take measures to prevent the formation of dust and aerosols during handling.[1][6]

    • Avoid inhalation of any dust or vapors.[1]

    • When using this compound, do not eat, drink, or smoke in the laboratory area.[1]

    • Keep the container tightly sealed when not in use.[1]

    • Store away from direct sunlight and sources of ignition.[1] Recommended storage is at -20°C for powder or -80°C when in solvent.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment used during the procedure.

    • Properly remove and dispose of or decontaminate PPE.

Disposal Plan

  • Waste Collection: All this compound waste and contaminated materials (e.g., gloves, wipes) should be collected in a suitable, closed container labeled for chemical waste.[5]

  • Environmental Precaution: Avoid releasing this compound into the environment, including drains, water courses, or the soil.[1] Any spillage should be collected immediately.[1]

  • Final Disposal: Dispose of the waste container through an approved waste disposal plant, adhering to all local, regional, and national regulations.[1][9]

Workflow for Handling this compound

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

Humulone_Handling_Workflow This compound Handling and Disposal Workflow prep 1. Preparation ppe Don Appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat prep->ppe ventilation Work in a Well-Ventilated Area prep->ventilation handling 2. Handling this compound ppe->handling ventilation->handling weighing Weighing and Transferring handling->weighing emergency Emergency Procedures handling->emergency procedure Experimental Procedure weighing->procedure post_handling 3. Post-Handling procedure->post_handling decontaminate Decontaminate Work Area & Equipment post_handling->decontaminate wash Wash Hands Thoroughly post_handling->wash disposal 4. Waste Disposal decontaminate->disposal collect_waste Collect Contaminated Waste in Labeled Container disposal->collect_waste dispose Dispose via Approved Waste Management collect_waste->dispose eyewash Use Eyewash/Safety Shower if Exposed emergency->eyewash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Humulone
Reactant of Route 2
Humulone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。